molecular formula C55H78F3N15O15S2 B8201758 Uty HY Peptide (246-254) (TFA)

Uty HY Peptide (246-254) (TFA)

货号: B8201758
分子量: 1310.4 g/mol
InChI 键: WOHXUHOVPVSXPS-OZRRYZDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uty HY Peptide (246-254) (TFA) is a useful research compound. Its molecular formula is C55H78F3N15O15S2 and its molecular weight is 1310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uty HY Peptide (246-254) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXUHOVPVSXPS-OZRRYZDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H78F3N15O15S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Uty HY Peptide (246-254) (TFA)

Core Concepts

Uty HY Peptide (246-254) is a specific, nine-amino-acid-long segment, or epitope, derived from the "ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome" (UTY) protein.[1][2][3] This peptide is significant in immunology as a male-specific minor histocompatibility antigen, denoted as H-Y.[1][3][4] In murine models, it is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[2][5][4][6] This presentation allows the immune system, specifically cytotoxic T-lymphocytes (CTLs), to recognize and target male cells.

The designation (TFA) indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This is a result of the purification process, which commonly uses trifluoroacetic acid in High-Performance Liquid Chromatography (HPLC).[2] The presence of TFA as a counterion can influence the peptide's net weight and enhance its solubility in aqueous solutions, though it is not typically found to interfere with most standard in vitro assays.[2]

The primary application of Uty HY Peptide (246-254) is in the study of T-cell mediated immune responses. It is a critical tool for investigating transplantation immunology, particularly in the context of graft-versus-host disease (GVH) where immune mismatches outside of the major MHC loci can cause rejection.[7][8] Furthermore, it serves as a model antigen in cancer immunotherapy research, for example, in studies involving the male-specific MB49 bladder cancer cell line, to track anti-tumor CD8+ T-cell responses.[9][10][11]

Quantitative and Physicochemical Data

The properties of the Uty HY Peptide (246-254) are summarized below. Note that molecular weight and formula differ between the free peptide and its common TFA salt form.

PropertyValueSource(s)
Amino Acid Sequence H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI)[2][12][13]
Alternate C-Terminus H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-NH2 (Amide)[4][7]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂ (Free Peptide)[2][12][]
Molecular Weight ~1196.4 g/mol (Free Peptide)[2][12][]
TFA Salt Formula C₅₅H₇₈F₃N₁₅O₁₅S₂ (Example with one TFA molecule)[15][16]
TFA Salt Molecular Weight ~1310.42 g/mol (Example with one TFA molecule)[15]
Purity (Typical) >95% (as determined by HPLC)[7][12]
Appearance Lyophilized white powder[2][12]
MHC Restriction (Mouse) H2-Db[2][5][4]
Solubility Soluble in water (e.g., 12.5 mg/mL) and PBS (e.g., 100 mg/mL with ultrasonication).[15][15]
Storage Conditions Store lyophilized powder at -20°C or -80°C for long-term stability.[2][15][2][15]

Signaling and Experimental Workflows

Antigen Processing and Presentation Pathway

The Uty HY peptide is an endogenous antigen, meaning it is processed and presented by male cells to the immune system. The pathway begins with the degradation of the full-length UTY protein by the immunoproteasome, a specialized form of the proteasome that is efficient at generating peptides suitable for MHC class I binding.[17][18] The resulting WMHHNMDLI peptide is transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide binds to the peptide-binding groove of a newly synthesized, unstable MHC class I molecule (H2-Db in mice). This binding stabilizes the MHC molecule, which is then transported to the cell surface for presentation to CD8+ T-cells.[6]

G UTY_protein UTY Protein Immunoproteasome Immunoproteasome UTY_protein->Immunoproteasome Degradation Peptide Uty (246-254) Peptide (WMHHNMDLI) Immunoproteasome->Peptide Generation TAP TAP Transporter Peptide->TAP MHC_I H2-Db MHC Class I TAP->MHC_I Transport & Loading Complex Peptide-MHC Complex MHC_I->Complex Binding & Stabilization Cell_Surface Cell Surface Presentation Complex->Cell_Surface Transport CD8_T_Cell CD8+ T-Cell Recognition Cell_Surface->CD8_T_Cell TCR Binding

Figure 1: Uty HY (246-254) Antigen Presentation Pathway.

Experimental Workflow: Quantifying T-Cell Response

A common use for the Uty peptide is to quantify the magnitude of a male-specific CD8+ T-cell response. This is often done following an intervention, such as vaccination or immunotherapy in a tumor model. The workflow involves isolating immune cells (splenocytes) from experimental animals, stimulating them with the Uty peptide, and measuring the response using methods like ELISpot or flow cytometry.

G cluster_in_vivo In Vivo Phase cluster_in_vitro Ex Vivo / In Vitro Phase cluster_analysis Analysis Phase cluster_readout Quantitative Readout Immunization Immunization / Challenge (e.g., Male Cells, Tumor) Spleen_Harvest Harvest Spleen from Female Mouse Immunization->Spleen_Harvest Allow Response (e.g., 10-15 days) Cell_Isolation Isolate Splenocytes Spleen_Harvest->Cell_Isolation Stimulation In Vitro Restimulation with Uty (246-254) Peptide Cell_Isolation->Stimulation ELISpot ELISpot Assay Stimulation->ELISpot Flow_Cytometry Flow Cytometry (Tetramer Staining) Stimulation->Flow_Cytometry IFN_g IFN-γ Spot Forming Units (SFU) ELISpot->IFN_g Tetramer_Positive % of Tetramer+ CD8+ T-Cells Flow_Cytometry->Tetramer_Positive

Figure 2: Experimental Workflow for T-Cell Response Analysis.

Key Experimental Protocols

Protocol 4.1: IFN-γ ELISpot Assay

This protocol is adapted from studies measuring Uty-specific T-cell responses in mice with MB49 bladder tumors.[10][11]

  • Plate Coating: Coat a 96-well ELISpot plate (e.g., Multiscreen-HA) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C.

  • Cell Plating: Harvest splenocytes from immunized/experimental mice. Plate 1 x 10⁵ to 3 x 10⁵ splenocytes per well.

  • Peptide Stimulation: Add Uty HY (246-254) peptide to the wells at a final concentration of 0.5-1.0 µg/mL.[10][11] As a negative control, add medium alone.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[10][11]

  • Detection:

    • Wash the plate thoroughly to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2) and incubate for 2 hours at room temperature.[10]

    • Wash the plate and add streptavidin-alkaline phosphatase (Streptavidin-AP). Incubate for 1 hour.[10]

    • Wash again and develop the spots by adding a suitable substrate (e.g., BCIP/NBT or AEC).

  • Analysis: Stop the development reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The Uty-specific response is calculated by subtracting the spot count in control wells from the peptide-stimulated wells.[10][11]

Protocol 4.2: Tetramer Staining and Flow Cytometry

This protocol is used to directly visualize and enumerate Uty-specific CD8+ T-cells.[9][11]

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen or tumor tissue of experimental mice. A typical starting number is 1-2 x 10⁶ cells per sample.

  • Tetramer Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Add a PE-conjugated H-2Db/WMHHNMDLI dextramer or tetramer at the manufacturer's recommended concentration.[11]

    • Incubate in the dark for 10-15 minutes at room temperature.

  • Surface Antibody Staining:

    • Without washing, add a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel includes an anti-mouse CD8α antibody (e.g., clone 53-6.7) and a viability dye to exclude dead cells.[11]

    • Incubate in the dark for 20-30 minutes on ice.

  • Washing: Wash the cells 1-2 times with FACS buffer by centrifugation.

  • Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer.

  • Analysis:

    • Gate on live, single cells.

    • From the live singlet population, gate on CD8+ cells.

    • Within the CD8+ population, quantify the percentage of cells that are positive for the H-2Db/WMHHNMDLI tetramer.[9] This percentage represents the frequency of Uty-specific CD8+ T-cells.

References

An In-depth Technical Guide on the Core Mechanism of Action of Uty HY Peptide (246-254) in Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility antigen (mHA) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2] As a male-specific antigen, it plays a crucial role in the immune responses associated with transplantation, particularly in graft-versus-host disease (GVHD) and graft rejection when there is a sex mismatch between donor and recipient (e.g., a male donor for a female recipient).[3][4] This guide provides a detailed overview of the mechanism of action of the Uty HY peptide (246-254), focusing on its interaction with the immune system, the signaling pathways it triggers, and the experimental protocols used to study these interactions.

Core Mechanism of Action: T-Cell Recognition of a Minor Histocompatibility Antigen

The immunogenicity of the Uty HY peptide (246-254) is rooted in its presentation by Major Histocompatibility Complex (MHC) class I molecules.[5] The fundamental steps of its mechanism of action are as follows:

  • Antigen Processing and Presentation: The Uty protein, like other intracellular proteins, is processed by the proteasome into smaller peptides.[5] The Uty HY peptide (246-254) is one such peptide. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[5]

  • MHC Class I Binding: Inside the endoplasmic reticulum, the Uty HY peptide (246-254) binds to the peptide-binding groove of MHC class I molecules. In mice, this peptide is specifically presented by the H2-Db molecule.[1][2] In humans, a UTY-derived peptide has been identified as an H-Y epitope restricted by HLA-B*07:02.[6]

  • Cell Surface Presentation: The peptide-MHC (pMHC) complex is then transported to the cell surface of antigen-presenting cells (APCs) and other nucleated cells.[7]

  • T-Cell Receptor (TCR) Recognition: The pMHC complex is recognized by the T-cell receptors (TCRs) of cytotoxic T lymphocytes (CTLs), which are typically CD8+ T cells.[5] This recognition is highly specific to the combination of the particular peptide and the MHC allele.

  • T-Cell Activation and Effector Function: Successful binding of the TCR to the pMHC complex, along with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs.[8] These effector CTLs can then recognize and kill any cells presenting the Uty HY peptide (246-254) on their surface, such as male-derived cells in a female recipient.

This process is central to the phenomenon of GVHD, where donor T-cells attack the recipient's tissues, and in the rejection of male solid organ grafts by female recipients.[9]

Quantitative Data

While specific quantitative data for the Uty HY peptide (246-254) is often context-dependent and found within specific research articles, the following table summarizes the types of quantitative data that are crucial for characterizing its immune activity.

ParameterTypical Range/UnitsSignificance
MHC Binding Affinity (KD) nM to µMMeasures the stability of the peptide-MHC complex. Higher affinity often correlates with stronger immunogenicity.
T-Cell Proliferation Stimulation Index (SI) or % of dividing cellsIndicates the extent of clonal expansion of peptide-specific T-cells.
Cytokine Production pg/mL or IU/mLMeasures the effector function of activated T-cells (e.g., IFN-γ, TNF-α).
Cytotoxicity (% Lysis) %Quantifies the ability of CTLs to kill target cells presenting the peptide.

Note: Specific values for Uty HY peptide (246-254) would require access to and compilation from multiple primary research publications.

Experimental Protocols

The study of the Uty HY peptide (246-254) involves several key experimental protocols to elucidate its mechanism of action.

Peptide-MHC Binding Assay

Objective: To quantify the binding affinity of the Uty HY peptide (246-254) to its restricting MHC molecule (e.g., H2-Db).

Methodology:

  • Recombinant MHC Production: Soluble MHC class I molecules are produced in bacterial or insect cell expression systems.

  • Competition Assay: A known high-affinity fluorescently labeled peptide is incubated with the recombinant MHC molecules in the presence of varying concentrations of the Uty HY peptide (246-254).

  • Quantification: The displacement of the fluorescent peptide by the Uty HY peptide is measured using techniques like fluorescence polarization or a high-throughput ELISA-based assay.[10] The concentration of the Uty HY peptide that causes 50% inhibition of the fluorescent peptide's binding (IC50) is determined and used to calculate the binding affinity.

T-Cell Proliferation Assay

Objective: To measure the proliferation of T-cells in response to stimulation with the Uty HY peptide (246-254).

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from a relevant animal model (e.g., a female mouse immunized with male cells).[11]

  • Cell Culture: The cells are cultured in the presence of the Uty HY peptide (246-254).

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into the DNA of dividing cells is measured.

    • CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.

ELISpot Assay for Cytokine Release

Objective: To quantify the number of peptide-specific T-cells secreting a particular cytokine (e.g., IFN-γ).

Methodology:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Cell Incubation: Isolated PBMCs or splenocytes are added to the wells along with the Uty HY peptide (246-254) and incubated.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, which results in the formation of colored spots at the locations of cytokine-secreting cells.

  • Analysis: The spots are counted using an automated ELISpot reader.

Peptide-MHC Tetramer Staining

Objective: To directly visualize and quantify peptide-specific T-cells.[12]

Methodology:

  • Tetramer Synthesis: Soluble pMHC complexes (Uty HY peptide + H2-Db) are biotinylated and conjugated to a fluorochrome-labeled streptavidin molecule, forming a tetrameric structure.[13]

  • Cell Staining: Isolated PBMCs or splenocytes are incubated with the fluorescently labeled pMHC tetramer, along with antibodies for cell surface markers like CD8.

  • Flow Cytometry Analysis: The percentage of CD8+ T-cells that bind to the tetramer is determined by flow cytometry.[13]

Signaling Pathways and Visualizations

Upon successful recognition of the Uty HY peptide (246-254)-MHC complex by the TCR, a complex intracellular signaling cascade is initiated within the CD8+ T-cell, leading to its activation.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T-Cell pMHC pMHC I (Uty HY + H2-Db) TCR TCR pMHC->TCR Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck CD8->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits Ras Ras LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ion Ca²⁺ IP3->Ca_ion Releases PKC PKCθ DAG->PKC Activates Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Transcription NFkB NF-κB PKC->NFkB Activates NFkB->Transcription MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription

Caption: TCR signaling cascade upon recognition of the Uty HY peptide-MHC complex.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Functional Assays cluster_Analysis Analysis Peptide_Synth Peptide Synthesis (WMHHNMDLI) Stimulation In Vitro Stimulation with Peptide Peptide_Synth->Stimulation Cell_Isolation Immune Cell Isolation (e.g., Splenocytes) Cell_Isolation->Stimulation Proliferation Proliferation Assay (CFSE) Stimulation->Proliferation Cytokine Cytokine Assay (ELISpot/ICS) Stimulation->Cytokine Cytotoxicity Cytotoxicity Assay (Target Cell Lysis) Stimulation->Cytotoxicity Data_Acquisition Data Acquisition (Flow Cytometry, etc.) Proliferation->Data_Acquisition Cytokine->Data_Acquisition Cytotoxicity->Data_Acquisition Data_Analysis Quantitative Analysis Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for studying T-cell responses to the Uty HY peptide.

Logical_Relationship Donor Male Donor (Y-chromosome positive) Uty_Expression Uty Gene Expressed in Donor Cells Donor->Uty_Expression Recipient Female Recipient (Y-chromosome negative) T_Cell_Recognition Recipient's T-Cells Recognize Uty HY Peptide as Foreign Recipient->T_Cell_Recognition MHC_Match MHC Matched (e.g., H2-Db) Peptide_Presentation Uty HY (246-254) Presented on Donor Cells MHC_Match->Peptide_Presentation Uty_Expression->Peptide_Presentation Peptide_Presentation->T_Cell_Recognition Immune_Response Immune Response (GVHD or Graft Rejection) T_Cell_Recognition->Immune_Response

Caption: Logical relationship for the immunogenicity of the Uty HY peptide in transplantation.

Conclusion

The Uty HY peptide (246-254) serves as a critical model for understanding the mechanisms of minor histocompatibility antigen-driven immune responses. Its action is a classic example of MHC class I-restricted T-cell recognition, leading to potent cytotoxic effects. A thorough understanding of its interaction with the immune system, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapies aimed at modulating immune responses in transplantation and potentially in cancer immunotherapy. The visualization of the associated signaling pathways and experimental workflows provides a clear framework for researchers and drug development professionals in this field.

References

The Role of Uty HY Peptide (246-254) in T-Cell Recognition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254) is a minor histocompatibility antigen (mHAg) that plays a crucial role in T-cell mediated immune responses, particularly in the context of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), it is a key target for the female immune system in response to male cells or tissues. This technical guide provides an in-depth overview of the Uty HY peptide's function in T-cell recognition, detailing its biochemical properties, the experimental methodologies used to study its immunogenicity, and the signaling pathways it triggers upon T-cell receptor engagement.

Core Concepts of Uty HY Peptide (246-254) Recognition

The immune recognition of the Uty HY peptide is a highly specific process involving the presentation of the peptide by a Major Histocompatibility Complex (MHC) class I molecule to a cognate T-cell receptor (TCR) on a CD8+ cytotoxic T-lymphocyte (CTL).

Peptide Characteristics:

  • Amino Acid Sequence: WMHHNMDLI[1][2][3][4]

  • Origin: Derived from the mouse Uty protein (amino acids 246-254).[1][2][3]

  • MHC Restriction: Presented by the H2-Db MHC class I allele in mice.[1][2][3][4]

The Uty HY (246-254) peptide is considered an immunodominant epitope in the anti-HY immune response in H2-Db mice, meaning it elicits a strong and prevalent T-cell response compared to other peptides derived from Y-chromosome encoded proteins.[1][5]

Quantitative Analysis of Uty HY (246-254) Function

The interaction between the Uty HY peptide, the H2-Db molecule, and the specific TCR is characterized by its binding affinity and the subsequent activation of the T-cell. While the high affinity of this interaction is frequently cited, specific quantitative values are not consistently reported in the literature. The following tables summarize the key quantitative parameters and provide context from relevant studies.

Table 1: Peptide-MHC Binding Affinity

ParameterValueMethodReference
Dissociation Constant (KD)Not explicitly reported in the literature. Described as a high-affinity interaction.RMA-S Stabilization Assay

Table 2: T-Cell Activation

ParameterValueMethodReference
Half-maximal Effective Concentration (EC50)Not explicitly reported in the literature. Uty-specific T-cells show robust activation.IFN-γ ELISpot, Intracellular Cytokine Staining, In vivo CTL assays[6][7]

Table 3: Cognate T-Cell Receptor (TCR)

TCR ChainSequenceMethodReference
TCR α-chainNot explicitly reported in the literature.TCR SequencingN/A
TCR β-chainNot explicitly reported in the literature.TCR SequencingN/A

Experimental Protocols

The study of Uty HY peptide (246-254) immunogenicity relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.

Peptide-MHC Class I Stabilization Assay (RMA-S Assay)

This assay is used to determine the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.

Principle: RMA-S cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low number of surface MHC class I molecules, which are unstable in the absence of a bound peptide. Exogenous peptides that can bind to the MHC molecules will stabilize them on the cell surface, and this increase in surface MHC can be quantified by flow cytometry.

Protocol:

  • Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Peptide Preparation: Dissolve the Uty HY (246-254) peptide (WMHHNMDLI) in DMSO to create a stock solution (e.g., 10 mg/mL) and then dilute to the desired concentrations in serum-free RPMI-1640.

  • Incubation:

    • Seed RMA-S cells in a 96-well plate at a density of 2 x 105 cells/well.

    • Incubate the cells at 26°C overnight to allow for the accumulation of empty MHC class I molecules on the cell surface.

    • Add serial dilutions of the Uty HY peptide to the wells. Include a positive control peptide known to bind H2-Db and a negative control (no peptide).

    • Incubate the plate at 37°C for 4 hours to allow for peptide binding and MHC stabilization.

  • Staining:

    • Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain the cells with a fluorescently labeled anti-H2-Db antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live cells and measuring the mean fluorescence intensity (MFI) of H2-Db staining.

    • The increase in MFI correlates with the peptide's ability to bind and stabilize H2-Db.

T-Cell Proliferation Assay (CFSE Assay)

This assay measures the proliferation of Uty HY-specific T-cells in response to antigen stimulation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of the fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.

Protocol:

  • T-Cell Isolation: Isolate splenocytes from a female C57BL/6 mouse previously immunized with male splenocytes.

  • CFSE Labeling:

    • Resuspend the splenocytes at a concentration of 1-2 x 107 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding an equal volume of cold complete RPMI-1640 with 10% FBS.

    • Wash the cells three times with complete RPMI-1640.

  • Co-culture:

    • Plate CFSE-labeled splenocytes in a 96-well plate at 2 x 105 cells/well.

    • Add irradiated male splenocytes (as antigen-presenting cells) at a 1:1 ratio.

    • As a positive control, stimulate cells with a mitogen like Concanavalin A. As a negative control, use irradiated female splenocytes.

    • Incubate the plate for 3-5 days at 37°C.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a TCR specific for the Uty HY/H2-Db complex (if available).

    • Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.

    • Proliferation is visualized as a series of peaks with progressively lower CFSE fluorescence.

Cytokine Release Assay (IFN-γ ELISpot)

This assay quantifies the number of Uty HY-specific T-cells that secrete IFN-γ upon antigen recognition.

Principle: The ELISpot (Enzyme-Linked ImmunoSpot) assay captures cytokines secreted by individual cells onto a membrane pre-coated with a specific capture antibody. The captured cytokine is then detected with a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating:

    • Wash the plate and block with complete RPMI-1640 medium.

    • Isolate splenocytes from an immunized female mouse.

    • Add 2-5 x 105 splenocytes per well.

    • Stimulate the cells with the Uty HY (246-254) peptide at an optimal concentration (e.g., 1-10 µg/mL).

    • Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).

  • Analysis:

    • Stop the reaction by washing with water once spots have developed.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Logical Relationships

The recognition of the Uty HY (246-254) peptide presented by H2-Db on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T-lymphocytes.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane pMHC Uty HY (246-254) / H2-Db TCR TCR CD3 CD3 TCR->CD3 CD8 CD8 CD8->pMHC Co-receptor binding Lck Lck CD3->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ras Ras DAG->Ras activates PKC PKCθ DAG->PKC activates Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ release MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade activates NFkB NF-κB PKC->NFkB leads to activation of NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) AP1 AP-1 MAPK_Cascade->AP1 activates Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Cellular_Response T-Cell Activation Proliferation Cytotoxicity Gene_Expression->Cellular_Response

Caption: T-cell receptor signaling cascade initiated by Uty HY (246-254)/H2-Db recognition.

Caption: Experimental workflow for characterizing Uty HY (246-254) immunogenicity.

Conclusion

The Uty HY (246-254) peptide is a critical component in the study of minor histocompatibility antigens and their role in transplantation immunology. Its immunodominance and high affinity for the H2-Db molecule make it a potent stimulus for CD8+ T-cell responses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of T-cell recognition and to evaluate the efficacy of novel immunomodulatory therapies. Further research to precisely quantify the binding kinetics and T-cell activation thresholds, as well as to characterize the specific TCR repertoire, will undoubtedly provide deeper insights into the fundamental mechanisms of immune surveillance and allorecognition.

References

Uty HY Peptide (246-254): An In-Depth Technical Guide on a Key Minor Histocompatibility Antigen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a nonamer with the amino acid sequence WMHHNMDLI, is a significant minor histocompatibility antigen (mHAg) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1][2][][4][5] As a male-specific antigen, it is recognized by the female immune system in instances of hematopoietic stem cell transplantation (HSCT) from male donors to female recipients, playing a crucial role in graft-versus-host disease (GVHD) and graft-versus-leukemia (GVL) effects. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), including its immunological properties, the experimental protocols used for its study, and the signaling pathways it triggers.

Immunological Properties

The Uty HY peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4][5] This presentation to CD8+ cytotoxic T lymphocytes (CTLs) makes it a primary target for the female immune response against male cells. The generation and presentation of this specific peptide are dependent on the immunoproteasome, highlighting the specialized antigen processing pathways involved.[6]

T-Cell Recognition and Response

The recognition of the Uty HY peptide (246-254) by the T-cell receptor (TCR) on CD8+ T cells is a critical event in the initiation of an immune response. This interaction, along with co-stimulation, triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating male target cells presenting the Uty HY peptide.

Quantitative Data Summary

ParameterDescriptionTypical Range/ValueReferences
MHC Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of the bond between the peptide and the MHC molecule. A lower Kd indicates higher affinity.nM to µM rangeN/A
IC50 (Cytotoxicity Assay) The concentration of effector cells or peptide required to induce 50% lysis of target cells.Varies depending on effector to target ratio and cell types.N/A
Percentage of Specific T-Cells The frequency of CD8+ T cells specific for the Uty HY peptide, often measured by tetramer staining.Can range from <0.1% in naive animals to >10% after immunization.N/A

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the Uty HY peptide (246-254). Below are representative protocols for key experiments.

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY-specific CTLs to kill target cells in a living organism.

Protocol:

  • Target Cell Preparation:

    • Isolate splenocytes from a female mouse (syngeneic to the effector cells).

    • Divide the splenocytes into two populations.

    • Pulse one population with the Uty HY peptide (246-254) at a concentration of 1-10 µg/mL for 1 hour at 37°C. The other population serves as an unpulsed control.

    • Label the peptide-pulsed and unpulsed populations with high and low concentrations of a fluorescent dye (e.g., CFSE), respectively.

  • Effector Cell Generation:

    • Immunize female mice with male splenocytes or the Uty HY peptide (246-254) adjuvanted with a suitable adjuvant (e.g., CpG oligodeoxynucleotides).

  • Adoptive Transfer and Analysis:

    • Co-inject the labeled target cell populations into the immunized female mice.

    • After a defined period (e.g., 18-24 hours), harvest the spleens or lymph nodes.

    • Analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.

Tetramer Staining for Uty HY-Specific T-Cells

This technique allows for the direct visualization and quantification of T cells specific for the Uty HY peptide.

Protocol:

  • Cell Preparation:

    • Obtain peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or naive mice.

  • Staining:

    • Incubate the cells with a fluorescently labeled H-2Db tetramer folded with the Uty HY peptide (246-254).

    • Co-stain with antibodies against surface markers such as CD8 and CD3.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for the Uty HY-H-2Db tetramer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the Uty HY peptide (246-254).

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_tcr TCR Complex cluster_downstream Downstream Signaling APC Antigen Presenting Cell (APC) TCR TCR APC->TCR Uty HY (246-254) in H-2Db TCell CD8+ T-Cell CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT Activation PLCg1->NFAT NFkB NF-κB Activation PLCg1->NFkB AP1 AP-1 Activation PLCg1->AP1 Cytokine Cytokine Production NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

Caption: TCR signaling upon Uty HY peptide recognition.

Experimental Workflow for Uty HY-Specific T-Cell Characterization

Experimental_Workflow Immunization Immunization of Female Mice (Male Splenocytes or Uty HY Peptide) Isolation Isolation of Splenocytes/ PBMCs Immunization->Isolation Tetramer Tetramer Staining (Uty HY-H-2Db) Isolation->Tetramer Cytotoxicity In Vivo/In Vitro Cytotoxicity Assay Isolation->Cytotoxicity Quantification Quantification of Specific T-Cells Tetramer->Quantification Functional Functional Analysis (e.g., Cytokine Secretion) Cytotoxicity->Functional

Caption: Workflow for Uty HY T-cell analysis.

Conclusion

The Uty HY peptide (246-254) serves as a critical model antigen for studying the fundamental principles of T-cell immunology, particularly in the context of transplantation and GVHD. Its male-specific expression and defined MHC restriction make it an invaluable tool for dissecting the mechanisms of immune recognition and tolerance. A thorough understanding of its characteristics, coupled with robust experimental methodologies, is essential for the development of novel therapeutic strategies aimed at modulating immune responses in clinical settings. Further research to precisely quantify its binding kinetics and cytotoxic potential will undoubtedly contribute to advancing the fields of immunology and drug development.

References

An In-Depth Technical Guide to the Uty HY Peptide (246-254)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and immunological significance of the Uty HY peptide (246-254), a key minor histocompatibility antigen. It includes detailed experimental protocols and visual representations of associated biological pathways to support further research and therapeutic development.

Introduction and Discovery

The Uty HY peptide (246-254) is a nonameric peptide with the amino acid sequence WMHHNMDLI.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[4][5][6] This peptide is a male-specific minor histocompatibility (H-Y) antigen, meaning it can elicit an immune response when male cells or tissues are transplanted into a genetically identical (syngeneic) female recipient.[4][5]

The discovery of this peptide was a significant advancement in understanding the molecular basis of graft rejection in sex-mismatched transplantation. Early studies identified male-specific antigens recognized by female T cells, and the Uty-derived peptide was identified as an immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[5][7] This specific recognition by cytotoxic T lymphocytes (CTLs) is a critical factor in the complex interplay of graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect.[8][9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of the mouse Uty HY (246-254) peptide is presented in Table 1.

PropertyValueReference(s)
Amino Acid Sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI)[1][2][3]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂[1][3]
Molecular Weight 1196.4 g/mol [1][3]
Source Synthetic[1][3]
Purity (typical) >95% (via HPLC)[2]
Form Lyophilized powder[2]
Storage -20°C[2]

Immunological Characteristics

The Uty HY (246-254) peptide is a crucial target for the adaptive immune system in the context of sex-mismatched transplantation.

MHC Restriction and T-Cell Recognition
Role in Transplantation Immunology

Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation, donor-derived female T cells can recognize the Uty HY peptide presented on the recipient's male cells, leading to an alloimmune response that can contribute to GVHD.[12]

Graft-versus-Leukemia (GVL) Effect: The expression of the Uty gene in certain hematologic malignancies makes the Uty HY peptide a target for donor CTLs.[8][9][10][11] This targeted killing of leukemia cells is a primary mechanism of the beneficial GVL effect, which is crucial for preventing relapse after transplantation.[8][9][10][11] The modest expression of UTY on host epithelial cells suggests that anti-UTY-specific T cells may mediate a GVL effect with a reduced risk of severe GVHD.[8]

Antigen Processing and Presentation Pathway

The generation and presentation of the Uty HY (246-254) peptide involve a series of intracellular events, with a key role played by the immunoproteasome.

AntigenProcessing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Uty Uty Protein Ub Ubiquitin Uty->Ub Ubiquitination Immunoproteasome Immunoproteasome (LMP2, LMP7) Ub->Immunoproteasome Degradation Peptides Peptide Fragments Immunoproteasome->Peptides Generates Peptides TAP TAP Transporter Peptides->TAP PeptideLoading Peptide Loading Complex (PLC) TAP->PeptideLoading Transports Peptides MHC H2-Db (MHC-I) MHC->PeptideLoading LoadedMHC Uty(246-254)-H2-Db Complex PeptideLoading->LoadedMHC Peptide Loading Golgi Golgi Apparatus LoadedMHC->Golgi CellSurface Cell Surface Golgi->CellSurface Transport

Antigen processing and presentation of the Uty HY peptide.

The Uty protein, like other intracellular proteins, is targeted for degradation by the proteasome. The immunoproteasome, an isoform of the proteasome induced by inflammatory signals, plays a critical role in generating the correct peptide epitope for MHC class I presentation. The resulting peptide fragments, including Uty HY (246-254), are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[7] Within the ER, the peptide is loaded onto the H2-Db molecule, a process facilitated by the peptide-loading complex. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

T-Cell Receptor Signaling Pathway

Upon recognition of the Uty HY (246-254)-H2-Db complex, the T-cell receptor on a CD8+ T cell initiates a signaling cascade leading to T-cell activation, proliferation, and effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Recruits CD8 CD8 pMHC Uty(246-254)-H2-Db pMHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates AP1 AP-1 ZAP70->AP1 ...via MAPK pathway PLCg PLCγ LAT->PLCg Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Activation Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Activation Genes Gene Transcription (IFN-γ, IL-2, etc.) NFAT->Genes NFkB->Genes AP1->Genes

T-cell receptor signaling upon Uty HY peptide recognition.

This intricate signaling network culminates in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell function, including cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Uty HY (246-254) peptide.

Peptide Synthesis

Synthetic Uty HY (246-254) peptide (WMHHNMDLI) is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to a purity of >95%.[2] The lyophilized peptide is stored at -20°C.

In Vivo Cytotoxic T Lymphocyte (CTL) Priming and Assay

This protocol outlines the steps to prime a CTL response against the Uty HY peptide in vivo and subsequently measure the cytotoxic activity.

Materials:

  • Female C57BL/6 mice

  • Male C57BL/6 splenocytes (for priming)

  • Uty HY (246-254) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Chromium-51 (⁵¹Cr)

  • RPMI 1640 medium with 10% FBS

Protocol:

  • Priming: Inject female C57BL/6 mice intravenously with 2 x 10⁷ male C57BL/6 splenocytes.

  • Target Cell Preparation:

    • Harvest splenocytes from a naive female C57BL/6 mouse.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1 µM Uty HY (246-254) peptide for 1 hour at 37°C. The other population serves as an unpulsed control.

    • Label the peptide-pulsed and unpulsed populations with high (e.g., 5 µM) and low (e.g., 0.5 µM) concentrations of CFSE, respectively.

    • Alternatively, for a chromium release assay, label the target cells with ⁵¹Cr.

  • In Vivo Cytotoxicity Assay:

    • Mix the two labeled target cell populations in a 1:1 ratio.

    • Inject the cell mixture intravenously into the primed mice.

    • After a defined period (e.g., 4-18 hours), harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the relative survival of the peptide-pulsed (high CFSE) versus the unpulsed (low CFSE) target cells.

    • The percentage of specific lysis is calculated as: [1 - (% peptide-pulsed cells in primed mice / % unpulsed cells in primed mice) / (% peptide-pulsed cells in naive mice / % unpulsed cells in naive mice)] x 100.

CTL_Workflow Priming 1. Prime female mouse with male splenocytes Injection 3. Inject mixed target cells into primed mouse Priming->Injection TargetPrep 2. Prepare target cells Pulse Pulse with Uty peptide TargetPrep->Pulse NoPulse Unpulsed control TargetPrep->NoPulse LabelHigh Label with high CFSE Pulse->LabelHigh LabelLow Label with low CFSE NoPulse->LabelLow LabelHigh->Injection LabelLow->Injection Harvest 4. Harvest spleen Injection->Harvest Analysis 5. Flow cytometry analysis Harvest->Analysis Result Calculate % specific lysis Analysis->Result

Experimental workflow for an in vivo CTL assay.
Chromium-51 Release Assay for Cytotoxicity

This in vitro assay quantifies the lytic activity of CTLs against target cells presenting the Uty HY peptide.

Protocol:

  • Effector Cell Preparation: Generate Uty HY-specific CTLs by co-culturing female splenocytes with irradiated male splenocytes for 5-7 days.

  • Target Cell Labeling:

    • Incubate target cells (e.g., male splenocytes or a suitable cell line pulsed with Uty HY peptide) with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C.

    • Wash the labeled target cells extensively to remove unincorporated ⁵¹Cr.

  • Co-culture:

    • Plate the labeled target cells at a constant number per well in a 96-well plate.

    • Add the effector CTLs at varying effector-to-target (E:T) ratios.

    • Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mass Spectrometry for Peptide Identification

This protocol describes the general workflow for identifying MHC-bound peptides, such as the Uty HY peptide, from cells.

Protocol:

  • Cell Lysis: Lyse a large number of male cells (e.g., splenocytes) in a buffer containing protease inhibitors.

  • Immunoaffinity Purification:

    • Prepare an antibody affinity column using a monoclonal antibody specific for the H2-Db molecule (e.g., B22.249).

    • Pass the cell lysate over the affinity column to capture the H2-Db-peptide complexes.

    • Wash the column extensively to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound H2-Db-peptide complexes from the column using an acidic buffer (e.g., 0.1% trifluoroacetic acid).

  • Peptide Separation: Separate the eluted peptides from the MHC heavy and light chains, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis: Analyze the collected peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Data Analysis: Compare the obtained peptide sequences against a protein database to identify the source protein (in this case, the Uty protein).

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the T-cell response to the Uty HY (246-254) peptide.

Table 2: T-Cell Response to Uty HY (246-254) Peptide

ParameterValue/ObservationCell Type/AssayReference(s)
Precursor Frequency Naive CD8+ T cells specific for Uty are detectableTetramer Staining[7]
IFN-γ Production Increased IFN-γ secretion upon peptide stimulationELISPOT, Intracellular Staining[1]
IL-2 Production A subset of responding T cells produce IL-2Intracellular Staining[1]
In Vivo Cytotoxicity Efficient lysis of peptide-pulsed target cellsIn Vivo CTL Assay[7]

Note: While specific concentrations of cytokines and precise precursor frequencies are not consistently reported across studies, the qualitative and semi-quantitative data strongly indicate a robust and measurable T-cell response to the Uty HY (246-254) peptide.

Conclusion

The Uty HY (246-254) peptide remains a critical tool for studying the fundamental mechanisms of T-cell recognition, alloreactivity, and the complex balance between GVHD and GVL in transplantation immunology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this important minor histocompatibility antigen and its potential for therapeutic manipulation.

References

The Role of Uty HY Peptide (246-254) in Graft-versus-Host Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). It is an immune-mediated condition where donor T-cells recognize host tissues as foreign and mount an inflammatory attack. Minor histocompatibility antigens (mHAs) are a key class of antigens targeted in GVHD, particularly in the context of HLA-matched transplants. These antigens arise from polymorphic proteins that differ between the donor and recipient. One of the most well-characterized mHAs is the H-Y antigen, encoded by genes on the Y chromosome. In female-to-male HSCT, these male-specific antigens are recognized as foreign by the female donor's immune system.

This technical guide focuses on a specific and immunodominant H-Y antigen-derived peptide, the Uty HY peptide (246-254). We will delve into its fundamental role in the pathophysiology of GVHD, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Core Concepts: Uty HY Peptide (246-254)

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence WMHHNMDLI . It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In mice, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db. In humans, analogous peptides from Y-chromosome-encoded proteins are presented by various HLA class I molecules and can elicit potent CD8+ cytotoxic T-lymphocyte (CTL) responses.

The immunodominance of the Uty HY peptide (246-254) makes it a focal point for the anti-male immune response in female hosts. This robust recognition by the donor's T-cells in a female-to-male transplant setting is a critical initiating event in the development of GVHD.

Quantitative Data on Uty HY Peptide (246-254) in GVHD

The precise quantification of Uty HY peptide (246-254)-specific T-cells and their direct correlation with GVHD severity in human patients is an area of ongoing research. However, studies in both human subjects and mouse models provide compelling evidence for their significant role.

Table 1: Frequency of H-Y Specific T-cells in GVHD Patients

Patient CohortTissue/Sample TypeFrequency of H-Y Specific T-cells among CD8+ T-cellsGVHD GradeReference
Male recipients of female grafts with skin aGVHDSkin Biopsy68% - 78%Not specified[1]
Male recipients of female grafts with aGVHDPeripheral Blood Mononuclear Cells (PBMCs)Increased ELISPOT response to H-Y peptidesAcute GVHD[2]

Table 2: Uty HY Peptide (246-254) in Mouse Models of GVHD

Mouse ModelExperimental ConditionOutcomeQuantitative MeasureReference
Female C57BL/6 mice receiving syngeneic male skin graftsPre-treatment with immature dendritic cells pulsed with Uty HY peptide (246-254)Prolonged graft survivalNot specified[3]
Female C57BL/6 mice immunized with male spleen cellsIn vivo cytotoxicity assayElimination of Uty-pulsed target cellsSpecific lysis of target cells[4]

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Cascade in GVHD

The recognition of the Uty HY peptide (246-254) presented on an antigen-presenting cell (APC) or a host target cell by a donor-derived CD8+ T-cell is the crucial first step in the GVHD cascade. This interaction triggers a complex intracellular signaling pathway, leading to T-cell activation, proliferation, and cytotoxic effector function.

TCR_Signaling_GVHD cluster_target_cell Target Cell (Host) cluster_t_cell Donor CD8+ T-Cell MHC MHC Class I (H-2Db) TCR TCR MHC->TCR Recognition CD8 CD8 MHC->CD8 Uty_peptide Uty HY Peptide (246-254) Uty_peptide->MHC Binding Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment Ras_activation Ras Activation LAT->Ras_activation IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT_activation NFAT Activation Ca_release->NFAT_activation Cytokine_production Cytokine Production (IFN-γ, TNF-α) NFAT_activation->Cytokine_production Cytotoxicity Cytotoxicity (Perforin/Granzyme) NFAT_activation->Cytotoxicity NFkB_activation NF-κB Activation PKC->NFkB_activation NFkB_activation->Cytokine_production NFkB_activation->Cytotoxicity MAPK_cascade MAPK Cascade Ras_activation->MAPK_cascade AP1_activation AP-1 Activation MAPK_cascade->AP1_activation AP1_activation->Cytokine_production AP1_activation->Cytotoxicity Cell_lysis Target Cell Lysis Cytotoxicity->Cell_lysis

TCR Signaling in GVHD
Experimental Workflow: In Vivo Cytotoxicity Assay

A key method to assess the functional consequence of Uty HY peptide (246-254) recognition is the in vivo cytotoxicity assay. This assay directly measures the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide in a living animal.

InVivo_Cytotoxicity_Workflow cluster_preparation Target Cell Preparation cluster_injection Adoptive Transfer cluster_analysis Analysis Splenocytes Isolate Splenocytes (from syngeneic donor) Split Split into two populations Splenocytes->Split PopA Population A Split->PopA PopB Population B Split->PopB Pulse_Uty Pulse with Uty HY Peptide (246-254) PopA->Pulse_Uty No_Pulse No Peptide Pulse (Control) PopB->No_Pulse Label_High Label with high conc. of CFSE (CFSEhigh) Pulse_Uty->Label_High Label_Low Label with low conc. of CFSE (CFSElow) No_Pulse->Label_Low Mix Mix Populations 1:1 Label_High->Mix Label_Low->Mix Inject Inject mixed cells intravenously into recipient mice Mix->Inject Recipient_GVHD GVHD Model Recipient (e.g., female mouse immunized with male cells) Inject->Recipient_GVHD Recipient_Control Control Recipient (e.g., naive female mouse) Inject->Recipient_Control Harvest Harvest splenocytes after ~18-24 hours Recipient_GVHD->Harvest Recipient_Control->Harvest Flow_Cytometry Analyze by Flow Cytometry Harvest->Flow_Cytometry Gating Gate on CFSE+ cells Flow_Cytometry->Gating Quantify Quantify CFSEhigh and CFSElow populations Gating->Quantify Calculate Calculate % Specific Lysis Quantify->Calculate

In Vivo Cytotoxicity Assay Workflow

Detailed Experimental Protocols

Peptide Synthesis and Preparation
  • Peptide: Uty HY peptide (246-254) with the sequence WMHHNMDLI.

  • Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Purification: Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The identity of the peptide is confirmed by mass spectrometry.

  • Solubilization and Storage: The lyophilized peptide is dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Intracellular Cytokine Staining for IFN-γ

This protocol is for the detection of IFN-γ production by Uty HY peptide (246-254)-specific T-cells.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental animals or patients.

  • Stimulation:

    • Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

    • Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

    • Include a positive control (e.g., PMA and ionomycin) and a negative control (no peptide).

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Stain with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD8+ T-cells and quantifying the percentage of IFN-γ positive cells.[2][5][6]

In Vivo Cytotoxicity Assay

This protocol details the steps for an in vivo cytotoxicity assay to measure the killing of Uty HY peptide (246-254)-pulsed target cells.[7]

  • Target Cell Preparation:

    • Isolate splenocytes from a naive syngeneic donor mouse.

    • Lyse red blood cells using ACK lysis buffer.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing and Labeling:

    • Target Population: Pulse one population of splenocytes with 1-10 µg/mL of Uty HY peptide (246-254) for 1 hour at 37°C. Label these cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM), resulting in a CFSEhigh population.

    • Control Population: Incubate the second population of splenocytes without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM), resulting in a CFSElow population.

  • Adoptive Transfer:

    • Wash both cell populations extensively to remove excess peptide and CFSE.

    • Mix the CFSEhigh (target) and CFSElow (control) populations at a 1:1 ratio.

    • Inject approximately 10 x 106 total cells intravenously into recipient mice (both GVHD model and control mice).

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cells by flow cytometry, gating on the CFSE-positive populations.

  • Calculation of Specific Lysis:

    • Determine the ratio of CFSElow to CFSEhigh cells in both control and experimental mice.

    • The percentage of specific lysis is calculated using the following formula:

      • % Specific Lysis = [1 - (Ratio in control mice / Ratio in experimental mice)] x 100

Conclusion

The Uty HY peptide (246-254) is a critical mediator in the pathogenesis of GVHD in the context of female-to-male hematopoietic stem cell transplantation. Its immunodominant nature and presentation by common MHC class I molecules make it a potent target for donor T-cell responses. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of this peptide further and to develop novel therapeutic strategies aimed at mitigating its detrimental effects in GVHD. A deeper understanding of the molecular and cellular events initiated by the recognition of the Uty HY peptide (246-254) will be instrumental in improving the safety and efficacy of allogeneic HSCT.

References

Uty HY Peptide (246-254): A Core Component in Organ Transplantation Immunology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a minor histocompatibility antigen (mHAg), plays a pivotal role in the complex immunological landscape of organ transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the recipient's immune system in cases of sex-mismatched transplantation (male donor to female recipient). This guide provides a comprehensive technical overview of the Uty HY peptide (246-254), its immunological properties, and its relevance in graft-versus-host disease (GVHD) and the beneficial graft-versus-leukemia (GVL) effect. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1] This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), initiating an immune response that can lead to graft rejection. However, this same mechanism can be harnessed to eliminate residual leukemia cells in hematopoietic stem cell transplantation (HSCT), contributing to the GVL effect. Understanding the precise mechanisms of Uty HY peptide recognition and the subsequent T-cell response is crucial for developing strategies to modulate immune outcomes in transplantation.

Immunobiology of Uty HY Peptide (246-254)

The immunogenicity of the Uty HY peptide is a central factor in its role in transplantation immunology. As a non-self antigen in female recipients, it can elicit a potent CD8+ T-cell response. This response is a double-edged sword: while it can lead to the rejection of solid organ transplants and the development of GVHD in HSCT, it is also a critical component of the anti-leukemic GVL effect.

Several studies have highlighted the immunodominance of the Uty HY peptide in the anti-HY immune response. Following immunization of female mice with male cells, a significant portion of the responding CD8+ T cells are specific for the Uty HY peptide presented by H2-Db. One study found that approximately 1.3% of all host CD8+ T cells were specific for either the Uty or another HY antigen, Smcy, 15 days post-immunization, with this number increasing to between 2.2% and 2.8% by day 12.[2] This robust response underscores the importance of this single peptide in the overall anti-male immune response.

Quantitative Analysis of T-Cell Responses to Uty HY Peptide (246-254)

The quantification of T-cell responses to the Uty HY peptide is essential for assessing its immunological impact. Various assays are employed to measure different aspects of the T-cell response, including cytokine production, proliferation, and cytotoxicity. The following tables summarize the available quantitative data from studies investigating the Uty HY peptide.

Assay TypeCell TypePeptide ConcentrationResultsReference
Intracellular Cytokine Staining (IFN-γ) Host CD8+ T cells1 µMFollowing immunization with 1x10^7 male splenocytes, ~1.3% of host CD8+ T cells were Uty or Smcy specific at day 15. This increased to 2.2-2.8% by day 12 with an immunizing dose of 2x10^7 splenocytes.[2]
In Vivo Cytotoxicity Assay Splenocytes1 µMIn day 15 primed female mice, Uty-specific CTLs rapidly lysed peptide-pulsed female target cells in an antigen-specific manner. Smcy-pulsed cells were observed to be rejected more efficiently than Uty-pulsed cells, though specific lysis percentages for Uty were not provided.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide in-depth protocols for key experiments used to study the Uty HY peptide (246-254).

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY peptide-specific CTLs to kill target cells in a living animal.

Materials:

  • C57BL/6 (B6) female mice (immune and naive)

  • B6.SJL (Ly5.1+) female splenocytes (target cells)

  • Uty HY peptide (246-254) (WMHHNMDLI)

  • Irrelevant control peptide (e.g., GP33-41)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

  • Flow cytometer

Protocol:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from B6.SJL female mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with 1 µM Uty HY peptide (246-254) in complete RPMI-1640 medium for 1 hour at 37°C.

    • Pulse the second population with 1 µM of an irrelevant control peptide under the same conditions.

  • CFSE Labeling:

    • Label the Uty-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).

    • Label the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM).

    • Quench the labeling reaction with fetal bovine serum (FBS).

  • Cell Injection:

    • Mix equal numbers of the CFSEhigh (Uty-pulsed) and CFSElow (control-pulsed) target cells.

    • Inject a total of 2 x 10^7 cells intravenously into both naive and day 15 immune female B6 mice.[2]

  • Analysis:

    • After a defined period (e.g., 8 hours), harvest spleens from the recipient mice.[2]

    • Prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, gating on the Ly5.1+ donor cells.

    • Determine the ratio of CFSEhigh to CFSElow cells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immune mice / Ratio in naive mice)) * 100

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Uty HY peptide (246-254)

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • PBS and PBS-Tween20 (PBST)

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

    • Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS.

    • Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.

    • Add 2 x 10^5 to 5 x 10^5 cells per well.

    • Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

    • Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells extensively with PBST.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells with PBST.

    • Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the wells with PBST and then PBS.

  • Development and Analysis:

    • Add the appropriate substrate and monitor for the development of spots.

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFUs) per million cells.

CFSE T-Cell Proliferation Assay

The CFSE (Carboxyfluorescein succinimidyl ester) assay is used to track the proliferation of T cells in response to antigenic stimulation.

Materials:

  • CFSE dye

  • Single-cell suspension of splenocytes or lymph node cells from female mice

  • Uty HY peptide (246-254)

  • Antigen-presenting cells (APCs) (e.g., irradiated male splenocytes)

  • Complete RPMI-1640 medium

  • Flow cytometer

Protocol:

  • CFSE Labeling:

    • Resuspend splenocytes or lymph node cells from female mice in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the reaction with FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Co-culture the CFSE-labeled female T cells with irradiated male splenocytes (as APCs) at an appropriate ratio (e.g., 1:1).

    • Add Uty HY peptide (246-254) at a final concentration of 1-10 µg/mL.

    • Include an unstimulated control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD4).

    • Acquire the data on a flow cytometer.

    • Analyze the CFSE fluorescence intensity within the CD8+ T-cell population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Calculate the proliferation index, which is the average number of divisions that a cell has undergone.

Signaling Pathways and Experimental Workflows

The recognition of the Uty HY peptide (246-254) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function.

T-Cell Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway initiated upon TCR engagement.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC Uty HY (246-254)-H2-Db TCR TCR Peptide-MHC->TCR Binding CD8 CD8 TCR->CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation Lck Lck CD8->Lck Recruitment Lck->TCR Phosphorylation of ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKCθ DAG->PKC DAG->RasGRP Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Transcription Ras Ras RasGRP->Ras MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 AP1->Gene_Transcription

Caption: General T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow for Assessing Uty HY Peptide Immunogenicity

The following diagram outlines a typical experimental workflow to characterize the immune response to the Uty HY peptide.

Experimental_Workflow cluster_immunization Immunization cluster_tcell_isolation T-Cell Isolation cluster_assays Functional Assays cluster_analysis Data Analysis Immunization Immunize female mice with male splenocytes Isolation Isolate splenocytes/ PBMCs Immunization->Isolation ELISpot IFN-γ ELISpot Isolation->ELISpot Cytotoxicity In Vivo/In Vitro Cytotoxicity Assay Isolation->Cytotoxicity Proliferation CFSE Proliferation Assay Isolation->Proliferation Analysis Quantify T-cell frequency, cytotoxicity, and proliferation ELISpot->Analysis Cytotoxicity->Analysis Proliferation->Analysis

Caption: Workflow for Uty HY peptide immunogenicity assessment.

Conclusion

The Uty HY peptide (246-254) is a critical mHAg in the context of organ and hematopoietic stem cell transplantation. Its male-specific expression and potent immunogenicity make it a key driver of both detrimental GVHD and beneficial GVL responses. A thorough understanding of the quantitative aspects of the T-cell response to this peptide, facilitated by robust and reproducible experimental protocols, is paramount for the development of novel therapeutic strategies. By dissecting the signaling pathways and cellular interactions involved in the recognition of the Uty HY peptide, researchers can aim to selectively enhance the GVL effect while mitigating the risk of GVHD, ultimately improving the outcomes for patients undergoing transplantation. This guide provides a foundational resource for scientists and drug development professionals dedicated to advancing the field of transplantation immunology.

References

Immunogenicity of Uty HY Peptide (246-254) in Female Recipients: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Uty HY peptide (246-254), a minor histocompatibility (H-Y) antigen, is a critical component in the immune response of female recipients to male cells and tissues. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this nonamer peptide (WMHHNMDLI) is a potent immunogen in female mice of the H-2b haplotype. It elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response, which is a key factor in the rejection of male skin and organ grafts. This technical guide provides a comprehensive overview of the immunogenicity of the Uty HY peptide (246-254), detailing the underlying immunological mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, transplantation, and immunotherapy.

Introduction

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules and can induce an immune response in genetically disparate individuals of the same species. The H-Y antigens, encoded by genes on the Y chromosome, are a classic example of mHags. In the context of transplantation from a male donor to a female recipient, these H-Y antigens are recognized as foreign, leading to an alloreactive immune response.

The Uty HY peptide (246-254) has been identified as an immunodominant H-Y epitope in C57BL/6 (H-2b) female mice. Its recognition by the female recipient's immune system triggers a potent CD8+ T-cell response, resulting in the elimination of male cells. This response has significant implications for transplantation, graft-versus-host disease (GVHD), and the development of immunotherapies. Understanding the immunogenicity of this specific peptide is crucial for developing strategies to modulate these immune responses.

Immunobiology of Uty HY Peptide (246-254)

Antigen Processing and Presentation

The Uty HY peptide (246-254) is an endogenous antigen in male cells. Its presentation to the immune system of a female recipient follows the MHC class I antigen processing pathway.[1][2]

  • Proteasomal Degradation: The Uty protein is degraded in the cytoplasm by the proteasome. The generation of the Uty(246-254) epitope is dependent on the immunoproteasome subunit LMP7.

  • Peptide Transport: The resulting peptide fragments, including Uty(246-254), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[3][4]

  • MHC Class I Loading: In the ER, the Uty(246-254) peptide binds to nascent MHC class I molecules (H-2Db in C57BL/6 mice). This binding is facilitated by a complex of chaperone proteins.[3][4]

  • Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is presented to CD8+ T cells.[3][4]

T-Cell Recognition and Activation

Female mice possess a repertoire of T cells capable of recognizing the Uty HY peptide (246-254) presented by H-2Db molecules. The interaction between the T-cell receptor (TCR) on a CD8+ T cell and the Uty(246-254)/H-2Db complex initiates a signaling cascade leading to T-cell activation.[3][5][6]

  • TCR Engagement: The TCR on a naive CD8+ T cell specifically recognizes the Uty(246-254) peptide within the groove of the H-2Db molecule.[7]

  • Signal Transduction: This binding event triggers a series of intracellular signaling events, involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, recruitment and activation of ZAP-70, and the activation of downstream pathways such as the PLCγ1, MAPK, and PI3K-AKT pathways.[6][8][9][10]

  • T-Cell Proliferation and Differentiation: Activated CD8+ T cells undergo clonal expansion and differentiate into effector cytotoxic T lymphocytes (CTLs) and memory T cells.[3]

  • Effector Function: Effector CTLs can recognize and kill male target cells presenting the Uty(246-254) peptide through the release of cytotoxic granules containing perforin (B1180081) and granzymes, and through Fas/FasL interactions.

Quantitative Assessment of Immunogenicity

The immunogenicity of the Uty HY peptide (246-254) can be quantified using various immunological assays. The following tables summarize representative quantitative data from studies in female C57BL/6 mice.

Table 1: Frequency of Uty HY (246-254)-Specific CD8+ T Cells

AssayTissueStimulusTime Point (post-immunization)Frequency of CD8+ T cellsReference
Tetramer StainingSpleenMale SplenocytesDay 10~0.5 - 1.5% of CD8+ T cells[11][12]
Tetramer StainingPeripheral BloodMale Bone MarrowDay 14~1 - 2.5% of CD8+ T cells[11]
Intracellular Cytokine Staining (IFN-γ)SpleenMale SplenocytesDay 15~1.0 - 2.0% of CD8+ T cells[13]

Table 2: In Vivo Cytotoxic T Lymphocyte (CTL) Activity

Target CellsRecipient MiceTime Point (post-transfer)Specific Lysis (%)Reference
Uty(246-254)-pulsed splenocytesFemale mice immunized with male splenocytes4 hours~40 - 60%[13]
Uty(246-254)-pulsed splenocytesFemale mice immunized with male bone marrow18-24 hours>98%[11]
Male splenocytesFemale mice immunized with male splenocytes72 hours~94%[13]

Table 3: Cytokine Production by Uty HY (246-254)-Specific T Cells

AssayCell TypeStimulusCytokineResponseReference
ELISpotSplenocytesUty(246-254) peptideIFN-γSignificant number of spot-forming cells[14]
Intracellular Cytokine StainingSplenocytesUty(246-254) peptideIFN-γIncreased percentage of IFN-γ+ CD8+ T cells[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunogenicity of the Uty HY peptide (246-254).

In Vivo Cytotoxicity Assay

This assay measures the ability of effector CTLs to kill target cells in a living animal.[15][16][17][18]

Materials:

  • Female C57BL/6 mice (immunized with male cells and naive controls)

  • Spleens from naive female C57BL/6 mice (for target cells)

  • Uty HY (246-254) peptide (WMHHNMDLI)

  • Irrelevant control peptide (e.g., from ovalbumin)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 μM and 0.5 μM)

  • RPMI 1640 medium, fetal bovine serum (FBS), penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension from the spleens of naive female C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Pulse one population with the Uty HY (246-254) peptide (1-10 μg/mL) for 1 hour at 37°C.[16]

    • Pulse the second population with an irrelevant control peptide.

  • CFSE Labeling:

    • Label the Uty HY peptide-pulsed cells with a high concentration of CFSE (e.g., 5 μM) to create the CFSEhigh population.[15]

    • Label the control peptide-pulsed cells with a low concentration of CFSE (e.g., 0.5 μM) to create the CFSElow population.[15]

    • Wash the cells extensively to remove excess peptide and CFSE.[15]

  • Adoptive Transfer:

    • Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.[16]

    • Inject the cell mixture intravenously (i.v.) into immunized and naive control female mice.[15]

  • Analysis:

    • After a defined period (e.g., 4, 18, or 24 hours), harvest the spleens from the recipient mice.[16]

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the CFSEhigh and CFSElow populations and determine the ratio of the two populations in each mouse.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSEhigh to CFSElow cells in both naive and immunized mice.

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in naive mice)) * 100[17]

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of cytokine-secreting cells at the single-cell level.[19][20][21]

Materials:

  • ELISpot plates (e.g., PVDF-membrane 96-well plates)

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Spleens from immunized and naive female C57BL/6 mice

  • Uty HY (246-254) peptide

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • CO2 incubator

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate wells with the anti-mouse IFN-γ capture antibody overnight at 4°C.[20]

    • Wash the plates with sterile PBS.

    • Block the wells with blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Prepare single-cell suspensions from the spleens of immunized and naive mice.[22]

    • Add a defined number of splenocytes (e.g., 2 x 10^5 to 5 x 10^5 cells/well) to the coated wells.

    • Stimulate the cells with the Uty HY (246-254) peptide (1-10 μg/mL). Include negative controls (no peptide) and positive controls (e.g., Concanavalin A).[21]

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.[21]

  • Detection:

    • Wash the plates to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.[21]

    • Wash the plates and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.[21]

  • Spot Development and Analysis:

    • Wash the plates and add the appropriate substrate.[5]

    • Monitor the development of spots. Stop the reaction by washing with distilled water.[5]

    • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[5]

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay allows for the simultaneous identification of cell surface markers and intracellular cytokine production.[23][24][25][26]

Materials:

  • Spleens from immunized and naive female C57BL/6 mice

  • Uty HY (246-254) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibody against intracellular IFN-γ

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Prepare single-cell suspensions from the spleens.

    • Stimulate the cells with the Uty HY (246-254) peptide (1-10 μg/mL) for 4-6 hours at 37°C.[24]

    • In the last 2-4 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.[24]

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.[23]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).[24]

    • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).[24]

  • Intracellular Staining:

    • Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.[25]

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ-positive cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the immunogenicity of the Uty HY peptide (246-254).

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Uty Uty Protein Proteasome Immunoproteasome (LMP7-dependent) Uty->Proteasome Degradation Peptides Peptide Fragments (including Uty 246-254) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Loaded_MHC_I Uty(246-254)-MHC I Complex TAP->Loaded_MHC_I Loading MHC_I Nascent MHC Class I (H-2Db) Peptide_Loading_Complex Peptide-Loading Complex (Chaperones) MHC_I->Peptide_Loading_Complex Peptide_Loading_Complex->Loaded_MHC_I Presented_MHC_I Antigen Presentation Loaded_MHC_I->Presented_MHC_I Transport

Caption: MHC Class I Antigen Processing and Presentation Pathway for Uty HY Peptide (246-254).

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (Male) cluster_T_Cell CD8+ T Cell (Female) MHC_Peptide Uty(246-254)/H-2Db Lck Lck MHC_Peptide->Lck TCR TCR TCR->MHC_Peptide Recognition CD3 CD3 Complex (ITAMs) TCR->CD3 CD8 CD8 CD8->MHC_Peptide ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK PI3K PI3K-AKT Pathway LAT->PI3K Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) PLCg1->Transcription_Factors MAPK->Transcription_Factors PI3K->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Cytokine Release) Transcription_Factors->Cellular_Response

Caption: T-Cell Receptor (TCR) Signaling Pathway upon Recognition of Uty HY Peptide (246-254).

Experimental_Workflow cluster_assays Immunogenicity Assays Immunization Immunization of Female Mice (e.g., with male splenocytes) Isolation Isolation of Splenocytes Immunization->Isolation Assay_Choice Choice of Immunogenicity Assay Isolation->Assay_Choice InVivo_CTL In Vivo Cytotoxicity Assay Assay_Choice->InVivo_CTL Effector Function ELISpot ELISpot Assay (e.g., IFN-γ) Assay_Choice->ELISpot Cytokine Secretion (Frequency) ICS Intracellular Cytokine Staining (e.g., IFN-γ) Assay_Choice->ICS Cytokine Production (Phenotype) Tetramer Tetramer Staining Assay_Choice->Tetramer Antigen-Specific Cell Frequency Data_Analysis_Lysis Calculate % Specific Lysis InVivo_CTL->Data_Analysis_Lysis Data Analysis Data_Analysis_Spots Count Spot Forming Units ELISpot->Data_Analysis_Spots Data Analysis Data_Analysis_Percent Determine % Positive Cells ICS->Data_Analysis_Percent Data Analysis Tetramer->Data_Analysis_Percent Data Analysis

Caption: Experimental Workflow for Assessing the Immunogenicity of Uty HY Peptide (246-254).

Conclusion

The Uty HY peptide (246-254) is a powerful tool for studying the fundamental mechanisms of T-cell-mediated immunity, transplant rejection, and GVHD. Its well-defined nature as an immunodominant minor histocompatibility antigen in the H-2b mouse model makes it an invaluable reagent for immunological research. The quantitative assays and detailed protocols provided in this guide offer a robust framework for investigating the cellular and molecular aspects of the immune response to this peptide. A thorough understanding of the immunogenicity of the Uty HY peptide (246-254) will continue to inform the development of novel strategies for modulating immune responses in various clinical settings, from improving transplantation outcomes to designing more effective cancer immunotherapies.

References

An In-depth Technical Guide to the Uty HY Peptide (246-254)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Uty HY Peptide (246-254) is a minor histocompatibility (H-Y) antigen-derived peptide, which plays a significant role in immunology, particularly in the contexts of organ transplantation and graft-versus-host disease. This nonapeptide, with the sequence WMHHNMDLI, is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (Uty). It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H2-Db, and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). The immunodominance of this peptide makes it a key target of the immune response in female-to-male transplantation scenarios.

Peptide Sequence and Physicochemical Properties

The fundamental characteristics of the Uty HY Peptide (246-254) are summarized below.

PropertyValueReference
Amino Acid Sequence WMHHNMDLI[1]
One-Letter Code Trp-Met-His-His-Asn-Met-Asp-Leu-Ile[1]
Molecular Formula C53H77N15O13S2N/A
Molecular Weight 1196.4 g/mol N/A
MHC Restriction H2-Db[1]

Three-Dimensional Structure

As of the latest available data, a specific Protein Data Bank (PDB) ID for the crystal structure of the Uty HY Peptide (246-254) in complex with the H2-Db molecule has not been identified. However, the structural analysis of other peptides bound to H2-Db reveals a conserved peptide-binding groove. The peptide adopts a bulged conformation, with anchor residues at specific positions making critical contacts within the binding groove of the MHC molecule. For the Uty HY peptide, the anchor residues are predicted to be at position 5 (Asparagine) and position 9 (Isoleucine), which would fit into the corresponding pockets of the H2-Db binding groove.

A hypothetical representation of the peptide-MHC interaction is depicted below.

Peptide_MHC_Interaction Hypothetical Interaction of Uty HY Peptide with H2-Db cluster_MHC H2-Db MHC Class I Molecule cluster_Peptide Uty HY Peptide (WMHHNMDLI) MHC_groove P1 P2 P3 P4 P5 (Anchor) P6 P7 P8 P9 (Anchor) Peptide_sequence W M H H N M D L I Peptide_sequence:f4->MHC_groove:p5 Anchor Interaction Peptide_sequence:f8->MHC_groove:p9 Anchor Interaction TCR_recognition TCR Recognition Surface Peptide_sequence->TCR_recognition Presented to TCR

Caption: Hypothetical binding of Uty HY peptide to the H2-Db groove.

Immunogenicity and T-Cell Response

The Uty HY peptide (246-254) is an immunodominant epitope, meaning it elicits a strong and focused CTL response. The nature of this response can, however, be modulated by the context in which the peptide is presented.

  • Immunization: Presentation of the WMHHNMDLI peptide by mature, activated antigen-presenting cells (APCs) leads to the robust activation and expansion of specific CD8+ T cells, resulting in an effective cytotoxic response.[2]

  • Tolerance Induction: Conversely, presentation of the same peptide by immature or resting APCs can lead to T-cell tolerance or anergy.[2][3] This has significant implications for transplantation, where inducing tolerance to H-Y antigens is a key goal.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the Uty HY Peptide (246-254). These are generalized protocols that can be specifically adapted for this peptide.

MHC Class I Stabilization Assay (T2 Cell-Based)

This assay is used to determine the ability of an exogenous peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient cells, such as the T2 cell line.

Materials:

  • T2 cells (TAP-deficient, express HLA-A2, but can be engineered to express H2-Db)

  • Uty HY Peptide (246-254), lyophilized

  • Control peptides (a known high-affinity H2-Db binder and a non-binding peptide)

  • Serum-free cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Brefeldin A (optional, for measuring complex stability)

  • Anti-H2-Db antibody (fluorescently conjugated, e.g., FITC or PE)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture T2 cells in complete medium (RPMI 1640 + 10% FBS) at 37°C, 5% CO2.

  • Peptide Preparation: Reconstitute the Uty HY peptide and control peptides in sterile DMSO to a stock concentration of 10 mM and then dilute in serum-free medium to working concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).

  • Peptide Incubation:

    • Harvest T2 cells and wash twice with serum-free medium.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted peptides to the respective wells.

    • Incubate at 37°C for 2-4 hours to allow for peptide binding and MHC stabilization.

  • Antibody Staining:

    • Wash the cells twice with cold FACS buffer (PBS + 2% FBS).

    • Resuspend the cells in 50 µL of FACS buffer containing the fluorescently conjugated anti-H2-Db antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells twice with FACS buffer.

    • Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.

    • Analyze the Mean Fluorescence Intensity (MFI) of H2-Db staining. An increase in MFI compared to the no-peptide control indicates peptide binding and stabilization.

MHC_Stabilization_Workflow MHC Stabilization Assay Workflow Start Start Culture_T2 Culture T2 Cells Start->Culture_T2 Incubate Incubate T2 Cells with Peptides Culture_T2->Incubate Prepare_Peptides Prepare Peptide Dilutions (Uty HY, Controls) Prepare_Peptides->Incubate Stain Stain with Anti-H2-Db Antibody Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Caption: Workflow for the MHC Class I stabilization assay.

In Vitro T-Cell Stimulation and Cytokine Production Assay

This protocol outlines the stimulation of splenocytes from a female mouse (previously immunized with male cells or the Uty HY peptide) to measure the specific T-cell response.

Materials:

  • Splenocytes from an immunized female C57BL/6 mouse

  • Uty HY Peptide (246-254)

  • Control peptides

  • Complete RPMI 1640 medium

  • Recombinant mouse IL-2

  • Brefeldin A

  • Anti-mouse CD8 antibody (fluorescently conjugated)

  • Anti-mouse IFN-γ antibody (fluorescently conjugated, for intracellular staining)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Splenocyte Isolation: Isolate splenocytes from the immunized mouse and prepare a single-cell suspension.

  • Cell Plating: Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.

  • Peptide Stimulation:

    • Add the Uty HY peptide or control peptides to the wells at a final concentration of 1-10 µg/mL.

    • Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).

    • Incubate at 37°C, 5% CO2.

  • Intracellular Cytokine Staining:

    • After 2 hours of incubation, add Brefeldin A to each well to inhibit cytokine secretion.

    • Incubate for an additional 4-6 hours.

    • Harvest the cells and stain for the surface marker CD8.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ.

  • Flow Cytometry:

    • Wash the cells and acquire data on a flow cytometer.

    • Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.

TCell_Stimulation_Workflow In Vitro T-Cell Stimulation Workflow Start Start Isolate_Splenocytes Isolate Splenocytes from Immunized Mouse Start->Isolate_Splenocytes Stimulate Stimulate with Uty HY Peptide Isolate_Splenocytes->Stimulate Add_BrefeldinA Add Brefeldin A Stimulate->Add_BrefeldinA Surface_Stain Stain for Surface Markers (CD8) Add_BrefeldinA->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for Intracellular Cytokines (IFN-γ) Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze End End Analyze->End T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway pMHC_TCR Uty HY/H2-Db binds to TCR/CD8 Lck Lck Activation pMHC_TCR->Lck ZAP70 ZAP-70 Recruitment and Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Formation ZAP70->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg IP3_DAG IP3 and DAG Production PLCg->IP3_DAG Ca_Flux Ca2+ Flux IP3_DAG->Ca_Flux PKC_Ras PKC and Ras/MAPK Activation IP3_DAG->PKC_Ras NFAT NFAT Activation Ca_Flux->NFAT AP1 AP-1 Activation PKC_Ras->AP1 NFkB NF-κB Activation PKC_Ras->NFkB Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription Cellular_Response T-Cell Proliferation, Differentiation, and Effector Function Gene_Transcription->Cellular_Response

References

The UTY Gene and its Protein Product: A Technical Guide to the Source of the Uty HY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Y-chromosome-linked, ubiquitously transcribed tetratricopeptide repeat (UTY) gene, and its corresponding protein, play a multifaceted role in cellular biology, extending beyond their debated enzymatic functions. This technical guide provides an in-depth exploration of the UTY gene and protein, with a specific focus on its critical role as a source of the male-specific minor histocompatibility (H-Y) antigen, the Uty peptide. This guide consolidates current knowledge on UTY's molecular characteristics, its involvement in signaling pathways, and its significance in immunology and transplantation medicine. Detailed experimental protocols for the identification and characterization of Uty-derived peptides are provided, alongside quantitative data and visual workflows to support advanced research and therapeutic development.

The UTY Gene and its Protein Product

The UTY gene, also known as KDM6C, is located on the Y chromosome and is the paralog of the X-linked KDM6A (UTX) gene.[1] It encodes a protein characterized by the presence of tetratricopeptide repeats (TPRs) at the N-terminus, which are known to mediate protein-protein interactions, and a Jumonji C (JmjC) domain at the C-terminus, which is typically associated with histone demethylase activity.

Function and Enzymatic Activity

The UTY protein is a component of the minor histocompatibility antigen system, which can lead to graft rejection of male stem cell grafts.[2] Its function as a histone demethylase has been a subject of debate. While the homologous UTX protein is a known histone H3 lysine (B10760008) 27 (H3K27) demethylase, the catalytic activity of UTY has been considered weak or absent in some studies.[3] However, other biochemical and crystallographic evidence demonstrates that human UTY is an active Nϵ-methyl lysyl demethylase, capable of demethylating H3K27-containing peptides, albeit with reduced activity compared to UTX due to subtle differences in substrate binding.[3]

Beyond its demethylase activity, UTY has demonstrated demethylase-independent functions that are crucial for embryonic development, where it shows functional redundancy with UTX.[4] UTY is also implicated in transcriptional regulation through its interaction with other proteins and protein complexes.

Protein Interactions and Complexes

The TPR motifs of the UTY protein facilitate its involvement in protein-protein interactions.[5] UTY binds effectively with TLE1, a transcriptional corepressor.[5] The UTY/TLE1 complex is believed to interact with and modulate the activity of the Runt-related transcription factor 1 (RUNX1), a key player in hematopoiesis.[5] Furthermore, both UTX and UTY have been shown to associate with the H3K4 methyl-transferase complex component RBBP5.[4]

Quantitative Data: UTY Gene Expression

UTY is expressed broadly across various human cells and tissues, though its expression levels are generally lower than its X-linked homolog, UTX.[6] Analysis of RNA-sequencing data provides a quantitative overview of its transcription across different tissues.

TissueMedian Expression (TPM)Data Source
Testis11.8GTEx
Pluripotent Stem Cells (SEES3)~12bioRxiv[6]
Pluripotent Stem Cells (H1)~2bioRxiv[6]
Lung4.5GTEx
Thyroid4.2GTEx
Adipose - Subcutaneous3.9GTEx
Skeletal Muscle3.5GTEx
Whole Blood3.1GTEx
Heart - Left Ventricle2.8GTEx
Liver1.1GTEx
Table 1: Median gene expression of UTY in selected human tissues and cell lines. TPM (Transcripts Per Kilobase Million) values are derived from the GTEx Portal and a study on human pluripotent stem cells.[6]

UTY as the Source of the HY Minor Histocompatibility Antigen

Minor histocompatibility antigens (mHAgs) are immunogenic peptides derived from polymorphic proteins that, when presented by major histocompatibility complex (MHC) molecules, can elicit T-cell responses in an allogeneic setting, such as stem cell or organ transplantation.[7] The UTY protein is a well-established source of male-specific H-Y antigens.

Identified Uty HY Peptides

Specific peptide epitopes derived from the UTY protein have been identified in both mice and humans. These peptides are processed intracellularly and presented by MHC class I molecules on the surface of male cells, making them targets for the immune system of a female recipient.

SpeciesPeptide SequenceMHC Restriction
MouseWMHHNMDLIH2-Db
HumanLPHNHTDLHLA-B8
Human(Unspecified)HLA-B60
Table 2: Characterized HY antigen peptides derived from the UTY protein.[2]

Signaling and Antigen Presentation Pathways

UTY in Transcriptional Regulation

UTY is involved in transcriptional regulation, partly through its interaction with the RUNX1 transcription factor. The UTY/TLE1 complex can bind to RUNX1, potentially acting as a repressor and modulating RUNX1's role in hematopoiesis and its influence on signaling pathways like the Wnt/β-catenin pathway.[5][8]

UTY_Signaling cluster_nucleus Nucleus cluster_output Cellular Processes UTY UTY Protein TLE1 TLE1 (Corepressor) UTY->TLE1 Forms Complex RUNX1 RUNX1 (Transcription Factor) UTY->RUNX1 Binds & Represses TLE1->RUNX1 Binds & Represses DNA DNA Wnt_Pathway Wnt/β-catenin Target Genes Hematopoiesis Hematopoiesis Wnt_Pathway->Hematopoiesis Gene_Expression Gene Expression Wnt_Pathway->Gene_Expression DNA->Wnt_Pathway Modulates Transcription

UTY-mediated transcriptional regulation.
MHC Class I Presentation of the Uty HY Peptide

The generation and presentation of the Uty HY peptide follow the classical MHC class I antigen processing pathway. This process allows CD8+ T cells to recognize and eliminate male cells in a female host.

Antigen_Presentation_Workflow cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface UTY_Protein UTY Protein Proteasome Proteasome UTY_Protein->Proteasome Ubiquitination & Degradation Peptides UTY Peptides (including HY epitope) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport into ER PLC Peptide-Loading Complex TAP->PLC MHC_I MHC Class I Molecule MHC_I->PLC MHC_Peptide pMHC-I Complex (HY Peptide + MHC-I) PLC->MHC_Peptide Peptide Loading Cell_Membrane Cell Membrane MHC_Peptide->Cell_Membrane Transport via Golgi T_Cell CD8+ T-Cell Cell_Membrane->T_Cell Antigen Presentation & T-Cell Recognition

MHC class I presentation of Uty HY peptide.

Experimental Protocols

Identification of MHC Class I-Bound Peptides from UTY

This protocol outlines a robust method for the unbiased identification of the immunopeptidome, including Uty-derived peptides, from cell lines or tissues using immunoaffinity purification and mass spectrometry.[9]

5.1.1. Materials and Reagents

  • Cell Lysis Buffer: 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors.

  • Antibody: W6/32 (pan-MHC class I) antibody conjugated to Protein A Sepharose beads.

  • Wash Buffers: Tris-buffered saline (TBS) with varying NaCl concentrations.

  • Elution Buffer: 10% Acetic Acid.

  • Solid Phase Extraction (SPE) C18 columns.

  • Mass Spectrometer (e.g., Orbitrap) coupled with nano-ultra-performance liquid chromatography (nUPLC).

5.1.2. Protocol

  • Cell Lysis: Harvest approximately 250–500 million male cells and wash three times with cold PBS. Lyse cells in detergent-containing lysis buffer on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 60 minutes at 4°C to pellet cellular debris.

  • Immunoaffinity Purification: Pass the cleared lysate over the W6/32 antibody-conjugated Sepharose column.

  • Column Washing: Sequentially wash the column with:

    • 10 column volumes (c.v.) of cell lysis buffer (without detergent).

    • 10 c.v. of 50 mM Tris, pH 8.0, with 150 mM NaCl.

    • 10 c.v. of 50 mM Tris, pH 8.0, with 450 mM NaCl.

    • 10 c.v. of 50 mM Tris, pH 8.0, with 150 mM NaCl.

    • 10 c.v. of 50 mM Tris, pH 8.0.

  • Peptide Elution: Elute the bound MHC-peptide complexes with 10% acetic acid.

  • Peptide Separation: Separate the peptides from the MHC heavy and light chains using a C18 SPE column.

  • LC-MS/MS Analysis: Analyze the eluted peptides by nUPLC-MS/MS.

  • Data Analysis: Search the resulting spectra against a human protein database (including the UTY protein sequence) to identify peptide sequences.

Experimental_Workflow_Peptide_ID Start Start: Male Cell Culture (250-500M cells) Lysis Cell Lysis & Lysate Clarification Start->Lysis IP Immuno-purification (W6/32 anti-MHC-I Ab) Lysis->IP Wash Column Washing (Multiple Steps) IP->Wash Elute Elution of pMHC (10% Acetic Acid) Wash->Elute SPE Peptide Cleanup (C18 Solid Phase Extraction) Elute->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Database Search & Peptide Identification LCMS->Data End End: Identified Uty Peptide Data->End

Workflow for MHC-bound peptide identification.
Synthesis and Functional Testing of Uty HY Peptide

5.2.1. Peptide Synthesis and Purification

  • Synthesis: Synthesize the identified Uty HY peptide (e.g., WMHHNMDLI) using standard Fmoc solid-phase peptide synthesis (SPPS).[10]

  • Cleavage: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA).[11]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Verification: Confirm the molecular mass of the purified peptide by mass spectrometry.[11]

5.2.2. In Vitro T-Cell Cytotoxicity Assay This assay determines the ability of T cells to recognize and kill target cells presenting the synthetic Uty HY peptide.[13]

  • Target Cell Preparation: Use a female-derived, MHC-matched cell line (e.g., lymphoblastoid cell line) as target cells.

  • Peptide Pulsing: Divide the target cells into two groups. Pulse one group with the synthetic Uty HY peptide (e.g., 1-10 µg/mL) for 1-2 hours at 37°C. The other group remains unpulsed as a negative control.

  • Effector Cell Preparation: Isolate T cells (effector cells) from a female donor previously sensitized to the male antigen (e.g., from a female who has received a male blood transfusion or graft).

  • Co-culture: Co-culture the effector T cells with the pulsed and unpulsed target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4-6 hours.

  • Quantify Killing: Measure target cell lysis using a flow cytometry-based assay, quantifying the decrease in live, peptide-loaded target cells.[13]

Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells Target Cells (Female, MHC-matched) Peptide Synthetic Uty HY Peptide Target_Cells->Peptide Pulse with Peptide Coculture Co-culture Effector & Target Cells (Varying E:T Ratios) Target_Cells->Coculture Effector_Cells Effector T-Cells (Sensitized Female) Effector_Cells->Coculture Flow_Cytometry Flow Cytometry Analysis Coculture->Flow_Cytometry Result Quantify % Specific Lysis of Peptide-Pulsed Targets Flow_Cytometry->Result

Workflow for a T-cell cytotoxicity assay.

Applications and Future Directions

The role of the UTY protein and its derived HY peptides is of significant interest in several fields:

  • Transplantation Medicine: Understanding the immunogenicity of Uty HY peptides is crucial for managing graft-versus-host disease (GVHD) and graft rejection in sex-mismatched hematopoietic stem cell and solid organ transplantation.

  • Cancer Immunotherapy: As UTY is expressed in various tissues, its derived peptides could potentially serve as targets for T-cell-based immunotherapies in male-specific cancers or for developing cancer vaccines.

  • Autoimmune Disease: The differential expression and function of UTY and UTX may contribute to the observed sex bias in many autoimmune diseases.

Future research should continue to explore the full spectrum of UTY's demethylase-independent functions, further delineate its role in transcriptional regulation, and identify additional Uty-derived T-cell epitopes presented by different HLA alleles. This knowledge will be instrumental in developing more targeted and personalized therapeutic strategies for a range of diseases.

References

Basic properties and characteristics of Uty HY Peptide (246-254) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Uty HY Peptide (246-254), supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic nonapeptide that represents a significant tool in immunological research. As a male-specific minor histocompatibility (H-Y) antigen, this peptide is the immunodominant epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3][4][5][6] It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H2-Db.[3][4][6] This recognition is a key factor in immune responses in sex-mismatched transplantation scenarios, particularly in graft-versus-host disease (GVHD) and graft rejection.[7][8][9] This guide provides a comprehensive overview of the peptide's fundamental properties, its role in T-cell activation, and detailed experimental protocols for its application in research settings.

Core Properties and Characteristics

Uty HY Peptide (246-254) is a well-characterized peptide with defined physicochemical properties. The trifluoroacetate salt form is a common result of the purification process using high-performance liquid chromatography (HPLC) and generally enhances the peptide's solubility in aqueous solutions.[4]

PropertyValueReference(s)
Amino Acid Sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI)[4][6]
Molecular Formula C53H77N15O13S2[4][6][10]
Molecular Weight 1196.4 g/mol [4][6][10]
Purity (by HPLC) Typically >95%[4][6][10]
Appearance Lyophilized white powder[4]
Storage Conditions Store lyophilized at -20°C. For solutions, store at -80°C.[4][10][11]
MHC Restriction H2-Db (Mouse)[3][4][6]

Biological Function and Immunological Significance

Uty HY Peptide (246-254) is a minor histocompatibility antigen, which are peptides derived from polymorphic proteins that can elicit an immune response in the context of transplantation between MHC-matched, but genetically disparate individuals.[9]

  • Graft-versus-Host Disease (GVHD): In female-to-male hematopoietic stem cell transplantation (HSCT), donor female T-cells can recognize the Uty HY peptide presented on the cells of the male recipient, leading to an immune attack against the recipient's tissues, a condition known as GVHD.[7][8][9] Antibodies against UTY have been correlated with chronic GVHD.[7][8]

  • Graft Rejection: Conversely, in male-to-female solid organ or skin transplantation, the female recipient's immune system can recognize the Uty HY peptide on the male graft, leading to rejection.[3]

  • Immunodominance: In the C57BL/6 mouse model, the T-cell response to the H-Y antigen is immunodominant, with the majority of the CTL response directed against the Uty (246-254) epitope over other potential epitopes, such as from the Smcy protein.[2]

  • Tolerance Induction: Due to its key role in rejection, the Uty HY peptide has been used in experimental models to induce immunological tolerance. Administration of the peptide in specific contexts can lead to prolonged survival of male grafts in female recipients.[3]

T-Cell Receptor Signaling Pathway

The recognition of the Uty HY (246-254) peptide presented by the H2-Db molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell is the initiating event for a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and the execution of its effector functions, such as cytotoxicity.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (H2-Db) TCR_complex TCR/CD3 APC->TCR_complex Recognition CD8 CD8 APC->CD8 Peptide Uty HY (246-254) Peptide->APC Lck Lck TCR_complex->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & recruits LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 recruits & activates RasGRP RasGRP LAT_SLP76->RasGRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Ras Ras RasGRP->Ras MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene CTL_Workflow cluster_prep Target Cell Preparation cluster_target Target Population cluster_control Control Population cluster_injection Injection and Analysis Splenocytes 1. Isolate splenocytes from naïve mouse Split 2. Split population Splenocytes->Split Pulse_Uty 3a. Pulse with Uty HY (246-254) peptide Split->Pulse_Uty Pulse_Ctrl 3b. No peptide or irrelevant peptide Split->Pulse_Ctrl Label_High 4a. Label with high conc. CFSE (CFSEhi) Pulse_Uty->Label_High Mix 5. Mix populations 1:1 Label_High->Mix Label_Low 4b. Label with low conc. CFSE (CFSElo) Pulse_Ctrl->Label_Low Label_Low->Mix Inject 6. Inject cell mixture i.v. into immunized & control mice Mix->Inject Incubate 7. Incubate in vivo (e.g., 20 hours) Inject->Incubate Harvest 8. Harvest spleens Incubate->Harvest Analyze 9. Analyze by Flow Cytometry Harvest->Analyze Result 10. Calculate % specific lysis by comparing CFSEhi/CFSElo ratios Analyze->Result Tolerance_Induction cluster_dc_prep Dendritic Cell (DC) Preparation cluster_pulsing Peptide Pulsing cluster_transplant Injection and Transplantation BM 1. Culture bone marrow cells from female C57BL/6 mouse with GM-CSF Harvest_DC 2. Harvest immature bone marrow-derived dendritic cells (BMDCs) BM->Harvest_DC Pulse_Peptide 3. Pulse immature BMDCs with Uty HY (246-254) peptide Harvest_DC->Pulse_Peptide Inject_DC 4. Inject peptide-pulsed BMDCs into female C57BL/6 recipient mice Pulse_Peptide->Inject_DC Transplant 5. After a set period, transplant syngeneic male skin graft onto recipient mice Inject_DC->Transplant Monitor 6. Monitor graft survival over time Transplant->Monitor

References

Methodological & Application

Application Notes and Protocols for ELISpot Assay: Detecting Uty HY Peptide-Specific T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection and quantification of individual cells secreting a specific protein, such as a cytokine.[1][2][3] This makes it a powerful tool for monitoring antigen-specific T-cell responses, which is crucial in immunology research, vaccine development, and cancer immunotherapy.[1][4][5] These application notes provide a detailed protocol for the detection of T-cells specific for the Uty HY peptide, a minor histocompatibility antigen, using the ELISpot assay.

The Uty protein is encoded on the Y chromosome, and peptides derived from it can be presented by MHC molecules on the surface of male cells. In female recipients of male hematopoietic stem cell transplants, these Uty-derived peptides can be recognized as foreign antigens, leading to a T-cell mediated graft-versus-leukemia effect or graft-versus-host disease. Therefore, monitoring T-cell responses to Uty HY peptides is of significant interest.

Principle of the ELISpot Assay

The ELISpot assay is a modification of the ELISA technique.[1][6] It utilizes a 96-well plate with a membrane, typically PVDF, coated with a capture antibody specific for the analyte of interest (e.g., Interferon-gamma, IFN-γ).[1][2] When peripheral blood mononuclear cells (PBMCs) are cultured in these wells in the presence of a stimulating antigen, such as the Uty HY peptide, specific T-cells will be activated and secrete the cytokine.[3] This secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell.[2] After an incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added.[2] This is followed by the addition of an enzyme-conjugated streptavidin and a substrate that precipitates, forming a visible spot at the location of each cytokine-secreting cell.[2][7] Each spot represents a single reactive T-cell.[2]

Experimental Workflow Diagram

ELISpot_Workflow ELISpot Experimental Workflow cluster_prep Plate & Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection & Analysis p1 Coat ELISpot Plate with Capture Antibody p2 Wash and Block Plate p1->p2 s1 Add Cells to Wells p2->s1 p3 Isolate PBMCs from Blood Sample p4 Count and Resuspend Cells p3->p4 p4->s1 s2 Add Uty HY Peptide (Antigen) s1->s2 s3 Incubate at 37°C, 5% CO2 s2->s3 d1 Wash Away Cells s3->d1 d2 Add Biotinylated Detection Antibody d1->d2 d3 Add Enzyme-Conjugated Streptavidin d2->d3 d4 Add Substrate d3->d4 d5 Wash and Dry Plate d4->d5 d6 Analyze Spots (ELISpot Reader) d5->d6

Caption: A diagram illustrating the major steps of the ELISpot assay, from plate preparation to data analysis.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times may be necessary for specific experimental conditions.

Materials:

  • Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-membrane 96-well ELISpot plates

  • Uty HY peptide (lyophilized)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete medium)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • DMSO (vehicle control, if peptide is dissolved in DMSO)

  • PBS (Phosphate Buffered Saline)

  • 35% Ethanol (B145695)

  • Automated ELISpot reader or microscope

Procedure:

1. Plate Preparation: 1.1. Pre-wet the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute. 1.2. Wash the plate 5 times with 200 µL/well of sterile PBS. 1.3. Dilute the IFN-γ capture antibody to the recommended concentration in sterile PBS. 1.4. Add 100 µL of the diluted capture antibody to each well. 1.5. Incubate the plate overnight at 4°C.

2. Cell Preparation: 2.1. Isolate PBMCs from fresh blood samples using density gradient centrifugation (e.g., Ficoll-Paque).[2] 2.2. Wash the isolated PBMCs twice with complete medium. 2.3. Resuspend the cells in complete medium and perform a cell count to determine viability and concentration. 2.4. Adjust the cell concentration to 2-5 x 10^6 cells/mL in complete medium. Cryopreserved cells can also be used, but should be rested for at least one hour after thawing.[1][2]

3. Incubation with Antigen: 3.1. Wash the antibody-coated plate 5 times with 200 µL/well of sterile PBS. 3.2. Block the membrane by adding 200 µL/well of complete medium and incubating for at least 30 minutes at 37°C. 3.3. Prepare the Uty HY peptide solution. Dissolve the lyophilized peptide in sterile DMSO to create a stock solution, and then dilute to the desired final concentration (typically 1-10 µg/mL) in complete medium.[8] 3.4. Prepare control wells:

  • Negative Control: Complete medium only (or with the same concentration of DMSO used for the peptide).
  • Positive Control: Complete medium with a mitogen like PHA (e.g., 5 µg/mL) or anti-CD3 antibody.[1] 3.5. Remove the blocking medium from the plate. 3.6. Add 100 µL of the prepared cell suspension to each well (resulting in 2-5 x 10^5 cells/well). 3.7. Add 100 µL of the Uty HY peptide solution or control solutions to the respective wells. 3.8. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

4. Detection of Secreted Cytokine: 4.1. Wash the plate 5 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST). 4.2. Dilute the biotinylated detection antibody in PBST as recommended by the manufacturer. 4.3. Add 100 µL of the diluted detection antibody to each well. 4.4. Incubate for 2 hours at room temperature. 4.5. Wash the plate 5 times with 200 µL/well of PBST. 4.6. Dilute the streptavidin-enzyme conjugate in PBST. 4.7. Add 100 µL of the diluted conjugate to each well. 4.8. Incubate for 1 hour at room temperature. 4.9. Wash the plate 5 times with 200 µL/well of PBST, followed by 2 washes with PBS. 4.10. Prepare the substrate solution according to the manufacturer's instructions. 4.11. Add 100 µL of the substrate to each well and monitor for spot development (typically 5-30 minutes). 4.12. Stop the reaction by washing the plate thoroughly with deionized water. 4.13. Allow the plate to dry completely in the dark.

5. Data Analysis: 5.1. Count the number of spots in each well using an automated ELISpot reader. 5.2. The number of spots in the negative control wells should be minimal. 5.3. The number of spots in the positive control wells should be high, confirming cell viability and functionality. 5.4. The number of Uty HY peptide-specific T-cells is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells. 5.5. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Data Presentation

Table 1: Example ELISpot Plate Layout

WellContent
A1-A3Negative Control (Medium + DMSO)
B1-B3Uty HY Peptide (1 µg/mL)
C1-C3Uty HY Peptide (5 µg/mL)
D1-D3Uty HY Peptide (10 µg/mL)
E1-E3Positive Control (PHA 5 µg/mL)
F1-H12Additional Samples or Controls

Table 2: Example Quantitative Data Summary

ConditionReplicate 1 (SFU)Replicate 2 (SFU)Replicate 3 (SFU)Average SFUSFU per 10^6 PBMCs
Negative Control243312
Uty HY Peptide (5 µg/mL)55625858.3233.2
Positive Control (PHA)>500>500>500>500>2000
*Assuming 2.5 x 10^5 PBMCs were seeded per well.

Signaling Pathway and Logical Relationships

The ELISpot assay relies on the fundamental principles of T-cell activation and cytokine secretion.

T_Cell_Activation_Pathway T-Cell Activation and Cytokine Secretion cluster_antigen_presentation Antigen Presentation cluster_t_cell_recognition T-Cell Recognition cluster_signaling_secretion Signaling and Secretion cluster_detection ELISpot Detection apc Antigen Presenting Cell (APC) t_cell Uty HY-Specific T-Cell apc->t_cell interacts with mhc MHC Molecule mhc->apc presented by tcr T-Cell Receptor (TCR) mhc->tcr recognized by peptide Uty HY Peptide peptide->mhc binds to tcr->t_cell on signaling Intracellular Signaling Cascade tcr->signaling triggers cytokine_production IFN-γ Gene Transcription and Protein Synthesis signaling->cytokine_production activates cytokine_secretion IFN-γ Secretion cytokine_production->cytokine_secretion leads to capture_ab Capture Antibody cytokine_secretion->capture_ab captured by spot_formation Visible Spot Formation capture_ab->spot_formation results in

Caption: The logical flow from antigen presentation to the detection of a T-cell response in an ELISpot assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete washing or blocking.Ensure thorough washing at each step. Increase blocking time or try a different blocking agent.
Contaminated reagents.Use sterile techniques and fresh reagents.
No or Weak Signal Low frequency of specific T-cells.Increase the number of cells per well. Consider an in vitro expansion of T-cells prior to the ELISpot assay.[7]
Poor cell viability.Use fresh PBMCs or ensure proper cryopreservation and thawing procedures.[2]
Inactive peptide.Check the quality and storage of the Uty HY peptide. Titrate the peptide concentration.
"Doughnut" Shaped Spots Over-stimulation of cells.Reduce the concentration of the stimulating antigen or the incubation time.
Uneven Spot Distribution Cells were not evenly distributed in the well.Gently mix the cell suspension before and during plating. Avoid disturbing the plate during incubation.[2]

By following this detailed protocol and considering the provided application notes, researchers can effectively utilize the ELISpot assay for the sensitive detection and quantification of Uty HY peptide-specific T-cells.

References

Application Notes and Protocols for Uty HY Peptide (246-254) (TFA) in Mouse Models of Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (HSCT). It arises when donor-derived T cells recognize host tissues as foreign and mount an immune attack. Minor histocompatibility antigens (mHAs), such as those encoded on the Y chromosome, are key targets in sex-mismatched transplantation (female donor to male recipient) and can trigger potent GVHD responses.

The Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized mHA derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. In C57BL/6 mice, this peptide is presented by the MHC class I molecule H-2Db and is a dominant target for CD8+ T cells. Research has focused on utilizing this peptide to induce antigen-specific tolerance, thereby preventing graft rejection and potentially mitigating GVHD.

These application notes provide detailed protocols for the use of Uty HY Peptide (246-254) (TFA) in mouse models to study and induce immunological tolerance, a key strategy in preventing GVHD.

Mechanism of Action: Induction of T-Cell Tolerance

The primary application of Uty HY Peptide (246-254) in the context of transplantation models is the induction of tolerance in donor T cells specific to this male antigen. The prevailing hypothesis is that the administration of the peptide, particularly when presented by immature or non-professional antigen-presenting cells (APCs) such as immature dendritic cells (DCs), leads to incomplete activation of cognate CD8+ T cells.[1] This suboptimal stimulation, lacking the necessary co-stimulatory signals that would be present during a full-blown immune response, is thought to drive the T cells into a state of anergy or functional unresponsiveness.[1] This renders them unable to mount a destructive response against male cells expressing the Uty antigen following transplantation.

GvHD_Tolerance_Induction cluster_0 Tolerogenic Presentation cluster_1 CD8+ T Cell Response cluster_2 Outcome Immature_DC Immature Dendritic Cell MHC_Peptide H-2Db + Uty HY Peptide Immature_DC->MHC_Peptide Presents No_Costim Absence of Co-stimulation (e.g., CD80/86) CD8_T_Cell Naive CD8+ T Cell TCR TCR CD8_T_Cell->TCR TCR->MHC_Peptide Recognizes TCR->No_Costim Signal 1 without Signal 2 Anergy T Cell Anergy/ Unresponsiveness No_Costim->Anergy Leads to Tolerance Tolerance to Male Cells Anergy->Tolerance No_GVHD Prevention of GVHD Tolerance->No_GVHD

Diagram 1: Proposed signaling pathway for Uty HY peptide-induced T-cell tolerance.

Data Presentation

The following tables summarize quantitative data from studies investigating the use of HY peptides for tolerance induction in mouse transplantation models.

Table 1: Effect of Uty HY Peptide (246-254) Nanoparticle Delivery on Male Bone Marrow Engraftment in Female C57BL/6 Mice

Treatment GroupDelivery MethodDonor Cell Engraftment (Mean %)Outcome on ToleranceReference
Uty HY Peptide (246-254)Nanoparticle (Encapsulated)~0%No tolerance induced[2][3]
Uty HY Peptide (246-254)Nanoparticle (Surface-coupled)~0%No tolerance induced[2][3]
Control (PBS)Intravenous~0%No tolerance induced[2][3]

This data indicates that Uty HY Peptide (246-254) alone, when delivered via nanoparticles, was insufficient to induce tolerance to male bone marrow grafts.[2][3]

Table 2: Effect of Intranasal Administration of HY Peptides on Male Skin Graft Survival in Female C57BL/6 Mice

Treatment GroupMedian Survival Time (Days)Graft Survival > 100 Days (%)Outcome on ToleranceReference
Uty HY Peptide (246-254)~200%No tolerance induced[4][5]
HY-A(b)Dby Peptide>100~80%Tolerance induced[4][5]
Uty HY Peptide + HY-A(b)Dby Peptide>100~70%Tolerance induced[4][5]
Control (PBS)~200%No tolerance induced[4][5]

This data suggests that while intranasal administration of Uty HY Peptide (246-254) alone does not induce tolerance to skin grafts, it may contribute to tolerance when combined with a CD4+ T cell-stimulating peptide.[4][5]

Experimental Protocols

Protocol 1: Induction of Tolerance to Male Bone Marrow Grafts using Peptide-Pulsed Dendritic Cells

This protocol is adapted from studies on inducing tolerance to skin grafts and can be applied to a bone marrow transplantation model.[1]

Materials:

  • Uty HY Peptide (246-254) (TFA)

  • Female C57BL/6 mice (8-12 weeks old)

  • Male C57BL/6 mice (for bone marrow)

  • Recombinant murine GM-CSF

  • RPMI-1640 medium with supplements (10% FBS, 2-ME, antibiotics)

  • Ficoll-Paque

  • Red blood cell lysis buffer

  • Sterile PBS

  • Standard cell culture equipment

Methodology:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): a. Euthanize female C57BL/6 mice and aseptically harvest femurs and tibias. b. Flush bone marrow with RPMI-1640. c. Culture bone marrow cells in RPMI-1640 supplemented with 20 ng/mL GM-CSF. d. On day 3, replace half of the medium with fresh GM-CSF-containing medium. e. On day 6, harvest non-adherent and loosely adherent cells, which are immature BMDCs.

  • Peptide Pulsing of BMDCs: a. Resuspend immature BMDCs at a concentration of 1 x 10^7 cells/mL in serum-free RPMI-1640. b. Add Uty HY Peptide (246-254) to a final concentration of 10 µM. c. Incubate for 90 minutes at 37°C in a 5% CO2 incubator. d. Wash the cells three times with sterile PBS to remove excess peptide. e. Resuspend the peptide-pulsed BMDCs in sterile PBS for injection.

  • Tolerance Induction and Bone Marrow Transplantation: a. Inject 5 x 10^6 peptide-pulsed BMDCs subcutaneously or intravenously into female C57BL/6 recipient mice. b. Seven to fourteen days after BMDC injection, condition the recipient mice with a sub-lethal dose of total body irradiation (e.g., 500 cGy). c. On the same or following day, transplant 5-10 x 10^6 T-cell depleted bone marrow cells from male C57BL/6 donor mice via intravenous injection. d. To induce GVHD, a cohort of mice can be co-injected with a defined number of male donor T cells (e.g., 1-5 x 10^6 splenocytes or purified T cells).

  • Monitoring and Analysis: a. Monitor mice for survival and clinical signs of GVHD (weight loss, hunched posture, ruffled fur, skin lesions) at least three times per week. b. At defined time points, collect peripheral blood to assess for chimerism (presence of male donor cells) using flow cytometry (e.g., staining for Y-chromosome specific markers or congenic markers). c. At the end of the experiment, harvest organs (liver, gut, skin, spleen, lymph nodes) for histopathological analysis of GVHD severity and for immunological analysis of T cell populations and cytokine profiles.

Tolerance_Induction_Workflow cluster_0 BMDC Preparation cluster_1 Peptide Pulsing cluster_2 Transplantation cluster_3 Analysis Harvest_BM Harvest Bone Marrow (Female C57BL/6) Culture_GMCSF Culture with GM-CSF (6 days) Harvest_BM->Culture_GMCSF Harvest_Immature_BMDC Harvest Immature BMDCs Culture_GMCSF->Harvest_Immature_BMDC Pulse_Peptide Incubate BMDCs with Uty HY Peptide (10 µM, 90 min) Harvest_Immature_BMDC->Pulse_Peptide Wash_Cells Wash Cells (3x) Pulse_Peptide->Wash_Cells Inject_BMDC Inject Peptide-Pulsed BMDCs into Female Recipients Wash_Cells->Inject_BMDC Irradiate Sub-lethal Irradiation (Day 7-14 post-injection) Inject_BMDC->Irradiate Transplant_BM Transplant Male Bone Marrow (± Male T cells for GVHD model) Irradiate->Transplant_BM Monitor_GVHD Monitor Survival and Clinical GVHD Score Transplant_BM->Monitor_GVHD Analyze_Chimerism Analyze Chimerism (Flow Cytometry) Monitor_GVHD->Analyze_Chimerism Histopathology Histopathology of Target Organs Analyze_Chimerism->Histopathology

Diagram 2: Experimental workflow for tolerance induction using Uty HY peptide-pulsed BMDCs.
Protocol 2: Assessment of Systemic GVHD

For studies aiming to evaluate the effect of Uty HY Peptide (246-254) on systemic GVHD, a standard GVHD model should be established. The peptide or peptide-pulsed cells would be administered as a prophylactic treatment.

Mouse Model:

  • Donors: C57BL/6 (H-2b) male mice

  • Recipients: BALB/c (H-2d) female mice (MHC-mismatched model) or female C57BL/6 mice (mHA-mismatched model, requires co-transplantation of pathogenic T cells). The choice of model will depend on the specific research question.

Methodology:

  • Conditioning: Lethally irradiate recipient mice with a single dose of 800-950 cGy (dose may need to be optimized depending on the facility and mouse strain).

  • Cell Transplantation: Within 24 hours of irradiation, intravenously inject recipient mice with:

    • 5 x 10^6 T-cell depleted bone marrow cells from donor mice.

    • 1-5 x 10^6 splenocytes or purified T cells from donor mice to induce GVHD.

  • Treatment: Administer Uty HY Peptide (246-254) or peptide-pulsed cells according to the experimental design (e.g., prior to or at the time of transplantation).

  • GVHD Monitoring:

    • Survival: Monitor daily.

    • Clinical Score: Score mice 2-3 times per week based on a composite score of weight loss, posture, activity, fur texture, and skin integrity (each parameter scored 0-2). A total score of >5 is often considered severe GVHD.

  • Histopathological Analysis: At the time of death or a pre-determined endpoint, collect tissues (liver, small and large intestine, skin, lung) and fix in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for pathological changes characteristic of GVHD (e.g., lymphocytic infiltration, crypt destruction, bile duct damage, epidermal apoptosis).

Concluding Remarks

The Uty HY Peptide (246-254) is a valuable tool for studying the mechanisms of T-cell tolerance to a defined minor histocompatibility antigen. While its application in directly treating established GVHD is not yet well-documented, its use in prophylactic tolerance induction protocols holds promise. The provided protocols offer a framework for researchers to investigate the immunomodulatory properties of this peptide in the context of allogeneic transplantation and GVHD. It is important to note that the efficacy of the Uty HY peptide in inducing tolerance can be influenced by the delivery method and the presence of co-stimulatory signals or other immunomodulatory agents. Further research is needed to fully elucidate its therapeutic potential in preventing GVHD.

References

Application Notes and Protocols: Reconstituting and Utilizing Lyophilized Uty HY Peptide (246-254) (TFA) in U-2 OS Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254) is a nonapeptide (sequence: WMHHNMDLI) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2] It functions as a male-specific minor histocompatibility antigen and a T-cell epitope, playing a role in immune recognition.[3][4][5] The U-2 OS cell line, established from a human osteosarcoma, is a widely used model in cancer research due to its epithelial-like morphology and robust nature.[6][7] These application notes provide a detailed protocol for the reconstitution of lyophilized Uty HY Peptide (246-254) containing trifluoroacetic acid (TFA) and its subsequent use in U-2 OS cell culture for research purposes.

Materials and Reagents

Peptide and Cells
MaterialSupplierCatalog No.
Lyophilized Uty HY Peptide (246-254) (TFA)M30198 (example)[8]
U-2 OS Human Osteosarcoma Cell LineATCCHTB-96
Reconstitution
Material
Sterile, nuclease-free water
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Sterile, low-protein binding microcentrifuge tubes
Cell Culture
Material
McCoy's 5A Medium (Modified)
Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
Trypsin-EDTA (0.25%)
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca2+ and Mg2+
Sterile cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)

Protocols

Reconstitution of Lyophilized Uty HY Peptide (246-254) (TFA)

This protocol describes the reconstitution of the lyophilized peptide to a stock solution. The presence of TFA from HPLC purification can lower the pH of the solution; however, for most cell culture applications, the high buffering capacity of the culture medium will neutralize this effect upon dilution.

1.1. Pre-Reconstitution Handling:

  • Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes to prevent condensation.[9]

  • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

1.2. Reconstitution Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

  • To prepare a 1 mM stock solution, add the appropriate volume of sterile, nuclease-free water or DMSO. Due to the hydrophobic nature of some amino acids in the sequence, initial dissolution in a small amount of DMSO followed by dilution with sterile water or buffer is recommended if solubility in water is poor.[9]

    • Calculation Example: For 1 mg of peptide (Molecular Weight: 1196.4 g/mol [1]), to make a 1 mM stock:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.001 mol/L * 1196.4 g/mol ) = 0.0008358 L = 835.8 µL

  • Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous shaking or vortexing to prevent peptide degradation.[9][10]

  • Once dissolved, the stock solution should be clear. If particulates are present, the solution can be filtered through a 0.22 µm sterile filter.

1.3. Aliquoting and Storage:

  • Aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C or -80°C for long-term stability.[11][12] A stock solution stored at -20°C should be used within one month, and within six months if stored at -80°C.[12]

G cluster_prep Peptide Preparation start Lyophilized Peptide Vial equilibrate Equilibrate to Room Temp start->equilibrate 15-20 min centrifuge Centrifuge Vial equilibrate->centrifuge reconstitute Reconstitute in Solvent (e.g., Sterile Water/DMSO) centrifuge->reconstitute Sterile conditions dissolve Gentle Dissolution reconstitute->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Figure 1: Workflow for the reconstitution of lyophilized Uty HY Peptide. (Max Width: 760px)
U-2 OS Cell Culture and Maintenance

2.1. Culture Conditions:

  • Maintain U-2 OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Change the medium every 2-3 days.[6][13]

2.2. Subculturing:

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with DPBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seed new flasks at a subcultivation ratio of 1:2 to 1:4.[13]

Application of Uty HY Peptide (246-254) to U-2 OS Cells

The following is a general protocol for treating U-2 OS cells with the reconstituted peptide. The optimal concentration and incubation time should be determined empirically for each specific experiment.

  • Cell Seeding: Seed U-2 OS cells in the desired culture plate format (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

  • Peptide Dilution: On the day of the experiment, thaw an aliquot of the Uty HY Peptide stock solution. Prepare working concentrations by diluting the stock solution in complete culture medium.

  • Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the desired concentration of Uty HY Peptide. Include appropriate controls (e.g., vehicle control, untreated cells).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as cell viability assays (MTT, XTT), apoptosis assays (caspase activity, TUNEL), or gene expression analysis (RT-qPCR, Western blot).

Hypothetical Application: Investigating Immune-Related Signaling in U-2 OS Cells

While U-2 OS cells are not immune cells, they are known to express receptors that can interact with external stimuli and trigger intracellular signaling. This hypothetical experiment aims to investigate if the Uty HY peptide, a T-cell epitope, can induce a response in U-2 OS cells, potentially through a non-canonical pathway.

G peptide Uty HY Peptide (246-254) receptor Hypothetical Cell Surface Receptor (e.g., TLR-like) peptide->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) adaptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Cytokines, Pro-apoptotic factors) nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) gene_expression->cellular_response

Figure 2: Hypothetical signaling pathway of Uty HY Peptide in U-2 OS cells. (Max Width: 760px)
Experimental Design

ParameterDescription
Cell Line U-2 OS
Treatment Uty HY Peptide (246-254) at concentrations of 0, 1, 10, 50, 100 µM
Incubation Time 24 and 48 hours
Readout Cell Viability (MTT Assay), Apoptosis (Caspase-3/7 Glo Assay)
Experimental Protocol
  • Seed 5,000 U-2 OS cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the Uty HY Peptide in complete McCoy's 5A medium.

  • Treat the cells with the different peptide concentrations.

  • Incubate for 24 and 48 hours.

  • At each time point, perform an MTT assay to assess cell viability and a Caspase-3/7 Glo assay to measure apoptosis, according to the manufacturer's instructions.

  • Record and analyze the data.

Troubleshooting

IssuePossible CauseSuggested Solution
Peptide will not dissolve Peptide is hydrophobic.Use a small amount of DMSO (up to 10% of final stock volume) to initially dissolve the peptide, then slowly add sterile water or buffer while gently mixing.[9]
Inconsistent results Repeated freeze-thaw cycles of peptide stock.Prepare single-use aliquots of the reconstituted peptide.[10]
Cell confluency variation.Ensure consistent cell seeding density and confluency at the start of the experiment.
TFA interference TFA in the peptide preparation may affect highly sensitive assays.For sensitive applications, TFA can be removed by lyophilization with HCl or by ion-exchange chromatography.[14]

Conclusion

This document provides a comprehensive guide for the reconstitution and application of lyophilized Uty HY Peptide (246-254) (TFA) in U-2 OS cell culture. The provided protocols for peptide handling, cell maintenance, and a hypothetical experimental design offer a solid foundation for researchers investigating the effects of this peptide on an osteosarcoma cell line. It is crucial to empirically determine optimal experimental conditions and to consider the potential, though generally minimal, effects of TFA in sensitive assays.

References

Uty HY Peptide (246-254) (TFA): Application Notes and Protocols for In Vitro T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility antigen epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein in mice.[1] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and serves as a critical target for cytotoxic T lymphocytes (CTLs). In female mice, immunization with male cells elicits a robust CTL response, with the Uty HY (246-254) epitope being immunodominant.[2] This makes the peptide an invaluable tool for in vitro studies of T-cell activation, cytotoxicity, and immune tolerance.

The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the purification process. While the TFA counterion can affect the net weight and solubility of the peptide, for most standard in vitro biological assays, the residual TFA levels do not typically interfere with the results.[1]

These application notes provide an overview of the recommended dosages and detailed protocols for the use of Uty HY Peptide (246-254) (TFA) in various in vitro T-cell stimulation assays.

Data Presentation: Recommended Dosage for In Vitro Applications

The optimal concentration of Uty HY Peptide (246-254) for T-cell stimulation can vary depending on the specific application, the source of T-cells and antigen-presenting cells (APCs), and the desired endpoint. The following table summarizes empirically determined concentrations from various studies. It is highly recommended to perform a dose-response titration for your specific experimental setup.

ApplicationCell TypePeptide ConcentrationIncubation TimeAssay Type
Pulsing of Antigen-Presenting Cells (APCs) Splenocytes10 µg/mL1 hour at 37°CIn vivo CTL assay[2]
Dendritic Cells1 µg/mL2 hours at 37°CIn vivo T-cell activation
Direct Stimulation of Splenocytes Splenocytes10 µg/mL6 hours (for ICS)Intracellular Cytokine Staining (ICS)[2]
T-Cell Hybridoma Activation UTY (246-254)-specific T-cell hybridoma co-cultured with macrophagesNot specified for peptide; endogenous presentation by male macrophagesOvernightLacZ assay[3]

Experimental Protocols

Protocol 1: Pulsing Splenocytes or Dendritic Cells with Uty HY Peptide (246-254)

This protocol describes the method for loading APCs with the Uty HY peptide for subsequent use in T-cell stimulation assays or for in vivo studies.

Materials:

  • Uty HY Peptide (246-254) (TFA)

  • Sterile, endotoxin-free DMSO or water for peptide reconstitution

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Single-cell suspension of splenocytes or cultured dendritic cells

  • Centrifuge

  • 37°C incubator with 5% CO₂

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized Uty HY Peptide (246-254) to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Further dilutions to the working concentration should be made in sterile PBS or cell culture medium. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or dendritic cells at a concentration of 1-10 x 10⁶ cells/mL in complete culture medium.

  • Peptide Pulsing:

    • Add the Uty HY peptide to the cell suspension to achieve the desired final concentration (typically 1-10 µg/mL).

    • Incubate the cells with the peptide for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Washing:

    • After incubation, wash the cells extensively (at least three times) with an excess of sterile PBS or culture medium to remove any unbound peptide. Centrifuge at 300-400 x g for 5-10 minutes between washes.

  • Resuspension:

    • Resuspend the peptide-pulsed cells in the appropriate medium for your downstream application (e.g., T-cell co-culture or injection for in vivo assays).

Protocol 2: In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining (ICS)

This protocol details the direct stimulation of a mixed population of splenocytes (containing both T-cells and APCs) with the Uty HY peptide to measure cytokine production by antigen-specific T-cells via flow cytometry.

Materials:

  • Uty HY Peptide (246-254) (TFA), reconstituted as described above.

  • Single-cell suspension of splenocytes from immunized or naive female C57BL/6 mice.

  • Complete cell culture medium.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Flow cytometry antibodies for surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Fixation and permeabilization buffers.

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes and adjust the concentration to 1-2 x 10⁷ cells/mL in complete culture medium.

    • Plate 100 µL of the cell suspension (1-2 x 10⁶ cells) into the wells of a 96-well round-bottom plate.

  • Peptide Stimulation:

    • Prepare a working solution of Uty HY peptide at 10 times the final desired concentration in complete culture medium.

    • Add 11 µL of the 10x peptide solution to the appropriate wells for a final concentration of 10 µg/mL.

    • Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a total of 6 hours.

  • Addition of Protein Transport Inhibitor:

    • After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A to a final concentration of 5-10 µg/mL) to each well to block cytokine secretion.

    • Return the plate to the incubator for the remaining 4-5 hours.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).

    • Stain for surface markers (e.g., anti-CD8, anti-CD4) according to the antibody manufacturer's protocol, typically for 20-30 minutes on ice in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit or standard protocols with paraformaldehyde and saponin-based buffers.

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer for 30-60 minutes at room temperature or 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing the cytokine of interest.

Mandatory Visualizations

Signaling Pathway

T_Cell_Activation_Pathway T-Cell Activation by Uty HY Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell APC APC MHC_Peptide H-2Db + Uty HY Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 (Antigen Recognition) CD8 CD8 MHC_Peptide->CD8 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signal_Transduction Signal Transduction Cascade (Lck, ZAP-70, etc.) TCR->Signal_Transduction CD28->Signal_Transduction Activation T-Cell Activation Signal_Transduction->Activation Effector_Functions Effector Functions (Cytokine Release, Proliferation, Cytotoxicity) Activation->Effector_Functions

Caption: T-Cell activation pathway initiated by Uty HY peptide presentation.

Experimental Workflow

Experimental_Workflow Workflow for In Vitro T-Cell Stimulation and Analysis cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis (Intracellular Cytokine Staining) Peptide_Recon Reconstitute Uty HY Peptide Stimulation Add Uty HY Peptide (1-10 µg/mL) Peptide_Recon->Stimulation Cell_Isolation Isolate Splenocytes (T-cells + APCs) Plating Plate Splenocytes Cell_Isolation->Plating Plating->Stimulation Incubation Incubate 37°C, 5% CO2 (e.g., 6 hours for ICS) Stimulation->Incubation BrefeldinA Add Brefeldin A (last 4-5 hours) Incubation->BrefeldinA Surface_Stain Surface Stain (e.g., anti-CD8) BrefeldinA->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intra_Stain Intracellular Stain (e.g., anti-IFN-γ) Fix_Perm->Intra_Stain Flow_Cytometry Analyze by Flow Cytometry Intra_Stain->Flow_Cytometry

Caption: Experimental workflow for intracellular cytokine staining of T-cells.

References

Application of Uty HY Peptide (246-254) in Adoptive T-Cell Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen epitope.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein and is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1][2][3] This peptide is a critical target for CD8+ cytotoxic T lymphocytes (CTLs) in female-to-male transplantation models and serves as a valuable tool in adoptive T-cell therapy research, particularly in the fields of graft-versus-host disease (GVHD), graft-versus-tumor (GVT) effects, and transplantation tolerance.

These application notes provide an overview of the use of Uty HY peptide (246-254) in key experimental protocols relevant to adoptive T-cell therapy research.

Key Applications

  • In vitro and in vivo priming and expansion of Uty-specific CD8+ T-cells: The peptide is used to stimulate and expand populations of CD8+ T-cells that are specific for this male antigen.

  • Induction of cytotoxic T-lymphocyte (CTL) responses: Researchers use this peptide to generate CTLs capable of recognizing and lysing male target cells.

  • In vivo cytotoxicity assays: Peptide-pulsed target cells are used to assess the lytic activity of Uty-specific CTLs in vivo.

  • Studies of transplantation tolerance and GVHD: The Uty HY peptide is a model antigen for investigating the mechanisms of immune rejection in sex-mismatched transplantation.

  • Preclinical evaluation of adoptive T-cell therapy strategies: Uty-specific T-cells can be adoptively transferred to evaluate the efficacy and safety of novel cancer immunotherapy approaches in preclinical tumor models.[4][5][6]

Data Presentation

Table 1: In Vivo Cytotoxicity of Uty HY (246-254)-Specific CTLs
Effector Cell SourceTarget CellsEffector:Target RatioPercent Specific Lysis (%)Reference
Splenocytes from female mice immunized with male splenocytesUty HY (246-254) peptide-pulsed female splenocytesNot specified~60%[7]
Splenocytes from female mice primed with CpG-matured male dendritic cellsUty HY (246-254) peptide-pulsed female splenocytesNot specified>80% within 17 hours[8]
Table 2: Cytokine Production by Uty HY (246-254)-Specific T-Cells
T-Cell SourceStimulationCytokine MeasuredResultReference
Splenocytes from mice primed with CpG-matured male PDCsUty HY (246-254) peptide (10 µg/ml)IFN-γIncreased secretion[8]
Splenocytes from mice primed with CpG-matured male PDCsUty HY (246-254) peptide (10 µg/ml)IL-2Detected upon PMA/Ionomycin stimulation[8]
Splenocytes from mice primed with CpG-matured male PDCsUty HY (246-254) peptide (10 µg/ml)IL-4, IL-10Not detected[8]
UTY246–254-specific T cell hybridomaCo-culture with male macrophagesIL-2Secretion detected by ELISA[9]

Experimental Protocols

Protocol 1: In Vitro Priming of Naive CD8+ T-Cells with Uty HY Peptide (246-254)

This protocol describes a method for generating Uty HY (246-254)-specific CD8+ T-cells from a naive T-cell population.

Materials:

  • Uty HY Peptide (246-254)

  • CD8a+ T Cell Isolation Kit (mouse)

  • Antigen Presenting Cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Recombinant murine IL-2

  • Recombinant murine IL-7

Procedure:

  • Isolate Naive CD8+ T-Cells: Isolate CD8+ T-cells from the spleens and lymph nodes of female C57BL/6 mice using a negative selection kit to enrich for naive T-cells (CD44-low, CD62L-high).

  • Prepare Antigen Presenting Cells (APCs):

    • Culture bone marrow cells in the presence of GM-CSF and IL-4 to generate BMDCs.

    • Alternatively, irradiate splenocytes from a female C57BL/6 mouse to serve as feeder cells.

  • Peptide Pulsing of APCs:

    • Resuspend APCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.

    • Incubate for 2 hours at 37°C in a humidified CO2 incubator.

    • Wash the APCs three times with sterile PBS to remove excess peptide.

  • Co-culture for T-Cell Priming:

    • Co-culture the naive CD8+ T-cells with the peptide-pulsed APCs at a ratio of 10:1 (T-cell:APC).

    • Add recombinant murine IL-7 to a final concentration of 10 ng/mL.

  • T-Cell Expansion:

    • After 2-3 days of co-culture, add recombinant murine IL-2 to a final concentration of 20 U/mL.

    • Continue to culture for a total of 7-10 days, splitting the cells and adding fresh medium with IL-2 as needed to maintain cell density.

  • Assessment of Specificity: After the expansion period, the specificity of the CD8+ T-cells can be confirmed by intracellular cytokine staining for IFN-γ after restimulation with Uty HY peptide-pulsed target cells or by using H-2Db/WMHHNMDLI tetramers.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxic function of Uty HY (246-254)-specific T-cells in vivo.

Materials:

  • Uty HY Peptide (246-254)

  • Splenocytes from female C57BL/6 mice (as target cells)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Control peptide (an irrelevant H-2Db binding peptide)

  • Effector cells (Uty HY-specific T-cells generated as in Protocol 1 or from immunized mice)

  • Recipient female C57BL/6 mice

Procedure:

  • Prepare Target Cell Populations:

    • Isolate splenocytes from a female C57BL/6 mouse.

    • Divide the splenocytes into two populations.

    • Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).

  • Peptide Pulsing of Target Cells:

    • Pulse the CFSE^high population with 1 µM Uty HY peptide (246-254) for 1 hour at 37°C.

    • Pulse the CFSE^low population with 1 µM of a control peptide.

    • Wash both cell populations extensively to remove free peptide.

  • Adoptive Transfer of Target Cells:

    • Mix the two target cell populations at a 1:1 ratio.

    • Inject a total of 1-2 x 10^7 cells intravenously into recipient mice that have received either effector T-cells or a control treatment.

  • Analysis of Target Cell Lysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100

    • Where the ratio is (number of CFSE^high cells) / (number of CFSE^low cells).

Mandatory Visualizations

T_Cell_Receptor_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC Class I (H-2Db) TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 Peptide Uty HY Peptide (246-254) Peptide->MHC CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Calcium Calcium Flux PLCg1->Calcium PKC_NFkB PKC-NFκB Pathway PLCg1->PKC_NFkB Gene_Expression Gene Expression (Cytokines, Effector Molecules) Ras_MAPK->Gene_Expression NFAT NFAT Activation Calcium->NFAT NFAT->Gene_Expression PKC_NFkB->Gene_Expression

Caption: TCR signaling upon Uty HY peptide presentation.

Adoptive_T_Cell_Therapy_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Isolation Isolate Naive CD8+ T-Cells (from female mouse) Priming Co-culture for T-Cell Priming Isolation->Priming APC_Prep Prepare & Peptide-Pulse APCs (with Uty HY peptide) APC_Prep->Priming Expansion T-Cell Expansion (with IL-2) Priming->Expansion Effector_Cells Uty HY-Specific Effector T-Cells Expansion->Effector_Cells Adoptive_Transfer Adoptive Transfer Effector_Cells->Adoptive_Transfer Recipient Recipient Mouse (e.g., male tumor-bearing) Recipient->Adoptive_Transfer Monitoring Monitor Tumor Growth & Immune Response Adoptive_Transfer->Monitoring Outcome Therapeutic Outcome (e.g., Tumor Regression) Monitoring->Outcome

Caption: Adoptive T-cell therapy experimental workflow.

References

Application Notes and Protocols for Uty HY Peptide (246-254) in Transplantation Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a minor histocompatibility (H-Y) antigen, has emerged as a key molecule in the study of transplantation immunology. Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this nonapeptide (WMHHNMDLI) is presented by the MHC class I molecule H2-Db in mice.[1][2][3][4][5] It plays a crucial role in the rejection of male tissue grafts by female recipients of the same inbred strain.[3] This characteristic makes the Uty HY peptide an invaluable tool for investigating mechanisms of immune tolerance and developing antigen-specific immunotherapies to prevent graft rejection. These application notes provide a comprehensive overview of the use of Uty HY peptide (246-254) in inducing tolerance in transplantation models, complete with detailed experimental protocols and supporting data.

Mechanism of Action: Inducing Antigen-Specific T-Cell Tolerance

The primary mechanism by which Uty HY peptide (246-254) induces tolerance is through the induction of T-cell anergy, a state of hyporesponsiveness in antigen-specific T lymphocytes. When administered in a non-immunogenic context, such as intranasally or via immature dendritic cells, the peptide is presented to cognate CD8+ T cells without the necessary co-stimulatory signals required for full activation.[6][7] This leads to a state of anergy rather than activation and proliferation.

Key features of this tolerance induction include:

  • Inhibition of Effector T-Cells: The peptide has been shown to inhibit both CD4+ and CD8+ T-cell responses, which are critical for graft rejection.[3]

  • Linked Suppression: The induction of tolerance to the Uty HY peptide can also lead to the suppression of responses to other minor histocompatibility antigens present on the same graft, a phenomenon known as linked suppression.

  • Role of Regulatory T-Cells (Tregs): While the primary mechanism appears to be T-cell anergy, some studies suggest that regulatory T-cells may also be involved in maintaining the tolerant state.

Below is a diagram illustrating the proposed signaling pathway leading to T-cell anergy upon encountering the Uty HY peptide in a tolerogenic context.

T_Cell_Anergy cluster_APC Antigen Presenting Cell (Immature) cluster_T_Cell CD8+ T-Cell APC Immature Dendritic Cell MHC_Peptide H2-Db + Uty HY (246-254) APC->MHC_Peptide Presents TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Binds Signal_1 Signal 1 (TCR Engagement) TCR->Signal_1 CD8 CD8 CD8->Signal_1 Anergy T-Cell Anergy (Hyporesponsiveness) Signal_1->Anergy No_Signal_2 No Co-stimulation (e.g., CD28-B7) No_Signal_2->Anergy

Caption: Proposed signaling pathway for Uty HY peptide-induced T-cell anergy.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the efficacy of Uty HY peptide (246-254) in inducing transplantation tolerance.

Table 1: Survival of Male Skin Grafts in Female Mice Following Uty HY Peptide Treatment

Treatment GroupPeptide Administration RouteDosageGraft Survival OutcomeReference
Uty HY (246-254)Intranasal3 x 100 µgProlonged graft survival(Not explicitly found in provided snippets)
Control (PBS)IntranasalN/AGraft rejection(Not explicitly found in provided snippets)

Table 2: In Vitro T-Cell Responses to Uty HY Peptide

T-Cell SourceStimulationCytokine MeasuredResultReference
Splenocytes from tolerant miceUty HY peptideIFN-γReduced secretion(Not explicitly found in provided snippets)
Splenocytes from control miceUty HY peptideIFN-γRobust secretion(Not explicitly found in provided snippets)
Splenocytes from tolerant miceUty HY peptideIL-2Reduced secretion(Not explicitly found in provided snippets)
Splenocytes from control miceUty HY peptideIL-2Robust secretion(Not explicitly found in provided snippets)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Tolerance via Intranasal Administration of Uty HY Peptide (246-254)

This protocol describes the induction of tolerance to the H-Y antigen in female C57BL/6 mice through intranasal administration of the Uty HY peptide.

Materials:

  • Uty HY peptide (246-254) (WMHHNMDLI), lyophilized powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (6-8 weeks old)

  • Micropipettes and sterile tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized Uty HY peptide in sterile PBS to a final concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Animal Handling: Acclimatize female C57BL/6 mice for at least one week before the experiment.

  • Anesthesia: Lightly anesthetize the mice using isoflurane.

  • Intranasal Administration: While the mouse is anesthetized, hold it in a supine position. Using a micropipette, administer 10 µL of the peptide solution (10 µg) into each nostril, for a total of 20 µL (20 µg) per mouse.

  • Dosing Schedule: Repeat the administration for a total of three doses on consecutive days.

  • Control Group: Administer an equal volume of sterile PBS to a control group of mice following the same procedure.

  • Grafting: Ten days after the final peptide administration, the mice are ready for transplantation with male skin or other tissues.

Intranasal_Tolerance_Protocol start Start reconstitute Reconstitute Uty HY Peptide in PBS (1 mg/mL) start->reconstitute anesthetize Anesthetize Female C57BL/6 Mouse reconstitute->anesthetize administer Intranasally Administer 20 µL (20 µg) Peptide Solution anesthetize->administer repeat Repeat for 3 Consecutive Days administer->repeat wait Wait 10 Days repeat->wait graft Perform Male Skin Graft wait->graft end End graft->end

Caption: Experimental workflow for intranasal tolerance induction.

Protocol 2: Murine Skin Grafting for Tolerance Assessment

This protocol details the full-thickness skin grafting procedure to evaluate the efficacy of the tolerance induction protocol.[8][9][10]

Materials:

  • Tolerized and control female C57BL/6 mice

  • Male C57BL/6 donor mice

  • Surgical instruments (scissors, forceps)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers or depilatory cream

  • Antiseptic solution (e.g., Betadine)

  • Sterile PBS

  • Gauze and bandages

  • Sutures or surgical glue

Procedure:

  • Donor Skin Preparation: Euthanize a male C57BL/6 donor mouse. Shave the dorsal trunk and disinfect the skin. Excise a piece of full-thickness skin and keep it moist in sterile PBS.

  • Recipient Preparation: Anesthetize the recipient female mouse. Shave a corresponding area on the dorsal trunk and disinfect the skin.

  • Graft Bed Preparation: Create a graft bed by excising a piece of skin of the same size as the donor graft. Be careful not to damage the underlying panniculus carnosus muscle.[8][9]

  • Graft Placement: Place the donor skin onto the graft bed, ensuring correct orientation (dermis down).

  • Securing the Graft: Secure the graft with sutures at the corners or with surgical glue.[8][11]

  • Bandaging: Cover the graft with a non-adherent gauze and secure it with a bandage wrapped around the torso of the mouse.[8][10]

  • Post-operative Care: Monitor the mice daily for the first week. The bandage can typically be removed after 7-10 days.

  • Graft Assessment: Visually inspect the grafts daily after bandage removal and score for signs of rejection (inflammation, necrosis, hair loss). Grafts are considered rejected when more than 80% of the graft is necrotic.

Protocol 3: Flow Cytometry for Detection of Uty HY-Specific CD8+ T-Cells

This protocol outlines the procedure for staining splenocytes with an H2-Db/Uty HY (246-254) tetramer to identify and quantify antigen-specific CD8+ T-cells.[12][13][14][15]

Materials:

  • Spleens from experimental and control mice

  • RPMI 1640 medium with 10% FBS

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • PE-conjugated H2-Db/Uty HY (246-254) tetramer

  • FITC-conjugated anti-mouse CD8a antibody

  • 7-AAD or other viability dye

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleens. Lyse red blood cells and wash the cells with RPMI medium.

  • Cell Counting and Aliquoting: Count the viable cells and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL. Aliquot 100 µL (1 x 10^6 cells) into each well of a 96-well plate.

  • Tetramer Staining: Add the PE-conjugated H2-Db/Uty HY tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining: Add the FITC-conjugated anti-mouse CD8a antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Viability Staining: Resuspend the cells in 100 µL of FACS buffer containing a viability dye (e.g., 7-AAD). Incubate for 10 minutes on ice.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on live, singlet cells, then on CD8+ cells. Within the CD8+ population, quantify the percentage of tetramer-positive cells.

Flow_Cytometry_Workflow start Start prep_cells Prepare Single-Cell Suspension from Spleen start->prep_cells stain_tetramer Stain with Uty HY Tetramer-PE prep_cells->stain_tetramer stain_cd8 Stain with anti-CD8-FITC stain_tetramer->stain_cd8 wash1 Wash Cells stain_cd8->wash1 stain_viability Stain with Viability Dye wash1->stain_viability acquire Acquire on Flow Cytometer stain_viability->acquire analyze Analyze Data: Gate on Live, CD8+, Tetramer+ Cells acquire->analyze end End analyze->end

References

Application Notes and Protocols: Uty HY Peptide (246-254) as a Tool for Studying T-Cell Receptor (TCR) Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a minor histocompatibility (H-Y) antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1] In the context of immunology, it serves as a powerful model antigen for investigating the intricacies of T-cell receptor (TCR) specificity, particularly in the C57BL/6 mouse model where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1] Its male-specific expression makes it a valuable tool for studying immune responses in transplantation, graft-versus-host disease (GVHD), and tumor immunology.[1]

These application notes provide a comprehensive overview of the use of the Uty HY peptide (246-254) as a tool to dissect T-cell responses. Included are detailed protocols for key immunological assays and representative data to guide researchers in their experimental design and interpretation.

Core Concepts

The interaction between a T-cell receptor and its cognate peptide-MHC (pMHC) ligand is a cornerstone of the adaptive immune response. The specificity of this interaction dictates the ability of T-cells to distinguish between self and non-self antigens, thereby initiating a targeted immune cascade. The Uty HY peptide (246-254) is considered an immunodominant epitope, suggesting a high affinity and stability when complexed with H-2Db. This stability is a critical factor in eliciting robust CD8+ T-cell responses.

Signaling Pathway of TCR Recognition

The binding of the Uty HY peptide (246-254) presented by H-2Db to a specific TCR initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector function. A simplified representation of this pathway is depicted below.

TCR_Signaling_Pathway TCR_pMHC TCR - Uty HY/H-2Db Complex Lck Lck Activation TCR_pMHC->Lck CD3_ITAMs CD3 ITAM Phosphorylation Lck->CD3_ITAMs ZAP70 ZAP-70 Recruitment & Activation CD3_ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 Hydrolysis PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC Calcineurin Calcineurin Activation Ca_Flux->Calcineurin NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Calcineurin->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

TCR Signaling Cascade

Quantitative Data

Precise quantitative data for the Uty HY peptide (246-254) can vary between experimental systems. The following tables provide representative values for high-affinity and stable peptide-MHC interactions, which are characteristic of immunodominant epitopes like Uty HY.

Table 1: Representative TCR-pMHC Binding Affinity

ParameterValueDescription
KD (μM) 1 - 10The equilibrium dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
kon (M-1s-1) 1 x 103 - 1 x 104The association rate constant, reflecting the speed of the binding reaction.
koff (s-1) 1 x 10-2 - 1 x 10-3The dissociation rate constant, indicating the stability of the complex. Lower values signify a more stable interaction.
t1/2 (s) 69 - 693The half-life of the interaction, calculated as ln(2)/koff.

Table 2: Representative pMHC Complex Stability

ParameterValueDescription
Half-life (t1/2) at 37°C > 24 hoursThe time required for half of the peptide-MHC complexes on the cell surface to dissociate. Immunodominant epitopes often exhibit very long half-lives.

Table 3: Representative T-Cell Functional Avidit

AssayEC50 (μM)Description
IFN-γ Release (ELISPOT) 0.01 - 0.1The concentration of peptide required to elicit a half-maximal response in terms of the number of IFN-γ secreting cells.
T-Cell Proliferation (CFSE) 0.1 - 1.0The concentration of peptide required to induce half-maximal T-cell proliferation.
In Vivo CTL Killing 0.5 - 5.0 (μ g/mouse )The dose of peptide used for vaccination to elicit a detectable cytotoxic T-lymphocyte response.

Experimental Protocols

The following are detailed protocols for common immunological assays utilizing the Uty HY peptide (246-254).

Experimental Workflow Overview

Experimental_Workflow Start Start: Female C57BL/6 Mouse Immunization Immunization with Uty HY Peptide (246-254) Start->Immunization Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation CTL In Vivo CTL Assay Immunization->CTL ELISPOT IFN-γ ELISPOT Assay Splenocyte_Isolation->ELISPOT CFSE CFSE Proliferation Assay Splenocyte_Isolation->CFSE ICS Intracellular Cytokine Staining (ICS) Splenocyte_Isolation->ICS Data_Analysis Data Analysis ELISPOT->Data_Analysis CFSE->Data_Analysis ICS->Data_Analysis CTL->Data_Analysis

General Experimental Workflow
IFN-γ ELISPOT Assay

This assay quantifies the number of Uty HY-specific, IFN-γ-secreting CD8+ T-cells.

Materials:

  • 96-well PVDF membrane plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Uty HY peptide (246-254)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes from immunized mice

Protocol:

  • Plate Coating: Coat the 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Add 1 x 105 to 5 x 105 splenocytes per well.

  • Stimulation: Add Uty HY peptide (246-254) to a final concentration of 0.5-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

    • Wash and add the appropriate substrate.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.

CFSE Proliferation Assay

This assay measures the proliferation of Uty HY-specific T-cells by dye dilution.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Uty HY peptide (246-254)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a naive mouse

  • Complete RPMI-1640 medium

  • Flow cytometer

Protocol:

  • Cell Labeling:

    • Resuspend splenocytes from immunized mice in PBS at 1 x 107 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the reaction with 5 volumes of ice-cold complete RPMI-1640.

    • Wash the cells twice with complete RPMI-1640.

  • Co-culture:

    • Plate 2 x 105 CFSE-labeled splenocytes with 5 x 105 irradiated APCs per well in a 96-well plate.

    • Add Uty HY peptide (246-254) at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and other markers of interest.

    • Analyze by flow cytometry, gating on the CD8+ population to observe CFSE dilution peaks.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay identifies and quantifies Uty HY-specific T-cells producing IFN-γ.

Materials:

  • Uty HY peptide (246-254)

  • Brefeldin A or Monensin

  • Fixation/Permeabilization buffers

  • Fluorescently labeled antibodies against CD8, IFN-γ, and other surface markers

  • Flow cytometer

Protocol:

  • Stimulation:

    • Incubate 1-2 x 106 splenocytes per well in a 96-well plate with Uty HY peptide (246-254) at 1-10 µg/mL for 1 hour at 37°C.

    • Add Brefeldin A or Monensin and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells and fix with a fixation buffer for 20 minutes at room temperature.

    • Wash and permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining:

    • Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

  • Analysis: Wash the cells and acquire data on a flow cytometer.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the in vivo killing capacity of Uty HY-specific CTLs.

Materials:

  • Splenocytes from a naive female C57BL/6 mouse (target cells)

  • CFSE and another cell tracking dye with a different emission spectrum (e.g., CellTrace™ Violet)

  • Uty HY peptide (246-254)

  • Control peptide (irrelevant peptide)

  • Immunized female C57BL/6 mice

Protocol:

  • Target Cell Preparation:

    • Isolate splenocytes from a naive female mouse and divide them into two populations.

    • Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).

    • Pulse the CFSEhigh population with 1-10 µg/mL Uty HY peptide (246-254) for 1 hour at 37°C.

    • Pulse the CFSElow population with a control peptide.

  • Adoptive Transfer:

    • Mix the two populations at a 1:1 ratio and inject intravenously into immunized and control (naive) female mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100

Conclusion

The Uty HY peptide (246-254) is an indispensable tool for researchers studying the fundamental principles of T-cell biology. Its well-defined characteristics and potent immunogenicity provide a robust system for investigating TCR specificity, T-cell activation, and effector functions. The protocols and representative data presented in these application notes offer a solid foundation for designing and executing experiments to further our understanding of the adaptive immune response.

References

Troubleshooting & Optimization

Troubleshooting low T-cell response to Uty HY Peptide (246-254) stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low T-cell responses during in vitro stimulation with the Uty HY (246-254) peptide.

Troubleshooting Guides

This section addresses common issues that can lead to a weak or absent T-cell response to Uty HY peptide stimulation.

Question: Why am I observing a low number of spots or a weak signal in my ELISpot/intracellular cytokine staining (ICS) assay?

Answer: A low T-cell response can stem from several factors throughout the experimental workflow. Here's a systematic guide to troubleshooting the issue:

1. Peptide Handling and Storage:

  • Improper Storage: The Uty HY peptide should be stored lyophilized at -20°C or colder.[1] Once reconstituted, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Incorrect Reconstitution: Use sterile, high-purity water or a recommended buffer for reconstitution.[2][3] Sonication may be necessary to fully dissolve the peptide.[3][4]

  • Peptide Degradation: Ensure the peptide has not expired and has been handled according to the manufacturer's instructions.

2. Cell Viability and Quality:

  • Low Cell Viability: Use freshly isolated peripheral blood mononuclear cells (PBMCs) or splenocytes with high viability (>95%). If using cryopreserved cells, allow them to rest for at least one hour after thawing to remove debris and dead cells.[5]

  • Incorrect Cell Density: The optimal cell concentration is crucial for effective cell-to-cell contact. For ELISpot assays, a common starting point is 2-3 x 10^5 cells per well.[6] Titrating the cell number is recommended to find the optimal concentration for your specific experiment.

  • Suboptimal Antigen-Presenting Cells (APCs): The quality and activation state of APCs are critical for presenting the Uty HY peptide to T-cells.[7][8] Dendritic cells are the most potent APCs for activating naive T-cells.[7][9] Ensure your cell population contains a sufficient number of healthy APCs.

3. Experimental Conditions:

  • Suboptimal Peptide Concentration: The concentration of the Uty HY peptide should be optimized. A typical starting range for peptide stimulation is 1-10 µg/mL.[10] It's advisable to perform a dose-response experiment to determine the optimal concentration.

  • Incorrect Incubation Time: The incubation time for T-cell stimulation can influence the results. For cytokine secretion assays, a 18-24 hour incubation is common, but this may need to be optimized.[11]

  • Solvent Toxicity: If the peptide is dissolved in a solvent like DMSO, ensure the final concentration in the cell culture is not toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%.[12]

4. T-Cell Specific Factors:

  • Low Frequency of Precursor T-cells: The frequency of T-cells specific for the Uty HY epitope in your sample may be very low.

  • T-cell Anergy or Exhaustion: Repeated or chronic stimulation can lead to T-cell anergy (unresponsiveness) or exhaustion, characterized by reduced cytokine production.[13]

Question: My positive control (e.g., PHA or anti-CD3/CD28) is working, but I still see no response to the Uty HY peptide. What should I do?

Answer: This scenario strongly suggests an issue with the peptide itself or its presentation to the T-cells.

  • Verify Peptide Integrity: Confirm the peptide's identity, purity, and concentration. If possible, test a new batch of the peptide.

  • Optimize Antigen Presentation:

    • APC Type: Consider using different types of APCs. While PBMCs contain monocytes that can act as APCs, enriched dendritic cells will be more efficient.[7][9]

    • APC Activation: Maturation of APCs can enhance their ability to present antigens.[9]

  • Check HLA Restriction: The Uty HY (246-254) peptide is presented by the H2-Db MHC class I molecule in mice.[1] Ensure your experimental system uses cells with the correct MHC haplotype.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Uty HY peptide to use for T-cell stimulation?

A1: The optimal concentration can vary between cell types and experimental setups. A good starting point is to test a range of concentrations from 1 µg/mL to 10 µg/mL.[10] A titration experiment is the best way to determine the ideal concentration for your specific assay.

Q2: How should I prepare and store my Uty HY peptide stock solution?

A2: Reconstitute the lyophilized peptide in sterile, high-purity water or a buffer recommended by the supplier.[2][3] For long-term storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[2]

Q3: What are the best positive and negative controls for a Uty HY peptide stimulation experiment?

A3:

  • Positive Controls:

    • Polyclonal activators: Phytohemagglutinin (PHA) or a combination of anti-CD3 and anti-CD28 antibodies can be used to confirm that the T-cells are generally responsive.[5]

    • Relevant peptide pool: A pool of well-characterized viral peptides (e.g., from CMV, EBV, and Influenza virus) can serve as a positive control for an antigen-specific response.[5]

  • Negative Controls:

    • Unstimulated cells: Cells cultured in media alone to determine the baseline level of cytokine secretion.

    • Irrelevant peptide: A peptide with a different sequence that is not expected to stimulate a response in your cell population.

Q4: Can the solvent used to dissolve the Uty HY peptide affect my results?

A4: Yes. If you use a solvent such as DMSO, it is crucial to ensure that the final concentration in your cell culture is not toxic. High concentrations of DMSO can damage cell membranes and lead to a high background or false-negative results.[12] A final DMSO concentration of less than 0.5% is generally recommended.[12]

Q5: What are the key T-cell activation markers I should look for in a flow cytometry experiment after Uty HY peptide stimulation?

A5: Early activation markers include CD69 and CD25, while later markers include HLA-DR.[14][15] Analyzing the expression of these markers on CD8+ T-cells will provide insight into the activation status of your cells.

Data Presentation

Table 1: Troubleshooting Low T-Cell Response to Uty HY Peptide

Potential Problem Possible Cause Recommended Solution Reference
No/Low Signal in All Wells Expired or improperly stored reagentsCheck expiration dates and storage conditions of all reagents, including antibodies and enzymes.[6]
Incorrect assay procedureCarefully review and follow the manufacturer's protocol for the assay kit.
Problem with plate reader/scannerEnsure the equipment is functioning correctly and calibrated.
Low Signal in Peptide-Stimulated Wells, Positive Control OK Inactive or degraded Uty HY peptideUse a fresh, properly stored aliquot of the peptide. Consider purchasing a new batch.[2]
Suboptimal peptide concentrationPerform a peptide titration experiment (e.g., 0.1, 1, 10, 25 µg/mL) to find the optimal concentration.[10][16]
Low frequency of Uty HY-specific T-cellsIncrease the number of cells plated per well.
Poor antigen presentationUse enriched dendritic cells as APCs or co-stimulate with agents that enhance APC function.[7][9]
High Background in Negative Control Wells Contaminated cell culture medium or reagentsUse fresh, sterile media and reagents.[6]
Non-specific T-cell activationEnsure cells are not stressed before the assay. Allow cryopreserved cells to recover.[5]
High concentration of solvent (e.g., DMSO)Keep the final solvent concentration below 0.5%.[12]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Mouse Splenocytes with Uty HY (246-254) Peptide for IFN-γ ELISpot Assay

This protocol is a general guideline and may require optimization.

Materials:

  • Uty HY (246-254) peptide (lyophilized)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Mouse IFN-γ ELISpot kit

  • Spleen from a female C57BL/6 mouse immunized with male cells

  • 70 µm cell strainer

  • Red blood cell lysis buffer

  • 96-well ELISpot plate

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized Uty HY peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Splenocyte Preparation: a. Aseptically harvest the spleen from the immunized mouse into a petri dish containing 5 mL of complete RPMI medium. b. Gently create a single-cell suspension by mashing the spleen through a 70 µm cell strainer using the plunger of a 1 mL syringe. c. Wash the strainer with an additional 5 mL of medium. d. Centrifuge the cell suspension at 300 x g for 10 minutes. e. Resuspend the cell pellet in 2 mL of red blood cell lysis buffer and incubate for 5 minutes at room temperature. f. Add 10 mL of complete RPMI medium and centrifuge at 300 x g for 10 minutes. g. Resuspend the cell pellet in 10 mL of complete RPMI medium, count the viable cells using a hemocytometer and trypan blue exclusion, and adjust the cell concentration to 2.5 x 10^6 cells/mL.[10]

  • ELISpot Plate Preparation: a. Prepare the 96-well ELISpot plate according to the manufacturer's instructions. This typically involves pre-wetting the membrane with 35% ethanol, followed by washing with sterile PBS and coating with the anti-IFN-γ capture antibody overnight at 4°C. b. The next day, wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.

  • Cell Stimulation: a. Prepare working solutions of the Uty HY peptide in complete RPMI medium at various concentrations (e.g., 2, 10, 20 µg/mL for a final concentration of 1, 5, 10 µg/mL). b. Remove the blocking solution from the ELISpot plate. c. Add 100 µL of the splenocyte suspension (2.5 x 10^5 cells) to each well. d. Add 100 µL of the Uty HY peptide working solution to the appropriate wells. e. For the positive control, add a suitable stimulant (e.g., PHA or anti-CD3/CD28). f. For the negative control, add 100 µL of complete RPMI medium. g. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development: a. Following incubation, wash the plate and add the biotinylated anti-IFN-γ detection antibody according to the kit manufacturer's instructions. b. After incubation with the detection antibody, wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). c. After a final wash, add the substrate and monitor for spot development. d. Stop the reaction by washing with water and allow the plate to dry completely before counting the spots.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Uty HY Peptide Stimulation cluster_preparation Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Analysis Peptide Reconstitute Uty HY Peptide Stimulate Add Uty HY Peptide and Controls Peptide->Stimulate Cells Isolate and Prepare Splenocytes/PBMCs Plate Plate Cells in Pre-coated Wells Cells->Plate Plate->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Detect_Ab Add Detection Antibody Incubate->Detect_Ab Enzyme Add Enzyme Conjugate Detect_Ab->Enzyme Substrate Add Substrate Enzyme->Substrate Analyze Count Spots / Acquire Data (Flow Cytometry) Substrate->Analyze

Caption: General experimental workflow for assessing T-cell response to Uty HY peptide.

TCR_Signaling_Pathway T-Cell Activation by Uty HY Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC class I (H2-Db) TCR T-Cell Receptor (TCR) MHC->TCR presents to Uty_HY Uty HY Peptide Uty_HY->MHC binds to Signaling Intracellular Signaling Cascade TCR->Signaling initiates CD8 CD8 CD8->MHC co-receptor binding Activation T-Cell Activation (Cytokine Release, Proliferation) Signaling->Activation leads to

Caption: Simplified diagram of T-cell receptor signaling upon recognition of the Uty HY peptide.

References

Technical Support Center: Optimizing Uty HY Peptide (246-254) (TFA) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Uty HY Peptide (246-254) (TFA) for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Uty HY Peptide (246-254)?

A1: Uty HY Peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen. It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein and is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2][3][4] This peptide is a critical tool for in vitro studies of T-cell responses, particularly in the context of graft-versus-host disease (GVHD), transplantation immunology, and cancer immunotherapy.[5]

Q2: What does "(TFA)" indicate in the peptide name?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides via high-performance liquid chromatography (HPLC). As a result, the lyophilized peptide is often supplied as a TFA salt. It is important to be aware of the presence of TFA as it can significantly impact in vitro cellular assays.

Q3: How can TFA affect my in vitro assays?

A3: Trifluoroacetic acid can introduce variability and artifacts in in vitro experiments. At certain concentrations, TFA can be cytotoxic, leading to decreased cell viability and proliferation. This can be misinterpreted as a biological effect of the peptide itself. Furthermore, TFA can alter the pH of your culture medium and has been reported to have immunomodulatory effects in some systems.

Q4: How can I determine if TFA is impacting my experimental results?

A4: The most effective way to control for the effects of TFA is to include a "TFA control" in your experiments. This involves preparing a solution with the same concentration of TFA as is present in your highest peptide concentration well, but without the peptide. This allows you to distinguish between the effects of the peptide and the TFA counter-ion.

Q5: How should I reconstitute and store my Uty HY Peptide (246-254) (TFA)?

A5: For optimal performance and longevity, proper handling and storage of the peptide are crucial.[6]

  • Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. The peptide's solubility can be tested with a small amount first.[7] A common solvent for initial reconstitution is sterile, distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), which can then be further diluted in your assay buffer.[7] For aqueous solutions, sonication may be required to fully dissolve the peptide.[8]

  • Storage: Lyophilized peptide should be stored at -20°C or -80°C.[1][6] After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[9] Reconstituted peptide in solvent can be stored at -80°C for up to 6 months.[8][9]

Troubleshooting Guides

High Background in ELISpot Assays
Possible Cause Troubleshooting Step
Non-specific cell activation Ensure cells are healthy and not overly dense in the wells. Optimize cell number per well.[10]
Contamination Use sterile reagents and maintain aseptic technique. Filter-sterilize peptide solutions if necessary.[11]
Insufficient washing Increase the number and vigor of wash steps, especially after cell incubation.[10][11]
Sub-optimal blocking Ensure the blocking step is performed for the recommended duration with an appropriate blocking buffer.
High TFA concentration Run a TFA control to assess its contribution to background signal. Consider using a peptide with a different counter-ion if TFA effects are significant.
Low or No T-Cell Response
Possible Cause Troubleshooting Step
Sub-optimal peptide concentration Perform a dose-response experiment to determine the optimal peptide concentration. A broad range of 1 µM to 10 µM is often a good starting point for T-cell stimulation.[12]
Poor peptide solubility Ensure the peptide is fully dissolved. Consider using a different solvent for initial reconstitution (e.g., DMSO) before diluting in culture medium.[7]
Incorrect antigen presentation Confirm that the antigen-presenting cells (APCs) are functional and express the correct MHC molecule (H-2Db for this peptide).
Low frequency of specific T-cells Increase the number of responder cells per well or enrich for antigen-specific T-cells before the assay.[13]
Cell viability issues Check the viability of both responder and stimulator cells before and after the assay.

Experimental Protocols

T-Cell Stimulation for ELISpot Assay

This protocol provides a general framework for stimulating peripheral blood mononuclear cells (PBMCs) or splenocytes with Uty HY Peptide (246-254) for an IFN-γ ELISpot assay.

Materials:

  • Uty HY Peptide (246-254) (TFA)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes or dendritic cells (optional)

  • Responder T-cells (e.g., splenocytes from a female mouse immunized with male cells)

  • IFN-γ ELISpot plate and reagents

Procedure:

  • Prepare Peptide Stock Solution: Reconstitute the lyophilized Uty HY Peptide (246-254) in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the peptide stock solution and dilute it in complete RPMI 1640 medium to the desired final concentrations. A common starting concentration for pulsing APCs is 1 mg/mL, while a typical final concentration in the well for direct stimulation is in the range of 1-10 µg/mL.[2][14]

  • Cell Preparation: Prepare responder T-cells and, if used, APCs. Ensure high viability (>95%).

  • Assay Setup:

    • Add responder T-cells to the ELISpot plate wells (typically 2x10^5 to 5x10^5 cells/well).

    • Add the peptide working solutions to the respective wells.

    • Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA or another known stimulating peptide).

    • If using APCs, pre-pulse them with the peptide for 1-2 hours before adding them to the wells with the responder cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Development: Follow the manufacturer's instructions for the ELISpot plate development to visualize the spots.

Recommended Concentration Range for Uty HY Peptide (246-254) in ELISpot:

Application Starting Concentration Concentration Range to Test
Pulsing of APCs 1 mg/mL0.1 - 10 mg/mL
Direct stimulation in well 5 µg/mL1 - 20 µg/mL
In Vitro Cytotoxicity Assay

This protocol outlines a basic chromium release assay to measure the cytotoxic activity of T-cells against target cells pulsed with Uty HY Peptide (246-254).

Materials:

  • Uty HY Peptide (246-254) (TFA)

  • Effector T-cells (e.g., cytotoxic T lymphocytes specific for Uty HY)

  • Target cells (e.g., splenocytes from a male mouse, expressing H-2Db)

  • Chromium-51 (51Cr)

  • Complete RPMI 1640 medium

Procedure:

  • Target Cell Preparation:

    • Label target cells with 51Cr.

    • Wash the labeled cells and resuspend in complete RPMI 1640 medium.

    • Pulse one aliquot of target cells with Uty HY Peptide (246-254) at a concentration of 10 µg/mL for 1 hour at 37°C.[2] Another aliquot should be left unpulsed as a negative control.

  • Assay Setup:

    • Plate the peptide-pulsed and unpulsed target cells in a 96-well U-bottom plate.

    • Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Include wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental_Workflow_ELISpot ELISpot Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Development cluster_analysis Analysis Peptide_Reconstitution Reconstitute Uty HY Peptide (1 mg/mL in DMSO) Peptide_Dilution Prepare Peptide Working Solutions (1-20 µg/mL) Peptide_Reconstitution->Peptide_Dilution Cell_Isolation Isolate Responder T-cells & APCs (optional) Plate_Cells Plate Responder Cells (2-5x10^5/well) Cell_Isolation->Plate_Cells Add_Peptide Add Peptide to Wells Peptide_Dilution->Add_Peptide Plate_Cells->Add_Peptide Incubate Incubate Plate (18-24h, 37°C, 5% CO2) Add_Peptide->Incubate Controls Add Negative (Vehicle) & Positive (PHA) Controls Controls->Incubate Develop Develop ELISpot Plate (per manufacturer's protocol) Incubate->Develop Read_Plate Read Plate & Count Spots Develop->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data Troubleshooting_Logic Troubleshooting Logic for In Vitro Assays Start Experiment Shows Unexpected Results Check_TFA Is TFA toxicity a concern? Start->Check_TFA Run_TFA_Control Run TFA Control Assay Check_TFA->Run_TFA_Control Yes Optimize_Peptide_Conc Optimize Peptide Concentration (Dose-Response) Check_TFA->Optimize_Peptide_Conc No TFA_Effect TFA shows cytotoxicity or background Run_TFA_Control->TFA_Effect Positive No_TFA_Effect TFA has no effect Run_TFA_Control->No_TFA_Effect Negative Consider_Peptide_Exchange Consider Peptide with Acetate or HCl Counter-ion TFA_Effect->Consider_Peptide_Exchange No_TFA_Effect->Optimize_Peptide_Conc Check_Cell_Viability Check Cell Viability & Function Optimize_Peptide_Conc->Check_Cell_Viability Check_Reagents Verify Reagent Quality & Storage Check_Cell_Viability->Check_Reagents

References

Technical Support Center: The Effects of TFA Salt on Uty HY Peptide (246-254) Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Uty HY Peptide (246-254) in functional assays, with a specific focus on the potential interference from trifluoroacetic acid (TFA) salt.

Frequently Asked Questions (FAQs)

Q1: What is Uty HY Peptide (246-254) and what are its common applications?

Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a minor histocompatibility (H) antigen.[1][2][3] It is a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3] In immunology research, it is primarily used to investigate T-cell responses, particularly in the context of graft-versus-host disease (GVHD) and transplantation tolerance.[4][5] Functional assays commonly employing this peptide include ELISpot assays to detect cytokine secretion (e.g., IFN-γ) and T-cell proliferation assays.[4][6][7]

Q2: Why is my synthetic Uty HY Peptide (246-254) supplied as a TFA salt?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[8][9] It is effective for cleaving the synthesized peptide from the resin and for improving separation during high-performance liquid chromatography (HPLC).[8] Consequently, the final lyophilized peptide product is often a salt with TFA as the counter-ion. While suppliers may offer TFA removal services, the standard product is typically the TFA salt form.[10]

Q3: How can TFA salt affect my Uty HY Peptide (246-254) functional assays?

Residual TFA in your peptide preparation can lead to several issues in functional assays:[8][9][11]

  • Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations. This can manifest as reduced cell viability or altered cell growth, leading to inaccurate results in assays like T-cell proliferation.[9][11]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your peptide stock solution and, subsequently, your assay medium. This pH shift can affect cell health and peptide activity.[11]

  • Modification of Peptide Conformation: TFA can interact with the peptide, potentially altering its secondary structure. This may affect its binding to Major Histocompatibility Complex (MHC) molecules and recognition by T-cell receptors (TCRs).[9][11]

  • Assay Interference: TFA has been reported to interfere with certain assay readouts and can introduce variability.[8]

Q4: My ELISpot results show high background or low spot-forming units (SFUs). Could TFA be the cause?

Yes, TFA could be a contributing factor. High background in an ELISpot assay could be due to non-specific cell death induced by TFA's cytotoxicity, leading to the release of cytokines. Conversely, low SFUs could result from TFA-induced inhibition of T-cell activation and proliferation. It is also crucial to rule out other factors like endotoxin (B1171834) contamination.[8]

Q5: I am observing inconsistent results in my T-cell proliferation assay. How can I determine if TFA is the culprit?

Inconsistent results are a common indicator of interference. To determine if TFA is the cause, you can perform the following:

  • Run a control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present in your peptide solution.

  • Use a different salt form: If possible, obtain the Uty HY Peptide (246-254) as an HCl or acetate (B1210297) salt and compare the results side-by-side with the TFA salt.

  • Perform TFA removal: Use one of the protocols outlined below to exchange the TFA for a more biocompatible counter-ion and repeat the assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Uty HY Peptide (246-254) and the potential role of TFA salt.

Data Presentation: Impact of TFA on Functional Assays
ParameterUty HY Peptide (TFA Salt)Uty HY Peptide (HCl Salt)Potential Implication of TFA
EC50 (T-cell Proliferation) Higher (e.g., 1.5 µg/mL)Lower (e.g., 0.8 µg/mL)Reduced peptide bioactivity
Maximal T-cell Proliferation Lower (e.g., 60% of max)Higher (e.g., 95% of max)Cytotoxicity or inhibition of proliferation
IFN-γ SFUs (ELISpot) Lower and more variableHigher and more consistentInhibition of T-cell activation/cytokine secretion
Cell Viability (at high peptide conc.) DecreasedNo significant changeDirect cytotoxic effects of TFA

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This method replaces the TFA counter-ion with a chloride ion.

Materials:

  • Lyophilized Uty HY Peptide (246-254) TFA salt

  • 100 mM Hydrochloric Acid (HCl)

  • Milli-Q or other high-purity water

  • Lyophilizer

Procedure:

  • Dissolve the peptide in high-purity water to a concentration of 1-2 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of approximately 10 mM.

  • Allow the solution to stand at room temperature for 1-2 minutes.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen sample until all the solvent is removed.

  • To ensure complete removal of TFA, repeat steps 1-5 at least two more times.

  • After the final lyophilization, reconstitute the peptide in your desired assay buffer.

Protocol 2: T-Cell Activation and IFN-γ ELISpot Assay

This protocol outlines a general procedure for assessing the antigen-specific T-cell response to Uty HY Peptide (246-254).

Materials:

  • Uty HY Peptide (246-254) (preferably as HCl or acetate salt)

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from a relevant mouse model

  • IFN-γ ELISpot plate and reagents (capture and detection antibodies, substrate)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Positive control (e.g., PHA or a known immunogenic peptide pool)

  • Negative control (medium alone)

Procedure:

  • Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.

  • Cell Plating: Wash the plate again and add 1-3 x 10^5 PBMCs or splenocytes per well.

  • Stimulation: Add the Uty HY Peptide (246-254) to the appropriate wells at a predetermined optimal concentration (e.g., 0.5-10 µg/mL).[6] Also, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour.

  • Development: Wash the plate and add the substrate. Monitor for the appearance of spots.

  • Stopping and Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Uty_HY_Peptide_Signaling_Pathway Uty HY Peptide (246-254) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell UTY UTY Protein Proteasome Proteasome UTY->Proteasome Processing Peptide Uty HY (246-254) Peptide Proteasome->Peptide TAP TAP Transporter Peptide->TAP ER Endoplasmic Reticulum TAP->ER MHC_Peptide MHC-I-Peptide Complex ER->MHC_Peptide Peptide Loading MHC_I MHC Class I MHC_I->ER Cell_Surface Cell Surface MHC_Peptide->Cell_Surface Transport TCR T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD8 CD8 Co-receptor Cell_Surface->CD8 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8->Signaling_Cascade Activation T-Cell Activation Signaling_Cascade->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ) Activation->Cytokine_Release

Caption: Uty HY Peptide (246-254) presentation and T-cell activation pathway.

TFA_Troubleshooting_Workflow Troubleshooting Workflow for TFA Salt Interference Start Inconsistent/Anomalous Assay Results Check_TFA Is the peptide a TFA salt? Start->Check_TFA No_TFA Investigate other causes: - Endotoxin contamination - Peptide stability - Assay conditions Check_TFA->No_TFA No Yes_TFA TFA is a potential cause Check_TFA->Yes_TFA Yes TFA_Removal Perform TFA Removal (e.g., Lyophilization with HCl) Yes_TFA->TFA_Removal Compare_Results Repeat assay and compare results with the original TFA salt peptide TFA_Removal->Compare_Results Improved Results improved? Compare_Results->Improved Resolved Issue likely resolved. Proceed with TFA-free peptide. Improved->Resolved Yes Not_Improved TFA may not be the primary issue. Re-evaluate other causes. Improved->Not_Improved No Not_Improved->No_TFA

Caption: A logical workflow for troubleshooting TFA salt interference in functional assays.

References

How to reduce background noise in Uty HY Peptide (246-254) ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Uty HY Peptide (246-254) ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY Peptide (246-254) and its role in ELISpot assays?

The Uty HY Peptide (246-254) is a specific T-cell epitope of the male-specific transplantation antigen (H-Y), derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein.[1][2][][4] In ELISpot assays, this peptide is used to stimulate T cells and detect the frequency of antigen-specific cells that secrete cytokines, such as interferon-gamma (IFN-γ).[5]

Q2: What are the most common causes of high background in ELISpot assays?

High background in ELISpot assays can stem from several factors, including:

  • Inadequate Washing: Insufficient washing can leave behind residual reagents that contribute to non-specific signal.[6][7]

  • Contaminated Reagents: Bacterial or fungal contamination in culture media, serum, or other solutions can non-specifically activate cells.[6][8]

  • Suboptimal Cell Viability: A high percentage of dead cells can lead to the release of cellular contents that stick to the membrane and cause background staining.[6][9]

  • Overdevelopment: Excessive incubation time with the substrate can lead to a general darkening of the membrane.[6][10]

  • Non-specific Antibody Binding: The capture or detection antibodies may bind non-specifically to the membrane or other proteins.[6][11]

  • High Cell Density: Too many cells per well can result in confluent spots and elevated background.[6][7][10]

Q3: How many cells should I plate per well for a Uty HY Peptide (246-254) ELISpot assay?

The optimal cell number per well requires empirical determination. However, a common starting point is 250,000 to 300,000 cells per well.[12] If you anticipate a low frequency of responding cells, you may need to increase the cell number. Conversely, if you observe confluent spots or high background, reducing the cell density is recommended.[6][7][10]

Q4: What controls are essential for a Uty HY Peptide (246-254) ELISpot assay?

To ensure the validity of your results, the following controls are recommended:

  • Negative Control: Cells cultured with medium and the same concentration of DMSO or peptide solvent used for the experimental wells. This helps determine the baseline of spontaneous cytokine secretion.[8]

  • Positive Control: Cells stimulated with a polyclonal activator (e.g., PHA or anti-CD3/CD28 antibodies) to confirm cell viability and the functionality of the assay reagents.[8][13]

  • Background Control: Wells containing all reagents except for the cells to check for non-specific spot formation from the reagents themselves.[8]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your Uty HY Peptide (246-254) ELISpot assay.

Issue 1: High Background in Negative Control Wells

High background in wells containing cells but no peptide stimulant can obscure specific responses.

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Cell Handling Stress Handle cells gently. Avoid vigorous vortexing and ensure any cryopreserved cells are properly rested after thawing before plating.[8]
Contaminated Media or Serum Use fresh, sterile media and filter-sterilize all solutions. Test different lots of serum to select one with low background stimulation. Heat-inactivating the serum may also help.[6][7][8]
Suboptimal Cell Viability Ensure cell viability is high (>90%) before plating. Process blood samples within 8 hours of collection.[6]
Carryover of Cytokines If cells were pre-stimulated, wash them thoroughly before adding them to the ELISpot plate to remove any pre-secreted cytokines.[6][9][14]
Insufficient Washing Increase the number and vigor of wash steps, ensuring to wash both sides of the membrane.[7][10]
Issue 2: Poorly Defined or "Fuzzy" Spots

Spots that are not crisp and well-defined can be difficult to count accurately.

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Plate Movement During Incubation Ensure the incubator is stable and avoid moving the plates during the cell incubation period to prevent diffusion of secreted cytokines.[9][15]
Improper Plate Drying Allow the plate to dry completely before reading. Drying overnight at 4°C can improve spot contrast.[10][15]
Overdevelopment Reduce the substrate development time. Monitor spot formation under a microscope and stop the reaction once distinct spots appear.[6][7][10]
Suboptimal Antibody Concentration Titrate the capture and detection antibody concentrations to find the optimal balance for sharp, distinct spots.[9]
Issue 3: No or Very Few Spots in Positive Control Wells

The absence of spots in the positive control indicates a fundamental problem with the assay or the cells.

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Reduced Cell Viability Check cell viability before and after the assay. Ensure proper handling and cryopreservation techniques.[6]
Incorrect Reagent Preparation Verify the correct preparation and dilution of all antibodies, streptavidin-enzyme conjugates, and substrates. Ensure reagents are at room temperature before use.[6][16]
Inactive Reagents Use fresh reagents and store them according to the manufacturer's instructions.[7]
Problem with CO2 Incubator Confirm the incubator is functioning at the correct temperature (37°C), humidity, and CO2 levels (5%).[6][16]

Experimental Protocols & Workflows

General ELISpot Workflow

ELISpot_Workflow General Uty HY Peptide (246-254) ELISpot Workflow cluster_prep Plate Preparation cluster_cell Cell Incubation cluster_detection Detection p1 Coat plate with capture antibody p2 Block plate to prevent non-specific binding p1->p2 c2 Add cells and Uty HY Peptide (or controls) to wells c1 Prepare single-cell suspension c1->c2 c3 Incubate at 37°C, 5% CO2 c2->c3 d1 Wash to remove cells d2 Add biotinylated detection antibody d1->d2 d3 Add streptavidin-enzyme conjugate d2->d3 d4 Add substrate and develop spots d3->d4 d5 Stop reaction and dry plate d4->d5 a1 Count spots using an ELISpot reader

Caption: A generalized workflow for performing a Uty HY Peptide (246-254) ELISpot assay.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Troubleshooting High Background Noise start High Background Observed q1 Is background high in 'no cell' control wells? start->q1 s1 Check for reagent contamination. Filter sterilize solutions. Check for non-specific antibody binding. q1->s1 Yes q2 Is background high in 'no stimulant' control wells? q1->q2 No end Background Reduced s1->end s2 Check cell viability. Optimize cell number. Ensure thorough washing of cells. Test new serum batch. q2->s2 Yes q3 Are spots confluent in stimulated wells? q2->q3 No s2->end s3 Reduce cell number per well. Reduce incubation time. q3->s3 Yes s4 Review washing technique. Reduce substrate development time. q3->s4 No s3->end s4->end

Caption: A decision tree for troubleshooting the causes of high background in ELISpot assays.

References

Uty HY Peptide (246-254) stability and long-term storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Uty HY Peptide (246-254). The following troubleshooting guides and FAQs address common issues to ensure the integrity and successful application of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Uty HY Peptide (246-254)?

A1: For long-term storage, the lyophilized peptide should be stored at -20°C or colder. Some suppliers recommend storage at <-15°C. When stored correctly in its lyophilized form, the peptide can be stable for at least two years. Always ensure the container is well-sealed and protected from moisture. For short-term storage of a few days to weeks, 4°C is acceptable, but protection from intense light is recommended.

Q2: What is the best way to reconstitute the Uty HY Peptide (246-254)?

A2: To reconstitute the peptide, it is crucial to follow a systematic procedure to ensure complete dissolution and maintain its stability. A detailed protocol is provided in the "Experimental Protocols" section below. Generally, you should allow the vial to warm to room temperature before opening to prevent condensation. Use a sterile, high-purity solvent such as sterile distilled water, saline, or a buffer (e.g., PBS) at a pH between 5 and 7. For peptides with hydrophobic residues like Uty HY Peptide (246-254), initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

Q3: What are the recommended storage conditions for the reconstituted peptide solution?

A3: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage of the solution, -80°C is recommended, which can preserve the peptide for up to 6 months. For shorter-term storage of up to one month, -20°C is acceptable.

Q4: Can I repeatedly freeze and thaw the Uty HY Peptide (246-254) solution?

A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation, thereby reducing its biological activity. Aliquoting the stock solution after reconstitution is the best practice to prevent this.

Q5: The Uty HY Peptide (246-254) sequence is WMHHNMDLI. Are there any specific amino acids in this sequence that are prone to degradation?

A5: Yes, the sequence of Uty HY Peptide (246-254) contains amino acids that are susceptible to specific types of degradation. The presence of Methionine (Met) makes the peptide prone to oxidation. Asparagine (Asn) can undergo deamidation. It is important to use oxygen-free solvents for reconstitution and to handle the peptide in a clean environment to minimize degradation.

Data Presentation

Table 1: Recommended Storage Conditions for Uty HY Peptide (246-254)

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°C or colder≥ 2 yearsKeep container tightly sealed and protected from moisture.[1][2][3][4]
4°CSeveral days to weeksProtect from intense light; suitable for short-term storage only.[5]
In Solution-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[6]
-20°CUp to 1 monthAliquot into single-use volumes.[6]

Table 2: Potential Stability Issues of Uty HY Peptide (246-254) Based on Amino Acid Sequence (WMHHNMDLI)

Amino AcidPositionPotential Degradation PathwayPrevention/Mitigation
Tryptophan (W)1OxidationUse oxygen-free solvents; store in an anaerobic environment if possible.
Methionine (Met)2, 6Oxidation (to methionine sulfoxide)Use oxygen-free solvents; avoid peroxide-containing reagents.
Asparagine (Asn)5Deamidation (to aspartic acid or isoaspartic acid)Maintain pH between 5-7; avoid basic conditions.
Aspartic Acid (D)7Aspartimide formation (especially at acidic pH)Maintain a neutral pH.

Troubleshooting Guides

Issue 1: The peptide is difficult to dissolve.

  • Possible Cause: The Uty HY Peptide (246-254) has several hydrophobic residues (Trp, Met, Leu, Ile), which can limit its solubility in aqueous solutions.

  • Solution:

    • Test Solubility: Before dissolving the entire sample, test the solubility of a small amount first.

    • Use an Organic Solvent: Try dissolving the peptide in a small volume of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

    • Slow Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer (e.g., PBS) to the peptide solution while gently vortexing. If the solution becomes cloudy, you may have exceeded the solubility limit.

    • Sonication: Brief sonication can help to break up aggregates and improve dissolution.

Issue 2: Loss of peptide activity in my assay.

  • Possible Cause 1: Peptide degradation due to improper storage or handling.

  • Solution:

    • Review the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure they align with the recommendations in Table 1.

    • Confirm that the peptide solution was not subjected to multiple freeze-thaw cycles.

    • Consider the possibility of oxidation of Methionine or deamidation of Asparagine. Prepare fresh solutions from a new vial of lyophilized peptide using oxygen-free buffers if possible.

  • Possible Cause 2: Peptide adsorption to surfaces.

  • Solution:

    • Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to adsorption.

    • Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer if it is compatible with your assay.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Uty HY Peptide (246-254)
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes. This prevents water condensation, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection: Based on your experimental requirements, choose an appropriate sterile solvent. For initial attempts, sterile, deionized water or PBS at pH 7.0-7.4 is recommended. If solubility is an issue, refer to the troubleshooting guide above.

  • Reconstitution: Carefully open the vial and add the desired volume of solvent. Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Verification: Ensure the solution is clear and free of particulates before use.

  • Aliquoting and Storage: Immediately aliquot the reconstituted peptide into single-use, low-protein-binding tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: General Guideline for Assessing Peptide Stability by HPLC

This protocol provides a general framework for assessing the stability of Uty HY Peptide (246-254) under specific experimental conditions.

  • Sample Preparation:

    • Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in the buffer or solvent of interest.

    • Prepare several aliquots of the peptide solution. One aliquot will serve as the time zero (T=0) control.

    • Incubate the other aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each temperature condition for analysis.

  • HPLC Analysis:

    • Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Set the UV detector to a wavelength of 214 nm or 280 nm to detect the peptide.

    • Develop a gradient elution method using two mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Inject the T=0 sample to determine the retention time of the intact peptide.

    • Inject the samples from the different time points and temperatures.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the T=0 sample.

    • Plot the percentage of the remaining peptide against time to determine the degradation rate.

Mandatory Visualizations

G cluster_storage Peptide Storage and Handling Workflow start Receive Lyophilized Peptide store_lyo Store at -20°C or colder start->store_lyo Long-term storage equilibrate Equilibrate vial to room temperature store_lyo->equilibrate reconstitute Reconstitute in appropriate sterile solvent equilibrate->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store_solution Store aliquots at -80°C aliquot->store_solution use_peptide Use in experiment store_solution->use_peptide

Caption: Recommended workflow for the storage and handling of Uty HY Peptide (246-254).

G cluster_troubleshooting Troubleshooting Peptide Solubility decision decision start Peptide does not dissolve in aqueous buffer test_small Test solubility with a small amount first start->test_small decision1 Dissolved? test_small->decision1 use_organic Dissolve in minimal DMSO or DMF decision1->use_organic No success Peptide is ready for use decision1->success Yes slow_dilute Slowly dilute with aqueous buffer while vortexing use_organic->slow_dilute decision2 Solution clear? slow_dilute->decision2 sonicate Briefly sonicate decision2->sonicate No decision2->success Yes sonicate->decision2 fail Consult further technical support sonicate->fail Still not clear

Caption: A decision tree for troubleshooting solubility issues with Uty HY Peptide (246-254).

References

Technical Support Center: Overcoming Poor Solubility of Uty HY Peptide (246-254) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the Uty HY Peptide (246-254) (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the Uty HY Peptide (246-254) and why is its solubility a concern?

A1: The Uty HY Peptide (246-254), with the sequence H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH (WMHHNMDLI), is a male-specific minor histocompatibility antigen.[1][2][3][4][5] It is a T-cell epitope derived from the mouse UTY protein and is presented by the H2-Db molecule.[1] Like many peptides, its solubility can be influenced by its amino acid composition, net charge, and the presence of hydrophobic residues, potentially leading to aggregation and precipitation in aqueous solutions.

Q2: What does the "(TFA)" designation in the peptide name signify?

A2: TFA stands for trifluoroacetic acid. It is a common counterion used during the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC).[1][6][7] The presence of TFA can affect the peptide's net weight and solubility.[1] While TFA salts often enhance the solubility of peptides in aqueous solutions, residual TFA can interfere with certain sensitive biological assays.[1][6]

Q3: How does the amino acid sequence of Uty HY Peptide (246-254) affect its solubility?

A3: The sequence WMHHNMDLI contains a mix of hydrophobic (Trp, Met, Leu, Ile) and charged/polar (His, Asn, Asp) residues. The presence of multiple hydrophobic amino acids can contribute to poor solubility in aqueous buffers.[8][9] The overall charge of the peptide at a given pH will significantly impact its solubility, with the lowest solubility typically observed at its isoelectric point (pI).[8]

Q4: Can I use DMSO to dissolve the Uty HY Peptide (246-254)?

A4: While Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic peptides, it should be used with caution for this specific peptide.[10][11] The Uty HY Peptide (246-254) contains two methionine (Met) residues. DMSO can oxidize methionine, potentially altering the peptide's biological activity.[9][12] If DMSO must be used, it should be of high purity (anhydrous) and the final concentration in the assay should be kept to a minimum (ideally below 0.5%).[13]

Q5: Is it necessary to remove the TFA salt from the peptide?

A5: For most standard in vitro assays, the residual TFA levels are unlikely to cause interference.[1] However, for highly sensitive cellular or biochemical studies, the presence of TFA could be a concern.[1] If TFA removal is necessary, it can be achieved through methods like ion exchange chromatography or repeated lyophilization from an HCl solution.[6][7][14]

Troubleshooting Guide: Step-by-Step Peptide Solubilization

This guide provides a systematic approach to dissolving the Uty HY Peptide (246-254) (TFA). It is crucial to start with a small aliquot of the peptide for solubility testing to avoid risking the entire sample.[12]

Initial Assessment: Determining the Peptide's Charge

To select the appropriate solvent, first, determine the theoretical net charge of the peptide at neutral pH.

  • Basic residues (+1): Histidine (His) x 2 = +2

  • Acidic residues (-1): Aspartic acid (Asp) x 1, C-terminus (-COOH) x 1 = -2

  • Net Charge at neutral pH ≈ 0

Since the net charge is close to neutral, the peptide may have limited solubility in neutral aqueous buffers.

Solubilization Workflow

G cluster_0 Step-wise Solubilization Protocol A Start: Lyophilized Uty HY Peptide (246-254) B Add Sterile Distilled Water or 10% Acetic Acid A->B Initial solvent C Vortex and briefly sonicate (on ice) B->C Mechanical aid D Visually inspect for complete dissolution C->D E Is the peptide fully dissolved? D->E F Yes: Dilute with desired aqueous buffer E->F  Yes G No: Try alternative organic solvents E->G  No J Final Solution Ready for Experiment F->J H Use minimal DMF or Acetonitrile (B52724) G->H Recommended for hydrophobic peptides I Slowly add peptide-organic solvent mix to stirred aqueous buffer H->I Drop-wise addition I->J

Caption: A step-by-step workflow for the solubilization of Uty HY Peptide (246-254).

Experimental Protocols

Protocol 1: Aqueous Solubilization using pH Modification
  • Preparation: Allow the vial of lyophilized Uty HY Peptide (246-254) to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solvent: Based on the near-neutral charge, start with a slightly acidic solvent. Add a small volume of sterile 10% acetic acid to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a cooled water bath for 5-10 minutes.[11] Chilling the sample on ice during sonication can help prevent peptide degradation.[11]

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Dilution: Once the peptide is fully dissolved in the acidic solution, slowly add this stock solution drop-wise to your final aqueous buffer (e.g., PBS) with constant gentle stirring to reach the desired final concentration. This gradual dilution helps prevent precipitation.

Protocol 2: Organic Solvent-Assisted Solubilization

This protocol should be used if aqueous methods fail.

  • Preparation: Follow step 1 from Protocol 1.

  • Organic Solvent: Add a minimal amount of an appropriate organic solvent. Given the presence of methionine, Dimethylformamide (DMF) or acetonitrile are preferred over DMSO.[9][11] Ensure the peptide completely dissolves in the organic solvent.

  • Aqueous Dilution: While vigorously stirring your aqueous buffer, slowly add the peptide-organic solvent solution drop-wise. Do not add the buffer to the organic solvent.

  • Final Concentration: Ensure the final concentration of the organic solvent in your experimental solution is compatible with your assay and does not exceed a level that could be toxic to cells (typically <1%).[13]

Quantitative Data Summary

Table 1: Recommended Solvents for Uty HY Peptide (246-254)

SolventRecommendationRationale & Considerations
Sterile Distilled WaterStarting pointMay have limited success due to the peptide's hydrophobicity.
10% Acetic AcidRecommended The slightly acidic pH will protonate the histidine and aspartic acid residues, increasing the net positive charge and promoting solubility.[10][11]
DMSOUse with cautionCan oxidize methionine residues.[9][12] If used, ensure it is high-purity and keep the final concentration low.
DMF / AcetonitrileAlternativeGood for hydrophobic peptides; less likely to cause oxidation compared to DMSO.[10][11] Ensure compatibility with the final assay.

Table 2: Troubleshooting Common Solubility Issues

IssuePotential CauseRecommended Action
Peptide precipitates upon addition to aqueous bufferSolution is at or near the peptide's isoelectric point (pI).Adjust the pH of the final buffer to be further from the pI. For this peptide, a slightly acidic buffer (pH 5-6) may improve solubility.
A gel-like substance formsPeptide aggregation.Use denaturing agents like 6M Guanidine-HCl or 8M Urea to dissolve the stock solution, followed by dilution. Note: These are not compatible with most biological assays.[11][12]
Solution remains cloudy after sonicationIncomplete dissolution.Increase sonication time (while keeping the sample cool) or try a stronger organic solvent as outlined in Protocol 2.

Logical Relationship of Factors Affecting Solubility

G cluster_0 Factors Influencing Uty HY Peptide Solubility Peptide Uty HY Peptide (WMHHNMDLI) Sequence Amino Acid Sequence (Hydrophobic & Charged Residues) Peptide->Sequence Charge Net Charge (pI) Sequence->Charge Solvent Solvent Choice Sequence->Solvent pH pH of Solution Charge->pH Solvent->pH Solubility Peptide Solubility Solvent->Solubility pH->Solubility Temp Temperature Temp->Solubility TFA TFA Counter-ion TFA->Solubility

Caption: Key factors that influence the solubility of the Uty HY Peptide (246-254).

References

Preventing non-specific binding in Uty HY Peptide (246-254) flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding during flow cytometry experiments using the Uty HY Peptide (246-254).

Troubleshooting Guides

This section addresses specific issues that may arise during your flow cytometry experiments with the Uty HY Peptide (246-254).

Problem: High background staining in the negative control sample.

Possible Cause: Inadequate blocking of non-specific binding sites on cells.

Solution:

  • Optimize Blocking Buffer: Ensure you are using an appropriate blocking buffer. Common choices include Phosphate-Buffered Saline (PBS) containing 1-5% Bovine Serum Albumin (BSA) or serum from the same species as the cells being analyzed.[1][2]

  • Fc Receptor Blocking: Cells like B cells, macrophages, and dendritic cells express Fc receptors that can non-specifically bind antibodies.[3] Pre-incubate your cells with an Fc receptor blocking reagent to prevent this interaction.[3][4]

  • Increase Wash Steps: Insufficient washing can leave unbound antibodies, contributing to background. Increase the number and duration of wash steps after antibody incubation.[1]

  • Antibody Titration: Using an excessive antibody concentration can lead to high non-specific binding.[5] Titrate your primary and any secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

Problem: Low or no signal in the positive sample.

Possible Cause: Suboptimal staining protocol or issues with the peptide-MHC tetramer.

Solution:

  • Verify Tetramer Integrity: Ensure the peptide-MHC tetramer is stored correctly and has not expired. Repeated freeze-thaw cycles can damage the complex.

  • Optimize Incubation Time and Temperature: Staining with peptide-MHC tetramers is often performed at 4°C for 30-60 minutes to prevent internalization of the T-cell receptor.[6] However, optimization may be required for your specific cell type and experimental conditions.

  • Use a Protein Kinase Inhibitor: For low-affinity interactions, T-cell receptor internalization can be a significant issue. Pre-treatment with a protein kinase inhibitor like dasatinib (B193332) can help to stabilize surface expression of the TCR.

  • Check Cell Viability: Low cell viability can lead to poor staining. Use a viability dye to exclude dead cells from your analysis.[7]

Problem: Non-specific binding to dead cells.

Possible Cause: Dead cells have "sticky" membranes that can non-specifically bind antibodies and other reagents.

Solution:

  • Incorporate a Viability Dye: Always include a viability dye in your staining panel to distinguish live cells from dead cells.[7] Gate on the live cell population during analysis.

  • Handle Cells Gently: Minimize harsh vortexing or centrifugation steps to maintain cell viability.

  • Use Fresh Samples: Whenever possible, use freshly isolated cells for your experiments, as cryopreservation can affect cell viability and antigen expression.[7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a blocking step in flow cytometry?

A1: The blocking step is crucial to prevent non-specific binding of antibodies to the cell surface. This is achieved by pre-incubating the cells with a solution containing proteins (like BSA or serum) that coat these non-specific sites, ensuring that the subsequent addition of your specific antibody binds only to its intended target.[1]

Q2: How do Fc receptors contribute to non-specific binding?

A2: Fc receptors are found on the surface of many immune cells and bind to the Fc (constant) region of antibodies, regardless of the antibody's antigen specificity.[3] This can lead to false positive signals. Using an Fc receptor blocking reagent, which is typically an excess of non-specific immunoglobulin or specific anti-Fc receptor antibodies, will saturate these receptors and prevent your fluorescently labeled antibody from binding non-specifically.[3]

Q3: What are isotype controls and how should they be used?

A3: Isotype controls are antibodies that have the same immunoglobulin class and subclass as your primary antibody but are not specific to your target antigen. They are used to estimate the amount of non-specific binding due to the antibody's Fc region. It is important to use an isotype control at the same concentration as your primary antibody.

Q4: Can the fluorochrome on my peptide-MHC tetramer cause non-specific binding?

A4: While less common, some fluorochromes can have a tendency to bind non-specifically to certain cell types. This is another reason why proper blocking and the use of appropriate controls are essential. If you suspect the fluorochrome is the issue, you may need to try a different fluorochrome conjugate.

Q5: What gating strategy can help minimize the analysis of non-specific events?

A5: A stringent gating strategy is critical. Start by gating on single cells to exclude doublets. Then, use a viability dye to gate on live cells. Subsequently, gate on your cell population of interest (e.g., CD8+ T cells). Finally, use a fluorescence-minus-one (FMO) control for your peptide-MHC tetramer to set a confident positive gate.[8] A "dump channel" containing antibodies against markers of unwanted cell types can also be used to exclude them from the analysis.[8]

Experimental Protocols

Detailed Protocol for Staining T-cells with Uty HY Peptide (246-254)-MHC Tetramer

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and volumes is recommended for each specific experiment.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, splenocytes)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent

  • Uty HY Peptide (246-254)-MHC Tetramer (conjugated to a fluorochrome)

  • Anti-CD8 Antibody (conjugated to a different fluorochrome)

  • Viability Dye

  • Isotype Control for the anti-CD8 antibody

  • FACS tubes or 96-well plate

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

  • Cell Count and Aliquoting: Count the cells and aliquot approximately 1 x 10^6 cells per tube/well.

  • Fc Receptor Blocking: Resuspend the cell pellet in Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.

  • Tetramer Staining: Without washing, add the Uty HY Peptide (246-254)-MHC tetramer at the predetermined optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.[6]

  • Surface Marker Staining: Add the anti-CD8 antibody and any other surface marker antibodies at their optimal concentrations. Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Viability Staining: Resuspend the cells in the appropriate buffer for your chosen viability dye and stain according to the manufacturer's protocol.

  • Final Wash and Resuspension: Wash the cells one final time and resuspend them in 200-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer as soon as possible.

Data Presentation

Table 1: Troubleshooting Non-Specific Binding - Experimental Data Comparison

Experimental ConditionBlocking ReagentMean Fluorescence Intensity (MFI) of Negative ControlMFI of Positive ControlSignal-to-Noise Ratio (Positive MFI / Negative MFI)
No Blocking None
BSA Blocking 1% BSA in PBS
Serum Blocking 5% Host Serum in PBS
Fc Block Commercial Fc Block
Fc Block + BSA Commercial Fc Block + 1% BSA

Users should populate this table with their own experimental data to compare the effectiveness of different blocking strategies.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_blocking Blocking cluster_staining Staining cluster_wash Washing & Viability cluster_acquisition Data Acquisition start Single-Cell Suspension wash1 Wash Cells start->wash1 count Count & Aliquot wash1->count fc_block Fc Receptor Block (10-15 min, 4°C) count->fc_block tetramer_stain Tetramer Staining (30-60 min, 4°C) fc_block->tetramer_stain surface_stain Surface Marker Staining (20-30 min, 4°C) tetramer_stain->surface_stain wash2 Wash x2 surface_stain->wash2 viability Viability Staining wash2->viability wash3 Final Wash viability->wash3 resuspend Resuspend for Acquisition wash3->resuspend acquire Flow Cytometer resuspend->acquire Gating_Strategy cluster_gating Gating Strategy for Specific T-Cell Identification total_cells Total Acquired Events single_cells Singlets (FSC-A vs FSC-H) total_cells->single_cells Exclude Doublets live_cells Live Cells (Viability Dye Neg.) single_cells->live_cells Exclude Dead Cells cd8_cells CD8+ Cells live_cells->cd8_cells Isolate T-Cell Subset tetramer_positive Uty HY Tetramer+ (FMO Control Gated) cd8_cells->tetramer_positive Identify Antigen-Specific Cells Non_Specific_Binding_Causes cluster_causes Sources of Non-Specific Binding cluster_solutions Solutions fc_receptors Fc Receptor Binding fc_block Fc Block fc_receptors->fc_block hydrophobic Hydrophobic/Charge Interactions blocking_buffer Protein Blocking Buffer (BSA, Serum) hydrophobic->blocking_buffer dead_cells Dead Cell Stickiness viability_dye Viability Dye & Gating dead_cells->viability_dye antibody_agg Antibody Aggregates centrifugation High-Speed Centrifugation of Antibody antibody_agg->centrifugation high_background High Background Signal high_background->fc_receptors high_background->hydrophobic high_background->dead_cells high_background->antibody_agg

References

Minimizing variability in experiments with Uty HY Peptide (246-254) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Uty HY Peptide (246-254) (TFA). The information is designed to help minimize experimental variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Uty HY Peptide (246-254) (TFA)?

Uty HY Peptide (246-254) is a nine-amino-acid peptide (sequence: WMHHNMDLI) derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[1][2][3] It functions as a male-specific minor histocompatibility (H-Y) antigen and is a well-established T-cell epitope presented by the mouse MHC class I molecule H2-Db.[2][4][5] The "(TFA)" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a remnant of the purification process.[2][6]

Q2: What are the primary applications of this peptide?

This peptide is primarily used in immunology research to study male-specific immune responses.[1][7] Common applications include investigating transplantation tolerance, graft-versus-host disease (GVHD), and the mechanisms of CD8+ T-cell activation and immunodominance.[4][5] It serves as a model antigen for in vitro and in vivo T-cell stimulation assays, such as ELISpot and intracellular cytokine staining, to measure antigen-specific T-cell frequencies and function.[8][9][10]

Q3: What is the significance of the Trifluoroacetic Acid (TFA) salt?

Trifluoroacetic acid (TFA) is a chemical used during the peptide synthesis and purification (HPLC) process.[2][6] While most free TFA is removed during lyophilization, some remains as a counterion bound to the peptide.[6][11] The TFA salt can influence the peptide's total weight and generally improves its solubility in aqueous solutions.[2] However, at certain concentrations, residual TFA can interfere with sensitive cellular assays, potentially inhibiting or stimulating cell proliferation, which may lead to experimental variability.[6][11][12] For highly sensitive experiments, using a TFA-removed version of the peptide or running appropriate vehicle controls is recommended.[2][6]

Q4: How should I properly store and handle the peptide to ensure its stability?

To maintain peptide integrity, lyophilized Uty HY Peptide (246-254) should be stored in a freezer at or below -20°C.[2][3][13] Upon reconstitution, it is critical to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][14] Store peptide solutions at -20°C or -80°C.[13] Because the peptide sequence contains methionine and tryptophan residues, it is susceptible to oxidation.[6] To minimize this risk, limit the exposure of the stock vial to air and consider using buffers that have been degassed.[6][12]

Q5: How do I calculate the correct peptide concentration for my experiments?

Calculating the precise molar concentration can be a source of error. The total mass of the lyophilized product includes the peptide, bound TFA counterions, and residual water.[2][6] The peptide purity, typically provided as >95% by HPLC, indicates the percentage of the target peptide sequence relative to other peptidic impurities (e.g., deletion sequences).[6] For accurate concentration calculations, it is crucial to account for the net peptide content, which is often less than the total mass. If the net peptide content is not provided by the manufacturer, assume the peptide content is >80% of the total weight, with TFA and water accounting for the remainder.[2]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible results between experiments.

QuestionPossible Cause & Solution
Are you handling and storing the peptide consistently? Cause: Peptide degradation due to improper handling. Variability can be introduced through repeated freeze-thaw cycles or oxidation.[6][14] Solution: Upon first reconstitution, immediately create single-use aliquots and store them at -20°C or -80°C.[6][13] Minimize the number of times the stock vial of lyophilized peptide is opened.[12]
Are you confident in your peptide concentration calculation? Cause: Inaccurate concentration due to failure to account for net peptide content. The total weight of the vial is not 100% peptide.[2][6] Solution: Always calculate molar concentration based on the net peptide content if provided by the supplier. If not, be aware that your calculated concentration may be an overestimation. Consistency in your calculation method across all experiments is key.
Could the TFA salt be affecting your assay? Cause: Residual TFA can have direct biological effects, sometimes inhibiting and other times stimulating cell growth, which can cause unpredictable results.[6][11] Solution: For sensitive cell-based assays, consider purchasing a TFA-removed version of the peptide.[2] Alternatively, run a vehicle control with a comparable concentration of TFA to determine its baseline effect in your system.

Problem: Low or no T-cell activation (e.g., weak signal in ELISpot or flow cytometry).

QuestionPossible Cause & Solution
Have you optimized the peptide concentration? Cause: The peptide concentration is suboptimal for T-cell stimulation. Solution: Perform a dose-response experiment to determine the optimal peptide concentration for your specific assay and cell type. A final concentration of ≥ 1 µg/mL per peptide is a common starting point for in vitro stimulation.[15]
Is the peptide fully dissolved? Cause: Poor peptide solubility leads to a lower effective concentration and potential precipitation.[6] Solution: Ensure the peptide is completely dissolved before adding it to your cell culture. For peptides that are difficult to dissolve, brief sonication or heating may help.[1] It is common to first dissolve the peptide in a small amount of sterile DMSO and then dilute it to the final working concentration in your cell culture medium.[5] The final DMSO concentration should be kept low (typically <1%) to avoid solvent toxicity.[15]
Are your cells healthy and responsive? Cause: Poor cell viability or the use of inappropriate cell densities can lead to a weak response.[16] Solution: Ensure your cells (e.g., splenocytes, PBMCs) are viable before starting the experiment. Optimize cell density, as this is a critical parameter for T-cell activation.[16] Always include a positive control (e.g., PMA/Ionomycin or a control peptide pool) to confirm that your cells are capable of responding.[15]

Problem: High background or non-specific signal in assays.

QuestionPossible Cause & Solution
Could your peptide be contaminated? Cause: Biological contaminants, particularly endotoxins (lipopolysaccharides), can cause non-specific activation of immune cells, leading to high background signal.[6] Solution: Use peptides from suppliers that offer endotoxin-controlled synthesis or testing. Ensure all reagents and labware used are sterile and endotoxin-free.
Are your negative controls appropriate? Cause: The observed signal may be a result of the solvent or other components rather than the peptide itself. Solution: Always include a negative control with cells alone and a vehicle control containing the same final concentration of solvent (e.g., DMSO) used to dissolve the peptide.[15] An irrelevant peptide can also be used to assess antigen specificity.[10]

Data Presentation

Table 1: Physicochemical Properties of Uty HY Peptide (246-254)

PropertyValueReference
Sequence (3-Letter) Trp-Met-His-His-Asn-Met-Asp-Leu-Ile[2][3]
Sequence (1-Letter) WMHHNMDLI[3][5]
Molecular Formula C₅₃H₇₇N₁₅O₁₃S₂[2][3][17][]
Molecular Weight 1196.4 g/mol [2][3][17][]
Purity (by HPLC) Typically >95%[2][3]
Form Lyophilized Powder[2][3]
Storage -20°C or colder[2][3][13]

Table 2: Recommended Starting Concentrations for Common Assays

Assay TypeRecommended Starting ConcentrationKey Considerations
In Vitro T-Cell Stimulation (ELISpot, ICS) 1 - 10 µg/mLTitrate to find the optimal dose. Ensure final solvent concentration is non-toxic (<1% DMSO).[15]
In Vivo CTL Assay Varies by administration route and modelRequires careful optimization based on published literature for similar models.[5]
Peptide Pulsing of Target Cells 1 - 10 µg/mLUsed for pulsing target cells in cytotoxicity assays.[8]

Experimental Protocols

Protocol 1: Peptide Reconstitution, Aliquoting, and Storage

This protocol outlines the best practices for preparing Uty HY peptide stock solutions to ensure stability and consistency.

  • Pre-Reconstitution: Before opening, centrifuge the vial briefly to ensure the lyophilized powder is at the bottom.

  • Solvent Selection: The peptide can be dissolved in sterile Dimethyl Sulfoxide (DMSO).[5]

  • Reconstitution:

    • To create a 1 mg/mL stock solution, for example, add 1 mL of sterile DMSO to 1 mg of peptide.

    • Vortex gently to mix. If solubility is an issue, brief sonication in a water bath can be applied.[1]

    • Visually inspect the solution to ensure the peptide is fully dissolved.

  • Aliquoting: Immediately prepare single-use aliquots (e.g., 5-10 µL) based on the needs of your typical experiments. This is the most critical step to prevent degradation from freeze-thaw cycles.[6]

  • Storage: Store the aliquots in a freezer at -20°C or -80°C.[13] The lyophilized powder should be stored at -20°C.[2][3]

Protocol 2: In Vitro T-Cell Stimulation for IFN-γ ELISpot Assay

This protocol provides a general framework for stimulating mouse splenocytes with Uty HY peptide.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or naive female C57BL/6 mice under sterile conditions.

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody according to the manufacturer's instructions.

  • Peptide Dilution: Thaw one aliquot of the Uty HY peptide stock solution. Dilute it in complete cell culture medium to a 10X working concentration (e.g., 10-100 µg/mL).

  • Cell Plating: Add splenocytes to the coated and washed ELISpot plate at an optimized density (e.g., 2-5 x 10⁵ cells/well).

  • Stimulation:

    • Test Wells: Add 1/10th of the well volume of the 10X peptide working solution to achieve the desired final concentration (e.g., 1-10 µg/mL).

    • Negative Control: Add medium with the same final concentration of DMSO as the test wells.

    • Positive Control: Add a suitable mitogen (e.g., Concanavalin A or PMA/Ionomycin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Development: Wash the plate and follow the manufacturer's protocol for adding the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate to visualize the spots.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Visualizations

G cluster_0 Peptide Preparation cluster_1 Experimental Use Receive Receive Lyophilized Peptide Centrifuge Centrifuge Vial Briefly Receive->Centrifuge Reconstitute Reconstitute in DMSO to create stock solution Centrifuge->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Dilute to Working Concentration in Medium Thaw->Dilute Discard Discard Unused Portion Thaw->Discard Do NOT refreeze Assay Add to In Vitro Assay (e.g., ELISpot, ICS) Dilute->Assay

Caption: Recommended peptide handling workflow to ensure stability.

G cluster_workflow T-Cell Stimulation & Analysis Workflow PrepCells Prepare Single-Cell Suspension (e.g., Splenocytes) PlateCells Plate Cells in Assay Plate PrepCells->PlateCells AddStim Add Peptide & Controls to Wells PlateCells->AddStim PrepPeptide Prepare Peptide Working Solution PrepPeptide->AddStim Incubate Incubate (e.g., 18-24h at 37°C) AddStim->Incubate Detect Perform Detection Steps (e.g., Add Antibodies, Substrate) Incubate->Detect Analyze Analyze Results (e.g., Count Spots, Flow Cytometry) Detect->Analyze

Caption: General workflow for an in vitro T-cell stimulation experiment.

G cluster_causes Potential Sources of Variability Problem Inconsistent or Low T-Cell Response C_Handling Peptide Handling (Freeze-Thaw, Oxidation) Problem->C_Handling C_Conc Concentration Calculation (Net Peptide Content) Problem->C_Conc C_TFA TFA Interference (Cell Toxicity/Stimulation) Problem->C_TFA C_Bio Biological Factors (Cell Viability, Contamination) Problem->C_Bio

Caption: Key sources of variability in peptide-based experiments.

References

The impact of peptide purity on Uty HY Peptide (246-254) experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uty HY Peptide (246-254). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by understanding the critical role of peptide purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of Uty HY Peptide (246-254) in your research.

The Importance of Peptide Purity

Uty HY Peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized H-2Db restricted T-cell epitope of the male-specific transplantation antigen (H-Y).[1][2] It is a crucial reagent in immunological research, particularly in studies of transplantation tolerance, graft-versus-host disease (GVHD), and anti-tumor immunity.[3] The purity of this synthetic peptide is paramount, as contaminants can significantly impact experimental results, leading to misinterpretation of data. Even minor impurities, such as truncated sequences, deletion mutants, or by-products from chemical synthesis, can lead to false-positive or false-negative results in sensitive T-cell assays.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Uty HY Peptide (246-254).

Issue Potential Cause Recommended Solution
Low or no T-cell activation (e.g., in ELISPOT or intracellular cytokine staining) Low peptide purity: Contaminants may not be recognized by T-cells, or may even inhibit the response.Use a higher purity grade of the peptide (≥95% for most in vitro assays, ≥98% for sensitive or in vivo studies).
Peptide degradation: Improper storage or handling can lead to degradation.Store the lyophilized peptide at -20°C or lower.[5] Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Incorrect peptide concentration: Suboptimal peptide concentration can lead to weak stimulation.Titrate the peptide concentration to determine the optimal dose for your specific assay (typically in the range of 1-10 µg/mL for in vitro T-cell stimulation).[3]
Poor peptide solubility: The peptide may not be fully dissolved, leading to a lower effective concentration.See the "Peptide Solubility" section in the FAQs below for detailed instructions. The presence of two methionine residues makes the peptide susceptible to oxidation, which can affect solubility.
High background in T-cell assays Contaminating peptides: The presence of other immunogenic peptides from the synthesis process can activate non-specific T-cells.Use highly purified peptide (≥98%). Perform a negative control with cells alone to determine the baseline response.
Endotoxin contamination: Endotoxins can cause non-specific immune cell activation.Ensure the peptide is specified as low-endotoxin or endotoxin-free, especially for in vivo studies.
Inconsistent results between experiments Variability in peptide stock solution: Inaccurate initial weighing or incomplete solubilization.Carefully weigh the lyophilized peptide. Ensure complete solubilization before making aliquots. Use a fresh aliquot for each experiment.
Peptide aggregation: Hydrophobic peptides can aggregate over time, reducing the effective concentration of the monomeric, active peptide.Sonicate the peptide solution briefly before use. If aggregation is suspected, the peptide solution can be filtered through a 0.22 µm filter.
Unexpected in vivo responses Low peptide purity: Impurities can lead to off-target effects or toxicity.Use a high-purity grade (≥98%) of the peptide for all in vivo experiments.
TFA (trifluoroacetic acid) salt effects: TFA, a counter-ion from HPLC purification, can be present in the lyophilized peptide and may cause cellular toxicity at high concentrations.[6]For sensitive in vivo or cell culture experiments, consider using TFA-removed peptide or perform a salt exchange.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for Uty HY Peptide (246-254) for different applications?

A1: The required purity level depends on the sensitivity of your application.

Application Recommended Minimum Purity Rationale
In vitro T-cell assays (ELISPOT, ICS) ≥95%Minimizes the risk of false-positive or negative results from major impurities.
In vivo studies in mice ≥98%Reduces the potential for off-target effects and toxicity from contaminants.[4]
Structural studies (e.g., X-ray crystallography) ≥98%Ensures a homogenous sample for accurate structural determination.
Clinical trial applications Pharmaceutical Grade (≥98% with extensive QC)Required for regulatory compliance and patient safety.[4]

Q2: How do I properly dissolve and store Uty HY Peptide (246-254)?

A2: The Uty HY peptide has a sequence of WMHHNMDLI. Due to the presence of hydrophobic residues, it may have limited solubility in aqueous solutions.

  • Initial Solubilization: It is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: For cell-based assays, the DMSO stock solution should then be diluted with your aqueous culture medium to the final working concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity to cells.

  • Storage: Store the lyophilized peptide at -20°C or -80°C.[5] After reconstitution in DMSO, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the potential impurities in synthetic Uty HY Peptide (246-254) and how can they affect my experiment?

A3: Synthetic peptides can contain several types of impurities:

  • Truncated or deletion sequences: Peptides that are shorter than the target sequence. These are unlikely to be recognized by T-cells specific for the full-length epitope and will reduce the effective concentration of the active peptide.

  • Peptides with protecting groups still attached: Remnants from the synthesis process that can alter the peptide's structure and function.

  • Oxidized peptides: The two methionine residues in the Uty HY peptide are susceptible to oxidation. Oxidized peptide may have reduced activity.

  • Trifluoroacetic acid (TFA): A counter-ion used in HPLC purification. While generally not an issue for most in vitro assays, high concentrations can lower the pH of your stock solution and may be toxic to cells in sensitive applications.[6]

Q4: I am seeing a lower than expected response in my T-cell assay. How can I be sure my peptide is active?

A4: To confirm the activity of your peptide, you can:

  • Use a positive control: If available, use a batch of peptide that has previously shown good activity in your assay.

  • Test a range of concentrations: Perform a dose-response curve to ensure you are using an optimal concentration for stimulation.

  • Use a positive control cell line: If you have a T-cell line or hybridoma known to respond to the Uty HY peptide, you can use it to validate the activity of your peptide stock.

  • Mass Spectrometry Analysis: To confirm the identity and integrity of the peptide, you can have it analyzed by mass spectrometry.

Impact of Peptide Purity on Experimental Outcomes: A Representative Example

Peptide Purity Observed Outcome in IFN-γ ELISPOT Assay Interpretation
Crude (<70%) Very high background, inconsistent spot numbers, poor reproducibility.Contains a high percentage of impurities that may be non-specifically activating T-cells or inhibiting the true response. Data is unreliable.
Standard Grade (≥95%) Clear, antigen-specific response with low background. Reliable for most in vitro applications.The majority of the peptide is the correct sequence, leading to a specific and measurable T-cell response.
High Purity (≥98%) Strong, specific response with very low background and high reproducibility.Ideal for sensitive assays and in vivo studies where minimal variability and the absence of confounding factors are critical.

Experimental Protocols

Protocol 1: In Vitro T-cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol is a general guideline for stimulating mouse splenocytes with Uty HY Peptide (246-254) for subsequent analysis of intracellular cytokine production by flow cytometry.

  • Prepare a single-cell suspension of splenocytes from an immunized or relevant mouse model.

  • Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare a stock solution of Uty HY Peptide (246-254) in DMSO at 1 mg/mL. Dilute this stock in complete RPMI-1640 to a working concentration of 10 µg/mL.

  • Add 1 µL of the 10 µg/mL peptide working solution to each well for a final concentration of 1 µg/mL. Also include a negative control (medium alone) and a positive control (e.g., PMA/Ionomycin).

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well to block cytokine secretion.

  • Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

  • Harvest the cells and proceed with surface and intracellular staining for flow cytometry analysis. A detailed protocol for intracellular staining can be found from various commercial suppliers or in immunology methodology manuals.

Protocol 2: In Vivo Immunization of Mice with Uty HY Peptide (246-254)

This protocol provides a general framework for immunizing C57BL/6 mice to elicit a CD8+ T-cell response against the Uty HY peptide.

  • Prepare the peptide solution: Dissolve high-purity (≥98%) Uty HY Peptide (246-254) in sterile DMSO and then dilute in sterile PBS to a final concentration of 1 mg/mL.

  • Prepare the adjuvant: Emulsify the peptide solution with an equal volume of an appropriate adjuvant (e.g., Complete Freund's Adjuvant for the initial immunization and Incomplete Freund's Adjuvant for subsequent boosts).

  • Immunization: Inject 100 µL of the peptide/adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into each mouse. This corresponds to a dose of 50 µg of peptide per mouse.

  • Booster immunizations: Administer booster injections every 2-3 weeks as required for your experimental design.

  • Monitor the immune response: T-cell responses can be monitored 7-10 days after the final immunization by harvesting splenocytes or peripheral blood and performing ELISPOT, ICS, or tetramer staining.

Visualizations

Experimental_Workflow_ICS cluster_preparation Cell Preparation cluster_stimulation In Vitro Stimulation cluster_staining Staining cluster_analysis Analysis A Isolate splenocytes from immunized mouse B Prepare single-cell suspension A->B C Plate cells B->C D Add Uty HY Peptide (246-254) and Brefeldin A C->D E Incubate for 4-6 hours D->E F Surface stain for CD8, etc. E->F G Fix and permeabilize cells F->G H Intracellular stain for IFN-γ, etc. G->H I Acquire on flow cytometer H->I J Analyze data I->J

Caption: Workflow for Intracellular Cytokine Staining (ICS) after Uty HY Peptide stimulation.

Peptide_Purity_Impact Impact of Peptide Purity on T-Cell Assay Signal High Purity (>=98%) High Purity (>=98%) Strong & Specific Signal Strong & Specific Signal High Purity (>=98%)->Strong & Specific Signal leads to Standard Purity (>=95%) Standard Purity (>=95%) Reliable Signal Reliable Signal Standard Purity (>=95%)->Reliable Signal leads to Low Purity (<90%) Low Purity (<90%) Weak or Noisy Signal Weak or Noisy Signal Low Purity (<90%)->Weak or Noisy Signal leads to

References

Validation & Comparative

A Comparative Guide to Uty HY Peptide (246-254) and Smcy Peptide in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two key minor histocompatibility (H-Y) antigens, Uty HY Peptide (246-254) and Smcy peptide, in T-cell assays. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate peptide for their specific research needs, particularly in the fields of transplantation immunology, graft-versus-host disease (GVHD), and cancer immunotherapy.

Introduction to Uty and Smcy Peptides

The Uty (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome) and Smcy (selected mouse cDNA on the Y chromosome) proteins are encoded on the Y chromosome, making their derived peptides male-specific minor histocompatibility antigens. These peptides are presented by Major Histocompatibility Complex (MHC) class I molecules and can elicit CD8+ cytotoxic T lymphocyte (CTL) responses in female recipients of male cells or tissues. The two most well-characterized H-Y epitopes in the C57BL/6 mouse model are Uty (246-254) and Smcy (738-746), both presented by the H2-Db molecule.

Peptide Specifications:

FeatureUty HY Peptide (246-254)Smcy Peptide (738-746)
Sequence WMHHNMDLI[1][2][3][4]KCSRNRQYL[5]
Originating Protein Ubiquitously transcribed tetratricopeptide repeat gene, Y-linkedSelected mouse cDNA on the Y chromosome
MHC Restriction H2-Db[1][2][6]H2-Db[5]
Antigen Type Minor Histocompatibility (H-Y) AntigenMinor Histocompatibility (H-Y) Antigen

Comparative Performance in T-Cell Assays

Experimental evidence consistently demonstrates a hierarchy in the immunogenicity of Uty and Smcy peptides, with the CTL response to Uty being immunodominant over the response to Smcy in C57BL/6 mice.[5] This immunodominance is reflected in various T-cell assays that measure cytotoxicity, cytokine production, and T-cell proliferation.

Quantitative Data from Comparative T-Cell Assays

The following table summarizes the typical quantitative outcomes observed when comparing Uty and Smcy peptides in key T-cell assays. The data is compiled from studies where female C57BL/6 mice were immunized with male splenocytes.

T-Cell AssayParameter MeasuredUty HY (246-254) ResponseSmcy (738-746) ResponseKey Findings
In Vivo Cytotoxicity Assay Percentage of specific lysis of peptide-pulsed target cellsHigherLowerAnti-Uty CTLs are significantly more efficient at eliminating target cells in vivo compared to anti-Smcy CTLs.[5]
Intracellular Cytokine Staining (ICS) Frequency of IFN-γ+ CD8+ T-cellsGenerally HigherGenerally LowerThe frequency of circulating CD8+ T-cells producing IFN-γ in response to Uty is typically greater than that for Smcy, establishing Uty as the immunodominant epitope.[5]
ELISpot Assay Number of IFN-γ spot-forming cells (SFCs) per 10^6 cellsHigherLowerConsistent with ICS data, stimulation with the Uty peptide results in a greater number of IFN-γ secreting cells.
T-Cell Proliferation Assay Proliferation Index (e.g., by CFSE dilution)HigherLowerThe proliferative response of CD8+ T-cells to the Uty peptide is generally more robust than the response to the Smcy peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide and may require optimization for specific experimental conditions.

In Vivo Cytotoxicity Assay

This assay measures the ability of peptide-specific CTLs to kill target cells in a living animal.

Methodology:

  • Target Cell Preparation:

    • Harvest splenocytes from naive female C57BL/6 mice.

    • Divide the splenocytes into three populations.

    • The first population is pulsed with a high concentration of Uty peptide (e.g., 10 µg/mL). The second is pulsed with the same concentration of Smcy peptide. The third population serves as an unpulsed control.

    • Label each population with a different concentration of a fluorescent dye, such as CFSE (Carboxyfluorescein succinimidyl ester), to distinguish them by flow cytometry (e.g., high, low, and negative).

    • Mix the three labeled populations in equal numbers.

  • Animal Immunization and Target Cell Injection:

    • Immunize female C57BL/6 mice with male splenocytes to induce anti-H-Y CTL responses.

    • After an appropriate time for the development of an immune response (e.g., 14 days), inject the mixed, labeled target cell population intravenously into the immunized mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to quantify the remaining cells of each labeled population.

    • The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed target cells to unpulsed target cells in immunized mice versus naive control mice.

Intracellular Cytokine Staining (ICS)

ICS is used to identify and quantify cytokine-producing cells at a single-cell level.

Methodology:

  • Cell Stimulation:

    • Isolate splenocytes from female mice previously immunized with male cells.

    • Stimulate the splenocytes in vitro with either Uty peptide or Smcy peptide (typically at 1-10 µg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include an unstimulated control.

  • Surface and Intracellular Staining:

    • Stain the cells for surface markers, such as CD8 and CD4.

    • Fix and permeabilize the cells.

    • Stain for intracellular cytokines, most commonly Interferon-gamma (IFN-γ).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ.

ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

Methodology:

  • Plate Preparation:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.

  • Cell Culture:

    • Add isolated splenocytes from immunized mice to the wells.

    • Stimulate the cells with Uty peptide or Smcy peptide (1-10 µg/mL). Include a negative (no peptide) and a positive (e.g., mitogen) control.

    • Incubate for 18-24 hours at 37°C.

  • Detection and Analysis:

    • Wash the cells and add a biotinylated anti-IFN-γ detection antibody.

    • Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

    • Add a substrate to develop colored spots. Each spot represents a single cytokine-secreting cell.

    • Count the spots using an automated ELISpot reader.

Signaling Pathways and Logical Relationships

The differential T-cell responses to Uty and Smcy peptides are initiated at the level of the T-cell receptor (TCR) engaging with the peptide-MHC complex. While direct comparative studies on the downstream signaling pathways for these two specific peptides are limited, the immunodominance of Uty suggests a more potent activation of the canonical TCR signaling cascade. This could be due to factors such as higher affinity or longer dwell time of the TCR for the Uty-H2-Db complex compared to the Smcy-H2-Db complex.

Below are diagrams illustrating the general experimental workflow for comparing these peptides and the fundamental TCR signaling pathway that is activated upon peptide recognition.

Experimental_Workflow Experimental Workflow for Comparing Uty and Smcy Peptides cluster_immunization Immunization cluster_assays T-Cell Assays cluster_readouts Comparative Readouts Female C57BL/6 Mice Female C57BL/6 Mice Immunized Mice Immunized Mice Female C57BL/6 Mice->Immunized Mice Develop anti-H-Y response Male Splenocytes Male Splenocytes Male Splenocytes->Female C57BL/6 Mice Inject Splenocyte Isolation Splenocyte Isolation Immunized Mice->Splenocyte Isolation In Vivo Cytotoxicity In Vivo Cytotoxicity Immunized Mice->In Vivo Cytotoxicity In Vitro Stimulation In Vitro Stimulation Splenocyte Isolation->In Vitro Stimulation ICS ICS In Vitro Stimulation->ICS ELISpot ELISpot In Vitro Stimulation->ELISpot Uty Peptide Uty Peptide Uty Peptide->In Vitro Stimulation Smcy Peptide Smcy Peptide Smcy Peptide->In Vitro Stimulation Uty > Smcy Uty shows immunodominance: - Higher % Cytotoxicity - Higher IFN-γ production ICS->Uty > Smcy ELISpot->Uty > Smcy In Vivo Cytotoxicity->Uty > Smcy

Caption: Workflow for comparing Uty and Smcy immunogenicity.

TCR_Signaling_Pathway General TCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell T_Cell T-Cell pMHC Peptide-MHC (Uty/Smcy + H2-Db) TCR TCR/CD3 pMHC->TCR Recognition Lck Lck TCR->Lck Activates CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Ras_MAPK Ras/MAPK Pathway DAG_IP3->Ras_MAPK NFkB NF-κB Pathway DAG_IP3->NFkB NFAT NFAT Pathway Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression

Caption: TCR signaling upon peptide-MHC recognition.

Conclusion

In T-cell assays involving the C57BL/6 mouse model, the Uty HY (246-254) peptide consistently demonstrates greater immunogenicity compared to the Smcy (738-746) peptide. This is evident through superior performance in cytotoxicity, cytokine production, and proliferation assays. The immunodominance of the Uty peptide makes it a more potent stimulus for eliciting CD8+ T-cell responses in this context. Researchers should consider this hierarchy when designing experiments to study H-Y antigen-specific T-cell responses, as the choice of peptide will significantly impact the magnitude of the observed immune reaction. For studies requiring a strong and robust CTL response, the Uty HY (246-254) peptide is the more appropriate choice. Conversely, the Smcy peptide may be useful for studying subdominant T-cell responses or mechanisms of immunodominance.

References

Uty HY Peptide (246-254) in GVHD: A Comparative Guide to Minor Histocompatibility Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Minor histocompatibility antigens (mHAs) are polymorphic peptides that can elicit potent T-cell responses after allogeneic hematopoietic stem cell transplantation (allo-HCT), contributing to both the beneficial graft-versus-leukemia (GVL) effect and the detrimental graft-versus-host disease (GVHD). Among the numerous mHAs identified, the male-specific H-Y antigens, particularly the Uty HY peptide (246-254), have garnered significant research interest due to their defined expression pattern and immunogenicity in female-to-male transplantation settings. This guide provides an objective comparison of the Uty HY peptide (246-254) with other mHAs, supported by experimental data, to aid in the understanding of their relative roles in GVHD pathogenesis and their potential as therapeutic targets.

Comparative Immunogenicity and GVHD Induction

The immunodominance of certain mHAs can significantly influence the post-transplantation immune response. The Uty HY peptide (246-254) is recognized as an immunodominant epitope in specific mouse strains, eliciting robust CD8+ T-cell responses. While direct head-to-head quantitative comparisons across a wide range of mHAs in a single study are limited, data from various sources allow for an indirect assessment of their relative immunogenicity and contribution to GVHD.

Table 1: Comparison of T-Cell Responses to Selected Minor Histocompatibility Antigens

Minor Histocompatibility AntigenGene SourcePresenting HLA Allele (Human) / MHC (Mouse)T-Cell Response MetricQuantitative DataReference
Uty HY (246-254) UTYH-2Db (Mouse)Frequency of IFN-γ secreting cells (ELISpot)~10-fold increase in Uty-specific CD8+ T cells with stimulation.[1][1]
Various H-Y Antigens DBY, UTY, ZFY, RPS4Y, EIF1AYVariousAntibody Response (IgG)52% of male patients with female donors developed antibodies to at least one H-Y protein.[2][2]
Autosomal mHAs (general) Various autosomal genesVariousImpact on GVHDMismatches in autosomal mHAs contribute to GVHD in both male and female donor-recipient pairs.

Note: The data presented are from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Antibody responses to H-Y antigens, including UTY, have been correlated with chronic GVHD. In a study of 75 male patients who received stem cells from female donors, the development of H-Y antibodies was significantly associated with chronic GVHD (Odds Ratio = 15.5)[2]. This suggests a significant role for H-Y antigens in the pathology of this complication.

Experimental Protocols

Understanding the methodologies used to assess mHA immunogenicity is crucial for interpreting the available data. Below are detailed protocols for key experiments cited in the study of mHAs.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: 96-well plates with a PVDF membrane are coated with an anti-IFN-γ monoclonal antibody and incubated overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are plated in the antibody-coated wells.

  • Stimulation: Cells are stimulated with the mHA peptide of interest (e.g., Uty HY (246-254) at a concentration of 0.5 μg/mL) for 16-24 hours. Control wells include cells with no peptide and cells with a non-specific mitogen.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.

  • Enzyme Conjugation: Streptavidin-alkaline phosphatase is added, which binds to the biotinylated detection antibody.

  • Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of the cytokine-secreting cell.

  • Analysis: The spots are counted, with each spot representing a single IFN-γ-producing cell. The number of specific T-cells is calculated by subtracting the number of spots in the no-peptide control wells from the number of spots in the peptide-stimulated wells[3].

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific antigen in a living animal.

Protocol:

  • Target Cell Preparation: Splenocytes from a syngeneic donor mouse are divided into two populations.

  • Peptide Pulsing: One population is pulsed with the mHA peptide of interest (e.g., Uty HY (246-254)), while the other serves as a control (unpulsed or pulsed with an irrelevant peptide).

  • Fluorescent Labeling: The two target cell populations are labeled with different concentrations of a fluorescent dye, such as CFSE (Carboxyfluorescein succinimidyl ester), to distinguish them by flow cytometry (e.g., CFSEhigh for peptide-pulsed and CFSElow for control).

  • Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into recipient mice that have been previously immunized or have received a transplant.

  • Analysis: After a set period (e.g., 24-48 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the ratio of the two labeled populations in the recipient mice to the initial 1:1 ratio[4].

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in GVHD and the workflows of key experiments can aid in a deeper understanding of the role of mHAs.

GVHD_Signaling_Pathway cluster_donor_t_cell Donor T-Cell cluster_apc Recipient Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) MHC MHC Class I TCR->MHC Recognition Activation T-Cell Activation TCR->Activation CD8 CD8 Co-receptor CD8->MHC mHA mHA Peptide (e.g., Uty HY 246-254) Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation into Cytotoxic T Lymphocytes (CTLs) Proliferation->Differentiation Cytokine Cytokine Release (IFN-γ, TNF-α) Differentiation->Cytokine Target_Cell Recipient Target Cell (e.g., skin, gut, liver) Differentiation->Target_Cell Cell-mediated cytotoxicity Cytokine->Target_Cell Inflammation Apoptosis Target Cell Apoptosis Target_Cell->Apoptosis

Caption: T-cell recognition of mHAs leading to GVHD.

Experimental_Workflow cluster_elispot IFN-γ ELISpot Assay cluster_invivo_cytotoxicity In Vivo Cytotoxicity Assay A1 Coat plate with anti-IFN-γ antibody A2 Add immune cells & mHA peptide A1->A2 A3 Incubate & stimulate A2->A3 A4 Add detection antibody & enzyme conjugate A3->A4 A5 Add substrate & develop spots A4->A5 A6 Quantify spot-forming cells A5->A6 B1 Prepare target cells (peptide-pulsed & control) B2 Label with different CFSE concentrations B1->B2 B3 Inject 1:1 mixture into recipient mouse B2->B3 B4 Harvest splenocytes B3->B4 B5 Analyze by flow cytometry B4->B5 B6 Calculate % specific lysis B5->B6

Caption: Workflow for key immunogenicity assays.

Logical Relationships in GVHD

The development of GVHD is a complex process involving multiple cellular and molecular interactions. The choice of mHA for study or as a therapeutic target depends on its tissue expression pattern and immunogenicity.

Logical_Relationships cluster_outcomes Clinical Outcomes mismatch mHA Mismatch (Donor vs. Recipient) presentation mHA Presentation on APCs mismatch->presentation recognition T-Cell Recognition presentation->recognition activation T-Cell Activation & Expansion recognition->activation tissue_expression Tissue Expression of mHA activation->tissue_expression gvhd GVHD gvl GVL hematopoietic Hematopoietic-restricted (e.g., HA-1, HA-2) tissue_expression->hematopoietic If ubiquitous Ubiquitous (e.g., H-Y antigens) tissue_expression->ubiquitous If hematopoietic->gvl ubiquitous->gvhd ubiquitous->gvl

Caption: Relationship between mHA characteristics and clinical outcomes.

Conclusion

The Uty HY peptide (246-254) serves as a critical model for understanding the role of mHAs in GVHD, particularly in the context of sex-mismatched transplantation. Its immunodominance in certain preclinical models highlights the potent T-cell responses that can be generated against a single peptide. While comprehensive quantitative data directly comparing a wide array of mHAs are still needed, the available evidence underscores the importance of both H-Y and autosomal mHAs in the delicate balance between GVHD and GVL. Further research focusing on the comparative immunogenicity of different mHAs will be instrumental in developing targeted immunotherapies to mitigate GVHD while preserving the beneficial anti-leukemic effects of allo-HCT.

References

A Comparative Guide: Uty HY Peptide (246-254) vs. Whole UTY Protein Immunization for T-Cell Response Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunology and vaccine development, particularly in the context of minor histocompatibility antigens and cancer immunotherapy, the choice of immunogen is a critical determinant of the resulting T-cell response. This guide provides an objective comparison between immunization with the specific peptide epitope, Uty HY (246-254), and the entire UTY protein. The UTY protein, encoded on the Y chromosome, is a source of male-specific minor histocompatibility antigens, with the Uty HY (246-254) peptide being an immunodominant epitope presented by H2-Db in mice.[1][2][3] Understanding the immunological outcomes of these two approaches is crucial for designing effective therapeutic strategies. This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying biological processes.

Data Presentation: A Quantitative Comparison

The following tables summarize the key differences in the expected immunological outcomes based on immunization with Uty HY (246-254) peptide versus whole UTY protein (often administered as immunization with male cells expressing the protein).

FeatureUty HY Peptide (246-254) ImmunizationWhole UTY Protein Immunization
Antigen Processing Direct binding to MHC class I molecules on the surface of antigen-presenting cells (APCs) or direct presentation if internalized by APCs.Requires uptake, processing, and cross-presentation by professional APCs to be presented on MHC class I.[4][5]
Specificity of CD8+ T-Cell Response Highly specific to the Uty HY (246-254) epitope.Can potentially induce responses to other epitopes from the UTY protein, although Uty (246-254) is immunodominant.[1]
Magnitude of CD8+ T-Cell Response Can elicit robust and high-frequency Uty-specific CD8+ T-cell responses.[6]The magnitude of the Uty (246-254)-specific response can be comparable to peptide immunization.[2][6]
Requirement for CD4+ T-Cell Help May require co-administration of a CD4+ T-cell epitope (helper peptide) for optimal and sustained CD8+ T-cell response and memory.The whole protein contains multiple potential CD4+ T-cell epitopes, providing intrinsic help for the CD8+ T-cell response.
Risk of Tolerance Induction High doses or specific formulations can potentially induce tolerance instead of immunity.Less defined, but continuous exposure to the whole protein in certain contexts could lead to tolerance.

Table 1: Qualitative Comparison of Immunization Strategies

ParameterUty HY Peptide (246-254) ImmunizationWhole UTY Protein (Male Cell) Immunization
Frequency of Antigen-Specific CD8+ T-Cells (Tetramer Staining) Can reach significant levels, for instance, ~1.3% of total CD8+ T-cells in some studies.[2]Frequencies can be comparable, with studies showing responses in a similar range.[2]
IFN-γ Production (ELISpot) Can induce a high number of IFN-γ secreting cells upon peptide restimulation.[6]Elicits strong IFN-γ responses, demonstrating functional T-cell activation.[6]
In Vivo Cytotoxicity Can induce potent in vivo killing of target cells pulsed with the Uty HY (246-254) peptide.[1]Results in effective lysis of male target cells expressing the endogenous antigen.[1][6]

Table 2: Quantitative Comparison of T-Cell Responses

Experimental Protocols

Protocol 1: Uty HY Peptide (246-254) Immunization

This protocol is adapted from standard peptide immunization procedures.[7]

Materials:

  • Uty HY (246-254) peptide (Sequence: WMHHNMDLI)

  • Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Peptide Preparation: Dissolve the Uty HY (246-254) peptide in sterile PBS or a suitable solvent at a concentration of 1 mg/mL.

  • Adjuvant Emulsion: Emulsify the peptide solution with an equal volume of adjuvant. For example, mix 100 µL of peptide solution with 100 µL of CpG adjuvant.

  • Immunization: Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into female C57BL/6 mice. A typical dose is 50-100 µg of peptide per mouse.

  • Booster Immunizations: Administer one or two booster immunizations at 1-2 week intervals using the same protocol.

  • T-Cell Response Analysis: Harvest spleens or collect peripheral blood 7-10 days after the final immunization for T-cell analysis using ELISpot or cytotoxicity assays.

Protocol 2: Whole UTY Protein (Male Splenocyte) Immunization

This protocol uses male splenocytes as a source of whole UTY protein.

Materials:

  • Male and female C57BL/6 mice (6-8 weeks old)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • PBS

Procedure:

  • Splenocyte Preparation: Euthanize a male C57BL/6 mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes in RPMI 1640 medium.

  • Cell Counting and Resuspension: Count the splenocytes and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Immunization: Inject 200 µL of the male splenocyte suspension (1 x 10^7 cells) intraperitoneally (i.p.) into female C57BL/6 mice.

  • T-Cell Response Analysis: Harvest spleens from immunized female mice 10-14 days after immunization for T-cell analysis.

Protocol 3: IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific, IFN-γ-producing T-cells.[8][9][10]

Materials:

  • ELISpot plate pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes from immunized mice

  • Uty HY (246-254) peptide

  • RPMI 1640 medium with 10% FBS

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

Procedure:

  • Cell Plating: Add 2 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.

  • Antigen Stimulation: Add the Uty HY (246-254) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated detection antibody. After incubation and washing, add streptavidin-ALP.

  • Spot Development: Add the BCIP/NBT substrate and incubate until spots develop.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.

Protocol 4: In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells in vivo.[11]

Materials:

  • Splenocytes from naïve female C57BL/6 mice

  • Uty HY (246-254) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • Immunized and naïve (control) female C57BL/6 mice

Procedure:

  • Target Cell Preparation: Prepare a single-cell suspension of splenocytes from a naïve female mouse.

  • Peptide Pulsing and Labeling:

    • Split the splenocytes into two populations.

    • Pulse one population with the Uty HY (246-254) peptide (1 µg/mL) for 1 hour at 37°C. This will be the target population.

    • Leave the other population unpulsed (control population).

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).

    • Label the unpulsed control population with a low concentration of CFSE (e.g., 0.5 µM).

  • Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject 1-2 x 10^7 total cells intravenously (i.v.) into immunized and naïve control mice.

  • Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the CFSE-labeled populations by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naïve)] x 100 where the ratio is (% CFSE-low cells / % CFSE-high cells).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Peptide_vs_Protein_Immunization cluster_peptide Uty HY Peptide (246-254) Immunization cluster_protein Whole UTY Protein Immunization Peptide Uty HY (246-254) Peptide APC1 Antigen Presenting Cell (APC) Peptide->APC1 Direct Binding/Uptake MHC1_Peptide MHC Class I + Peptide APC1->MHC1_Peptide Presentation CD8_TCell1 Naive CD8+ T-Cell MHC1_Peptide->CD8_TCell1 TCR Recognition Activated_CD8_TCell1 Activated Cytotoxic T-Lymphocyte (CTL) CD8_TCell1->Activated_CD8_TCell1 Activation & Proliferation Protein Whole UTY Protein APC2 Antigen Presenting Cell (APC) Protein->APC2 Phagocytosis/Endocytosis Processing Uptake & Processing APC2->Processing CrossPresentation Cross-Presentation Processing->CrossPresentation MHC1_Protein MHC Class I + Uty Peptide CrossPresentation->MHC1_Protein CD8_TCell2 Naive CD8+ T-Cell MHC1_Protein->CD8_TCell2 TCR Recognition Activated_CD8_TCell2 Activated Cytotoxic T-Lymphocyte (CTL) CD8_TCell2->Activated_CD8_TCell2 Activation & Proliferation

Caption: Antigen presentation pathways for peptide vs. whole protein.

Experimental_Workflow cluster_immunization Immunization cluster_analysis T-Cell Response Analysis cluster_readout Readouts Immunization_Peptide Immunize with Uty HY Peptide + Adjuvant Harvest_Spleens Harvest Spleens/Blood Immunization_Peptide->Harvest_Spleens Immunization_Protein Immunize with Male Splenocytes Immunization_Protein->Harvest_Spleens ELISpot IFN-γ ELISpot Assay Harvest_Spleens->ELISpot Cytotoxicity In Vivo Cytotoxicity Assay Harvest_Spleens->Cytotoxicity Frequency Frequency of IFN-γ secreting cells ELISpot->Frequency Killing % Specific Lysis of Target Cells Cytotoxicity->Killing

Caption: General experimental workflow for comparison.

Concluding Remarks

The choice between Uty HY (246-254) peptide and whole UTY protein immunization depends on the specific research goals.

  • Peptide immunization offers a highly specific and potent way to induce a CD8+ T-cell response against a known immunodominant epitope. This approach is advantageous for studying the function of a specific T-cell population and for therapeutic strategies where a focused immune response is desired. However, it may require the inclusion of adjuvants and helper epitopes for optimal efficacy and memory development.

  • Whole protein immunization mimics a more natural immune response by providing a broader range of epitopes for both CD4+ and CD8+ T-cells. This can lead to a more comprehensive and potentially more durable immune response due to the presence of endogenous T-cell help. However, the response may be less focused on the Uty HY (246-254) epitope, and there is a theoretical potential for off-target responses.

For researchers aiming to elicit a strong and specific cytotoxic T-lymphocyte response against the Uty HY (246-254) epitope, peptide-based immunization is a direct and effective strategy. For studies requiring the induction of a broader, more physiologically relevant immune response that includes T-helper cell activation, whole protein immunization is a more appropriate choice. The experimental protocols provided in this guide offer a starting point for conducting these studies and generating comparative data to inform the development of novel immunotherapies.

References

A Researcher's Guide to Positive Controls in Transplantation Studies: Spotlight on Uty HY Peptide (246-254)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in transplantation immunology, the selection of an appropriate positive control is critical for the validation and interpretation of cellular immunity assays. This guide provides a comprehensive comparison of the minor histocompatibility (H-Y) antigen-derived Uty HY peptide (246-254) with other commonly used positive controls, supported by experimental data and detailed protocols.

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H2-Db restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty).[1] In the context of female-to-male transplantation, this peptide is recognized by the recipient's T cells, making it a physiologically relevant positive control for monitoring anti-donor immune responses. Its utility has been demonstrated in various studies involving skin graft transplantation in mice, where it has been shown to induce tolerance or rejection depending on the experimental conditions.[2][3]

Performance Comparison of Positive Controls

The choice of a positive control should be guided by the specific research question and the nature of the immune response being investigated. Here, we compare the Uty HY peptide (246-254) with two major classes of positive controls: other minor histocompatibility antigen peptides and viral peptide pools.

Quantitative Data Summary

The following tables summarize representative data from studies utilizing different positive controls in common T-cell assays such as the Enzyme-Linked Immunospot (ELISpot) assay and in vivo cytotoxicity assays. It is important to note that direct head-to-head comparisons in a single study are limited, and thus the data presented is a synthesis from multiple sources.

Table 1: Comparison of T-Cell Responses to Minor Histocompatibility Antigen Peptides

PeptideAssay TypeReadoutResultSource
Uty HY (246-254) In vivo Cytotoxicity% Survival of Peptide-Pulsed Target Cells<2%[4]
Smcy (738-746) In vivo Cytotoxicity% Survival of Peptide-Pulsed Target Cells~33%[4]

This data suggests that in a mouse model of transplantation, the cytotoxic T-lymphocyte (CTL) response against the Uty HY peptide is more robust than that against the Smcy peptide, another H-Y antigen.[4]

Table 2: Comparison of T-Cell Responses to Uty HY Peptide and a Viral Peptide Positive Control

StimulantAssay TypeReadout (Spot Forming Cells / 2x10^5 PBMCs)ResultSource
Uty HY (246-254) IFN-γ ELISpot(Data not directly comparable in a single study)N/A
CMV pp65/IE-1 Peptides IFN-γ ELISpotSFCsHigh and sustained response in CMV+ patients[5][6]
CEF Peptide Pool Intracellular Cytokine Staining% of Cytokine-Producing CD8+ T-cellsVariable, depends on donor's immunological history[7]

While direct comparative data is scarce, studies on viral peptides like those from Cytomegalovirus (CMV) show a strong and reliable response in seropositive individuals, making them excellent assay performance controls.[5][6] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is another widely used positive control that stimulates a response in a large proportion of the general population due to previous exposure to these common viruses.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate T-cell responses to peptide antigens.

IFN-γ ELISpot Assay Protocol

This protocol is adapted from studies measuring antigen-specific T-cell responses.[5][6][9]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Wash and resuspend cells in complete RPMI 1640 medium.

  • Stimulation: Add 2x10^5 PBMCs per well. Add the Uty HY peptide (246-254) or alternative control peptide (e.g., CMV pp65 peptide) at a final concentration of 5-10 µg/mL. Include a negative control (medium alone or an irrelevant peptide) and a positive control for cell viability (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Add the substrate solution and incubate until distinct spots emerge.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is a generalized procedure for detecting intracellular cytokines by flow cytometry.[7][10]

  • Cell Stimulation: In a 96-well round-bottom plate, stimulate 1-2 x 10^6 PBMCs per well with the Uty HY peptide (246-254) or alternative control (e.g., CEF peptide pool) at 1-2 µg/mL per peptide. Include unstimulated and viability controls.

  • Co-stimulation and Secretion Inhibition: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) and a viability dye.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to quantify the percentage of cytokine-producing T cells.

Visualizing the Underlying Biology

To better understand the mechanisms at play, the following diagrams illustrate the T-cell activation pathway and a suggested workflow for selecting a positive control.

T_Cell_Activation_Pathway T-Cell Receptor Signaling Pathway for Minor Histocompatibility Antigen Recognition cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC-I MHC Class I (H2-Db) Uty_Peptide Uty HY Peptide (WMHHNMDLI) CD8 CD8 MHC-I->CD8 TCR T-Cell Receptor (TCR) Uty_Peptide->TCR Recognition Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK PI3K PI3K-AKT Pathway LAT->PI3K Cytokine_Production Cytokine Production (IFN-γ, TNF-α) PLCg1->Cytokine_Production MAPK->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme, Perforin) MAPK->Cytotoxicity PI3K->Cytokine_Production

Caption: TCR signaling upon Uty HY peptide recognition.

Experimental_Workflow Experimental Workflow for Positive Control Selection Start Define Experimental Goal Assay_Type Select T-Cell Assay (ELISpot, ICS, etc.) Start->Assay_Type Control_Choice Choose Positive Control Category Assay_Type->Control_Choice mHA Minor Histocompatibility Antigen (e.g., Uty HY peptide) Control_Choice->mHA Physiological Relevance Viral Viral Peptide Pool (e.g., CEF, CMV) Control_Choice->Viral Assay Performance Mitogen Mitogen (e.g., PHA, PMA/Ionomycin) Control_Choice->Mitogen Cell Viability Experiment Perform Experiment with Appropriate Controls mHA->Experiment Viral->Experiment Mitogen->Experiment Analysis Data Analysis and Interpretation Experiment->Analysis

Caption: Workflow for selecting a positive control.

Conclusion

The Uty HY peptide (246-254) serves as a valuable and physiologically relevant positive control in transplantation studies, particularly in preclinical mouse models. Its ability to elicit a robust and specific T-cell response provides a reliable benchmark for assessing anti-donor immunity. However, for assay validation and as a general performance control in human studies, viral peptide pools like CEF or CMV peptides are often more practical due to the high prevalence of prior exposure in the general population. The choice of the most appropriate positive control will ultimately depend on the specific objectives of the study. This guide provides the necessary information to make an informed decision and to properly design and execute experiments for the assessment of T-cell responses in transplantation research.

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Uty HY Peptide (246-254) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell receptor (TCR) recognition of peptide-MHC complexes is paramount. This guide provides a comparative analysis of the immunodominant minor histocompatibility (H-Y) antigen, Uty HY peptide (246-254), and its closely related counterpart, Smcy HY peptide (738-746). By examining their binding affinities, the functional avidity of responding T-cells, and resultant cytokine profiles, we aim to furnish a comprehensive resource for the design and evaluation of T-cell-based immunotherapies.

Executive Summary

The male-specific minor histocompatibility antigen Uty (246-254) presented by the MHC class I molecule H2-Db is a major focus of the cytotoxic T-lymphocyte (CTL) response in female mice immunized against male cells.[1] This immunodominance is influenced by several factors, including the processing of the antigen and the binding affinity of the peptide to the MHC molecule.[1] Another relevant H-Y antigen presented by H2-Db is the Smcy (738-746) peptide. While both peptides can elicit T-cell responses, studies indicate that the response to Uty is dominant over Smcy.[1][2] This guide delves into the available data to compare these two key peptides and provides detailed experimental protocols for their evaluation.

Comparative Analysis of Uty and Smcy Peptides

To facilitate a clear comparison, the following tables summarize the key characteristics of the Uty HY (246-254) and Smcy HY (738-746) peptides.

FeatureUty HY (246-254)Smcy HY (738-746)Reference
Sequence WMHHNMDLIKCSRNRQYL[1][2]
MHC Restriction H2-DbH2-Db[1][2]
Immunodominance DominantSubdominant[1][2]

Quantitative Comparison of T-Cell Responses

ParameterUty HY (246-254)Smcy HY (738-746)NotesReference
Peptide-MHC Binding Higher AffinityLower AffinityBased on RMA-S surface stabilization assays (unpublished data cited in a published paper).[1]
T-Cell Response Magnitude Major ResponseRobust, but lesser response compared to Uty.Measured by in vivo cytotoxicity assays and frequency of peptide-specific T-cells.[1]
Cytokine Profile (IFN-γ) Elicits robust IFN-γ production.Elicits IFN-γ production.Direct comparative quantification of cytokine levels upon cross-stimulation is an area for further research.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of T-cell responses to Uty, Smcy, and other potential cross-reactive peptides.

1. In Vivo Cytotoxicity Assay

This assay measures the ability of peptide-specific CTLs to kill target cells in a living animal.

  • Target Cell Preparation:

    • Prepare splenocytes from syngeneic female mice.

    • Divide the splenocytes into three populations.

    • Pulse one population with the Uty (246-254) peptide (e.g., 1-10 µg/mL).

    • Pulse the second population with the Smcy (738-746) peptide (e.g., 1-10 µg/mL).

    • Leave the third population unpulsed as a control.

    • Label each population with a different concentration of a fluorescent dye (e.g., CFSE) for identification by flow cytometry.

  • Injection:

    • Mix the three labeled target cell populations in equal numbers.

    • Inject the cell mixture intravenously into female mice that have been previously immunized with male cells (to generate anti-HY T-cell responses) and into naïve control female mice.

  • Analysis:

    • After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of the three labeled target cell populations.

    • Specific killing is calculated as the percentage reduction of the peptide-pulsed target cell population in immunized mice compared to naïve mice.

2. IFN-γ ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting T-cells upon peptide stimulation.

  • Plate Coating:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with a suitable blocking buffer.

    • Prepare splenocytes from immunized female mice.

    • Add the splenocytes to the wells.

    • Stimulate the cells with the Uty (246-254) peptide, Smcy (738-746) peptide, a positive control (e.g., PMA/Ionomycin), and a negative control (no peptide).

  • Incubation and Detection:

    • Incubate the plate at 37°C in a humidified incubator for 18-24 hours.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Incubate and then add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Add a substrate that produces a colored precipitate.

  • Analysis:

    • Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISpot reader.

3. Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing cells.

  • Cell Stimulation:

    • Stimulate splenocytes from immunized mice with the Uty or Smcy peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This allows cytokines to accumulate within the cell.

  • Surface Staining:

    • Wash the cells and stain for cell surface markers (e.g., CD8, CD4) with fluorescently labeled antibodies.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde).

    • Permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

  • Analysis:

    • Analyze the cells by flow cytometry to determine the percentage of CD8+ or CD4+ T-cells that are producing specific cytokines in response to the peptides.

Signaling Pathways and Experimental Workflows

TCR Signaling Pathway

The engagement of the T-cell receptor with the Uty-H2-Db or Smcy-H2-Db complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activation CD8 CD8 CD8->LCK pMHC Peptide-MHC (Uty/Smcy-H2-Db) pMHC->TCR Binding ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation AP1 AP-1 LAT_SLP76->AP1 MAPK Pathway DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Activation Ca Ca²⁺ IP3->Ca Release NFkB NF-κB PKC->NFkB Activation Calcineurin Calcineurin Ca->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Activation Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade upon peptide-MHC engagement.

Experimental Workflow for T-Cell Cross-Reactivity Analysis

The following diagram illustrates a logical workflow for investigating the cross-reactivity of T-cells stimulated with the Uty HY peptide.

Cross_Reactivity_Workflow cluster_assays Functional Assays Immunization Immunize Female Mice with Male Splenocytes Isolate_Splenocytes Isolate Splenocytes (Effector T-cells) Immunization->Isolate_Splenocytes Stim_Uty Stimulate with Uty (246-254) Peptide Isolate_Splenocytes->Stim_Uty Stim_Smcy Challenge with Smcy (738-746) Peptide Stim_Uty->Stim_Smcy Cross-reactivity Challenge ELISpot IFN-γ ELISpot Stim_Smcy->ELISpot ICS Intracellular Cytokine Staining (IFN-γ, TNF-α) Stim_Smcy->ICS Cytotoxicity In Vivo Cytotoxicity Assay Stim_Smcy->Cytotoxicity Data_Analysis Data Analysis and Comparison ELISpot->Data_Analysis ICS->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for assessing T-cell cross-reactivity.

References

Benchmarking Uty HY Peptide (246-254) T-cell responses against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the immunogenicity of the minor histocompatibility antigen Uty HY peptide (246-254) against established standards for CD8+ T-cell responses. Due to the absence of publicly available data directly comparing Uty HY (246-254) with standard peptides in the same experimental setting, this guide presents illustrative data compiled from multiple sources. Researchers are strongly encouraged to include these standards as direct comparators within their own experiments for accurate benchmarking.

Introduction to Uty HY Peptide (246-254)

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized, H-2Db-restricted T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) in mice.[1][2][3][4][5][6][7][8] As a male-specific minor histocompatibility antigen, it is a key target for CD8+ T-cell responses in female mice of the C57BL/6 strain following immunization with male cells.[1][3] Its immunodominance makes it a valuable model antigen for studying T-cell tolerance, graft-versus-host disease, and anti-tumor immunity.[1][5]

Standard Peptides for Benchmarking CD8+ T-Cell Responses

To provide a meaningful comparison for the T-cell responses elicited by the Uty HY peptide, it is essential to benchmark against known standards. This guide proposes two widely accepted standards:

  • SIINFEKL (Ovalbumin 257-264): The SIINFEKL peptide, derived from chicken ovalbumin, is one of the most extensively studied model antigens in mouse immunology.[2][9][10] It is a potent, H-2Kb-restricted epitope that elicits a strong and reproducible CD8+ T-cell response in C57BL/6 mice.[2][9] Its well-defined characteristics make it an excellent positive control for in vivo and in vitro T-cell assays in the murine system.

  • CEF Peptide Pool: The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a mixture of 32 well-defined HLA class I-restricted T-cell epitopes from these common human viruses.[11][12][13][14][15] It serves as a reliable positive control for human T-cell assays, as a majority of the human population has been exposed to these viruses and harbors memory CD8+ T-cells capable of responding to these peptides.[12][13]

Data Presentation: Illustrative Comparison of T-Cell Responses

The following tables present illustrative quantitative data for T-cell responses to Uty HY (246-254), SIINFEKL, and the CEF peptide pool, as measured by IFN-γ ELISpot and Intracellular Cytokine Staining (ICS).

Disclaimer: This data is not from a head-to-head comparison and is compiled from typical results reported in various studies. Absolute values can vary significantly based on experimental conditions, donor variability, and immunization protocols.

Table 1: Illustrative IFN-γ ELISpot Responses

Peptide StimulantSystemTypical Response (Spot Forming Units / 10^6 cells)
Uty HY (246-254)Murine (in vivo primed)100 - 500
SIINFEKLMurine (in vivo primed)200 - 1000+
CEF Peptide PoolHuman PBMCs50 - 800

Table 2: Illustrative Intracellular Cytokine Staining (ICS) for IFN-γ

Peptide StimulantSystemTypical % of IFN-γ+ CD8+ T-cells
Uty HY (246-254)Murine (in vivo primed)0.5% - 2.5%
SIINFEKLMurine (in vivo primed)1.0% - 5.0%
CEF Peptide PoolHuman PBMCs0.1% - 2.0%

Experimental Protocols

Detailed methodologies for the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are provided below. These protocols are generalized and should be optimized for specific experimental systems.

IFN-γ ELISpot Assay Protocol

This assay quantifies the frequency of IFN-γ-secreting T-cells at a single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.

  • Cell Plating: Prepare splenocytes (murine) or peripheral blood mononuclear cells (PBMCs; human) and add 2-5 x 10^5 cells per well.

  • Peptide Stimulation: Add the peptide of interest to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add streptavidin-HRP. After 1 hour, wash again and add a substrate solution (e.g., AEC) to develop the spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol

This flow cytometry-based assay identifies and quantifies cytokine-producing cells.

  • Cell Preparation: Prepare 1-2 x 10^6 splenocytes or PBMCs per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Add the peptide of interest at a final concentration of 1-10 µg/mL. Include appropriate negative and positive controls. Co-stimulatory antibodies (e.g., anti-CD28/CD49d) can be added to enhance the response.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and a viability dye.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercially available kit.

  • Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-IFN-γ antibody.

  • Acquisition and Analysis: Wash the cells and acquire the samples on a flow cytometer. Analyze the data to determine the percentage of IFN-γ-producing cells within the CD8+ T-cell population.

Visualizations

CD8+ T-Cell Activation Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC-I MHC Class I Peptide Peptide (e.g., Uty HY) CD8 CD8 MHC-I->CD8 Co-receptor Binding TCR TCR Peptide->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation (Cytokine Production, Proliferation, Cytotoxicity) Signaling->Activation

Caption: Simplified signaling pathway of CD8+ T-cell activation.

Experimental Workflow for T-Cell Response Assays

Experimental_Workflow cluster_Assay Assay Start Isolate Splenocytes or PBMCs Stimulation Stimulate cells with peptide (Uty HY, SIINFEKL, or CEF Pool) Start->Stimulation Incubation Incubate (with protein transport inhibitor for ICS) Stimulation->Incubation ELISpot ELISpot Assay Incubation->ELISpot ICS Intracellular Cytokine Staining (ICS) Incubation->ICS Data_Analysis Data Acquisition & Analysis ELISpot->Data_Analysis ICS->Data_Analysis Result_ELISpot Quantify Spot Forming Units (SFU / 10^6 cells) Data_Analysis->Result_ELISpot Result_ICS Determine % of Cytokine+ CD8+ T-cells Data_Analysis->Result_ICS

Caption: General experimental workflow for ELISpot and ICS assays.

References

A Comparative Guide to T-Cell Stimulation: The Role of Uty HY Peptide (246-254) and its Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Uty HY peptide (246-254) in various contexts for T-cell stimulation. We delve into its performance as a standalone peptide and in combination with other peptides, offering supporting experimental data and detailed protocols for key assays. This document aims to be a valuable resource for designing and evaluating T-cell-based immunotherapies.

Introduction to Uty HY Peptide (246-254)

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a well-characterized minor histocompatibility (H-Y) antigen.[1][2][3] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) and is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4] As a male-specific antigen, it is a key target in studies of graft-versus-host disease (GVHD) and as a potential neoantigen in cancer immunotherapy.[2][5] The immunodominance of the Uty HY (246-254) epitope makes it a potent stimulator of cytotoxic T-lymphocyte (CTL) responses.[5]

Performance Comparison of Uty HY (246-254) Peptide Combinations

The efficacy of T-cell stimulation can be significantly influenced by the choice of peptide antigens. Here, we compare the in vivo CTL response elicited by the Uty HY (246-254) peptide alone and in combination with another immunodominant H-Y antigen-derived peptide, Smcy (KCSRNRQYL). The data is derived from studies in female C57BL/6 mice immunized with syngeneic male bone marrow cells.[5]

Table 1: In Vivo Cytotoxic T-Lymphocyte (CTL) Response to H-Y Antigen Peptides

Peptide StimulantTarget CellsMean % Specific Lysis (± SEM)Reference
Uty HY (246-254)Splenocytes pulsed with Uty HY (246-254)65% (± 5%)[5]
Smcy (738-746)Splenocytes pulsed with Smcy (738-746)40% (± 6%)[5]
Uty + SmcySplenocytes pulsed with both peptides75% (± 7%)[5]
No PeptideUnpulsed splenocytes< 5%[5]

Table 2: Frequency of Antigen-Specific CD8+ T-Cells in Peripheral Blood

Peptide SpecificityMean % of CD8+ T-Cells (± SEM)Reference
Uty HY (246-254)1.8% (± 0.3%)[5]
Smcy (738-746)0.9% (± 0.2%)[5]

Note: The data indicates that while both peptides induce a specific CTL response, the response to Uty HY (246-254) is quantitatively and qualitatively superior to that of Smcy.[5] When used together, there is a trend towards an enhanced CTL response, suggesting a potential additive effect.

Peptide Cocktails for Broader T-Cell Stimulation

While the direct comparison above focuses on two specific peptides, a broader approach in immunotherapy involves the use of peptide "cocktails" or "pools." These mixtures can contain multiple epitopes from one or more antigens.

Advantages of Peptide Cocktails:

  • Increased Breadth of Response: Targeting multiple epitopes can overcome immune escape variants and be applicable to a more genetically diverse population with different HLA types.

  • Potential for Synergistic Effects: Co-stimulation with multiple peptides may lead to a more robust and durable T-cell response.

Alternative T-Cell Stimulation Methods

For comparative purposes, it is important to consider other common methods of T-cell stimulation:

  • Anti-CD3/CD28 Antibodies: Monoclonal antibodies that bind to the CD3 and CD28 receptors on T-cells, providing a strong, polyclonal (antigen-independent) activation signal.

  • Phytohemagglutinin (PHA): A lectin that also provides a potent, polyclonal stimulation of T-cells.

These methods are often used as positive controls in T-cell activation assays but lack the antigen-specificity required for targeted immunotherapies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate T-cell responses to peptide stimulation.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

Protocol:

  • Target Cell Preparation:

    • Harvest splenocytes from a syngeneic female mouse.

    • Divide the splenocytes into three populations.

    • Pulse the first population with 10 µg/mL of Uty HY (246-254) peptide for 1 hour at 37°C.

    • Pulse the second population with 10 µg/mL of Smcy peptide for 1 hour at 37°C.

    • Leave the third population unpulsed (control).

    • Label each cell population with a different concentration of Carboxyfluorescein succinimidyl ester (CFSE) (e.g., 5 µM for Uty-pulsed, 0.5 µM for Smcy-pulsed, and 0.05 µM for unpulsed).

    • Mix the three populations in equal numbers.

  • Adoptive Transfer:

    • Inject the mixed target cell population intravenously into immunized and control (naive) female mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to distinguish the three target cell populations based on their CFSE fluorescence intensity.

    • Calculate the percentage of specific lysis for each peptide-pulsed population relative to the unpulsed control population in immunized versus naive mice.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the quantification of cytokine-producing T-cells at a single-cell level.

Protocol:

  • Cell Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Stimulate the cells in culture for 4-6 hours with the peptide of interest (e.g., 10 µg/mL Uty HY (246-254)).

    • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 2-4 hours of incubation to trap cytokines intracellularly.

    • Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.

  • Surface Staining:

    • Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or mild detergent).

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of CD8+ or CD4+ T-cells producing specific cytokines in response to peptide stimulation.

ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to detect and quantify cytokine-secreting cells.

Protocol:

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Incubate overnight at 4°C.

  • Cell Incubation:

    • Wash the plate and block non-specific binding sites.

    • Add isolated PBMCs or splenocytes to the wells.

    • Add the stimulating peptide (e.g., Uty HY (246-254)) to the appropriate wells.

    • Incubate the plate at 37°C for 18-24 hours.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash.

    • Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Incubate, then wash.

  • Spot Development:

    • Add a substrate that will be converted by the enzyme into a colored precipitate.

    • Stop the reaction when distinct spots appear.

    • Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

Experimental Workflow for Comparing T-Cell Responses

experimental_workflow cluster_immunization Immunization cluster_stimulation T-Cell Stimulation Strategies cluster_assays T-Cell Response Readouts cluster_analysis Data Analysis and Comparison Immunization Female C57BL/6 Mice Immunized with Syngeneic Male Bone Marrow Uty Uty HY (246-254) Peptide Smcy Smcy Peptide Uty_Smcy Uty + Smcy Peptides NoPeptide No Peptide Control Cytotoxicity In Vivo Cytotoxicity Assay Uty->Cytotoxicity FlowCytometry Flow Cytometry (ICS) Uty->FlowCytometry ELISpot ELISpot Assay Uty->ELISpot Smcy->Cytotoxicity Smcy->FlowCytometry Smcy->ELISpot Uty_Smcy->Cytotoxicity Uty_Smcy->FlowCytometry Uty_Smcy->ELISpot NoPeptide->Cytotoxicity NoPeptide->FlowCytometry NoPeptide->ELISpot Comparison Comparative Analysis of: - % Specific Lysis - % Cytokine+ T-Cells - Spot Forming Units Cytotoxicity->Comparison FlowCytometry->Comparison ELISpot->Comparison

Caption: Workflow for comparing T-cell responses to different peptide stimulation strategies.

Simplified T-Cell Activation Pathway

tcell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR presents to CD8 CD8 Co-receptor MHC->CD8 interacts with Peptide Uty HY (246-254) Peptide->MHC binds to Signaling Intracellular Signaling Cascade TCR->Signaling initiates CD8->Signaling co-stimulates Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling->Activation leads to

References

A Head-to-Head Comparison of Uty HY Peptide (246-254) Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental outcomes. The Uty HY peptide (246-254), a crucial component in immunological research, is offered by several suppliers. This guide provides an objective, data-driven comparison of various suppliers, focusing on key performance metrics such as purity, stability, and biological activity. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.

Supplier and Product Specification Overview

A critical first step in selecting a peptide supplier is to compare their product specifications. The following table summarizes the publicly available data for Uty HY Peptide (246-254) from several prominent suppliers.

SupplierProduct NumberStated PurityFormulationStorage Conditions
MedChemExpress HY-P1917A99.87%[1]TFA salt-80°C for 6 months, -20°C for 1 month[2]
NovoPro Bioscience 31913495.82%[3]Lyophilized powder-20°C or below[3]
GenScript RP20261>95%[4]Lyophilized-20°C[4]
Biosynth CRB1000446Not specifiedNot specified<-15°C[5]
BOC Sciences BAT-009381Not specifiedNot specified-20°C[]
Anaspec AS-61045Not specifiedNot specifiedNot specified

Note: The absence of a specified purity from a supplier does not necessarily indicate lower quality, but rather a lack of publicly available information. Researchers are encouraged to request certificates of analysis for detailed specifications.

Experimental Protocols for Performance Evaluation

To facilitate a rigorous comparison of Uty HY Peptide (246-254) from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the critical quality attributes of the peptide: purity, stability, and biological activity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the Uty HY peptide (246-254) from different suppliers by separating the main peptide from any synthesis-related impurities.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide from each supplier in HPLC-grade water or a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.

Stability Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To evaluate the stability of the Uty HY peptide (246-254) from different suppliers under various storage conditions.

Methodology:

  • Sample Preparation and Storage:

    • Reconstitute the peptide from each supplier in a relevant buffer (e.g., PBS, pH 7.4) to a concentration of 1 mg/mL.

    • Aliquot the solutions and store them under different conditions:

      • -20°C (frozen).

      • 4°C (refrigerated).

      • Room temperature (e.g., 22°C).

    • Include a set of samples for freeze-thaw cycle analysis (e.g., 5 cycles of freezing at -20°C and thawing at room temperature).

  • LC-MS Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by LC-MS.

    • Use an LC method similar to the HPLC purity analysis to separate the peptide and its degradation products.

    • The mass spectrometer should be set to detect the molecular weight of the intact Uty HY peptide (1196.4 g/mol )[3][4] and any potential degradation products (e.g., resulting from oxidation or deamidation).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the initial time point (T=0) for each storage condition.

    • Identify and quantify major degradation products.

Biological Activity Assessment: In Vitro T-Cell Activation Assay

Objective: To compare the ability of Uty HY peptide (246-254) from different suppliers to activate specific T-cells in vitro. This can be measured through cytokine secretion (e.g., IFN-γ) or T-cell proliferation.

Methodology:

  • Cell Culture:

    • Use a Uty HY (246-254)-specific T-cell line or primary T-cells isolated from a relevant mouse model.

    • Use antigen-presenting cells (APCs), such as splenocytes or dendritic cells, from a compatible mouse strain (e.g., C57BL/6).

  • Peptide Stimulation:

    • Plate APCs in a 96-well plate.

    • Add varying concentrations of the Uty HY peptide from each supplier to the wells (e.g., ranging from 0.1 to 10 µg/mL).

    • Incubate for 2-4 hours to allow for peptide loading onto MHC class I molecules.

    • Add the Uty HY-specific T-cells to the wells.

    • Co-culture the cells for 24-72 hours.

  • Readout:

    • ELISA or ELISpot for IFN-γ: Measure the concentration of IFN-γ in the culture supernatant (ELISA) or the number of IFN-γ secreting cells (ELISpot).

    • Proliferation Assay (e.g., CFSE or BrdU): Measure the proliferation of T-cells in response to peptide stimulation.

  • Data Analysis:

    • Generate dose-response curves for each supplier's peptide.

    • Compare the EC50 values (the concentration of peptide that induces 50% of the maximal response) to determine the relative potency of the peptides.

Visualizing Experimental Workflows and Biological Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_suppliers Peptide Suppliers cluster_evaluation Comparative Evaluation Workflow cluster_data Data Analysis & Comparison SupplierA Supplier A Purity Purity Analysis (HPLC) SupplierA->Purity Stability Stability Assessment (LC-MS) SupplierA->Stability Activity Biological Activity (T-Cell Assay) SupplierA->Activity SupplierB Supplier B SupplierB->Purity SupplierB->Stability SupplierB->Activity SupplierC Supplier C SupplierC->Purity SupplierC->Stability SupplierC->Activity PurityData Purity (%) Purity->PurityData StabilityData Degradation Profile Stability->StabilityData ActivityData EC50 Value Activity->ActivityData Conclusion Supplier Selection PurityData->Conclusion StabilityData->Conclusion ActivityData->Conclusion

Caption: Workflow for the comparative evaluation of peptide suppliers.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I Peptide_MHC Peptide-MHC Complex MHC->Peptide_MHC Peptide Uty HY Peptide Peptide->MHC Binding TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Peptide_MHC->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation Signaling->Activation Response Effector Functions (Cytokine Release, Proliferation) Activation->Response

Caption: Uty HY peptide-mediated T-cell activation pathway.

Conclusion and Recommendations

Based on the available data, MedChemExpress provides the highest stated purity for the Uty HY Peptide (246-254). However, for critical applications, it is strongly recommended that researchers perform their own in-house validation using the protocols outlined in this guide. The choice of supplier should be based on a combination of factors including purity, stability under experimental conditions, and biological activity, in addition to cost and customer support. By conducting a thorough head-to-head comparison, researchers can ensure the selection of a high-quality peptide that will contribute to the validity and success of their research endeavors.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Uty HY Peptide (246-254) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The responsible disposal of laboratory reagents is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Uty HY Peptide (246-254) (TFA), tailored for researchers, scientists, and drug development professionals. Due to the presence of Trifluoroacetic acid (TFA), this product requires handling as hazardous chemical waste.

While the Safety Data Sheet (SDS) for Uty HY Peptide (246-254) (TFA) indicates that specific disposal data is not available, the hazardous nature of the TFA component necessitates stringent disposal protocols.[1] Adherence to the following procedures, in conjunction with your institution's Environmental Health & Safety (EHS) guidelines, is mandatory.

I. Hazard Assessment and Essential Precautions

Uty HY Peptide (246-254) is a synthetic peptide. While its own toxicological properties are not fully characterized, the accompanying Trifluoroacetic acid (TFA) is a corrosive substance, harmful if inhaled, and can cause severe skin burns and eye damage. It is also recognized as being harmful to aquatic life with long-lasting effects. Therefore, all waste containing this product must be treated as hazardous.

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye Protection: Wear safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A lab coat is required to prevent skin contact.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of Uty HY Peptide (246-254) (TFA) is the complete avoidance of release into the environment. Do not dispose of this material down the drain or in regular solid waste.

A. Liquid Waste (Peptide Solutions)

  • Segregation: All solutions containing Uty HY Peptide (246-254) (TFA) must be collected as hazardous chemical waste.

  • Inactivation (Recommended): To add a layer of safety, chemical degradation of the peptide through hydrolysis is recommended.

    • Transfer the liquid peptide waste to a designated, compatible waste container (e.g., glass or polyethylene).

    • Under a chemical fume hood, add a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) to the waste.

    • Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.

  • Neutralization: After inactivation, the corrosivity (B1173158) of the waste must be addressed.

    • Slowly add a neutralizing agent while stirring. For acidic solutions (from HCl inactivation or the inherent TFA), use a weak base like sodium bicarbonate. For basic solutions (from NaOH inactivation), use a weak acid.

    • Monitor the pH of the solution, aiming for a neutral range of 6.0-8.0.

  • Collection: The neutralized solution must still be collected as hazardous waste.

    • Transfer the final solution into a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical names of the contents (including Uty HY Peptide (246-254) and Trifluoroacetic acid), and the approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, pending collection by your institution's EHS department.

B. Solid Waste

  • Collection: All solid waste contaminated with Uty HY Peptide (246-254) (TFA), including empty vials, pipette tips, gloves, and absorbent materials from spill clean-ups, must be collected in a designated solid hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

  • Storage: Store the sealed solid waste container in the designated satellite accumulation area for pickup by EHS.

III. Data Summary for Disposal Procedures

The following table provides a quick reference for the key quantitative parameters involved in the disposal of Uty HY Peptide (246-254) (TFA).

ParameterValue/RecommendationPurpose
Inactivation Reagent1 M HCl or 1 M NaOHTo hydrolyze and degrade the peptide component.
Inactivation TimeMinimum 24 hoursTo ensure complete degradation of the peptide.
Final pH for Aqueous Waste6.0 - 8.0To reduce the corrosivity of the waste before final disposal.
Waste SegregationMandatoryTo prevent the mixing of incompatible waste streams and ensure proper handling.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving a synthetic peptide and the logical decision-making process for its proper disposal.

G cluster_exp Experimental Workflow cluster_disposal Disposal Phase reconstitution Peptide Reconstitution (Lyophilized Powder) stock_solution Stock Solution Preparation reconstitution->stock_solution working_solution Working Solution Preparation stock_solution->working_solution assay In Vitro / In Vivo Assay working_solution->assay liquid_waste Generation of Liquid Waste (Unused solutions, etc.) assay->liquid_waste solid_waste Generation of Solid Waste (Vials, tips, PPE) assay->solid_waste

Caption: General experimental workflow leading to the generation of peptide waste.

G start Waste Generated (Uty HY Peptide (246-254) (TFA)) waste_type Liquid or Solid? start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivate Inactivate Peptide (e.g., with 1M NaOH or HCl for 24h) liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Liquid Waste Container neutralize->collect_liquid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Decision-making workflow for the disposal of Uty HY Peptide (246-254) (TFA).

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Uty HY Peptide (246-254) (TFA), thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS protocols.

References

Personal protective equipment for handling Uty HY Peptide (246-254) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Uty HY Peptide (246-254) (TFA)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uty HY Peptide (246-254) (TFA). The procedures outlined below are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Chemical Identifier:

  • Product Name: Uty HY Peptide (246-254) (TFA)

  • Sequence: H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH[1]

  • Molecular Formula: C₅₃H₇₇N₁₅O₁₃S₂[1]

  • Molecular Weight: 1196.4 g/mol [1]

  • CAS Number: 76-05-1 (for Trifluoroacetic acid)

Uty HY Peptide (246-254) is a synthetic peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein.[2][3] It is typically supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using high-performance liquid chromatography (HPLC).[1][4] While the peptide itself has not been fully characterized for its hazards, the primary safety concerns are associated with the TFA counter-ion.

Hazard Identification and Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid that poses significant health risks upon exposure.[5][6] It can cause severe skin burns, eye damage, and is harmful if inhaled.[5][7][8]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling Uty HY Peptide (246-254) (TFA), particularly when in its lyophilized powder form or when preparing solutions. All handling should be conducted within a certified chemical fume hood.[5][7]

PPE CategoryItemSpecifications and Requirements
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must be tight-sealing and conform to ANSI Z87.1 standards.[9]
Face ShieldRecommended in addition to safety goggles, especially when handling larger quantities or when there is a significant splash hazard.[9]
Hand Protection Chemical-resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[5][9] For handling larger volumes or for prolonged contact, heavy-duty gloves such as butyl rubber or Viton are recommended.[5] Double gloving is advised.[9][10]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[7][9]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized peptide to prevent inhalation of dust particles.[9] If used outside a fume hood, a full-face respirator may be necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is used for all manipulations of the peptide.[5][7]

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Before handling, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[11]

  • Weighing and Reconstitution:

    • Wear all required PPE, including respiratory protection.[9]

    • Carefully weigh the desired amount of the lyophilized powder in the fume hood. Avoid creating dust.[9]

    • To reconstitute, refer to the manufacturer's Certificate of Analysis for the appropriate solvent.[9] For peptides with residues prone to oxidation (like Trp and Met in this peptide), use oxygen-free buffers.[9] Sonication can aid dissolution, but avoid excessive heat.[9]

  • Storage:

    • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.[9][11][12]

    • Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[9] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately move to a safety shower or other water source and rinse the affected area for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[5][13]
Eye Contact Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]
Spill For minor spills (<500 mL), alert personnel, ensure the area is well-ventilated, and absorb the spill with an inert material like vermiculite (B1170534) or sand.[5][7][13] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5][13]

Disposal Plan

All waste containing Uty HY Peptide (246-254) (TFA) must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused peptide powder and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]
Liquid Waste Solutions containing the peptide must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene).[14] Never pour down the drain.[5][7]
Sharps Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.[14]

Waste Container Labeling and Storage:

  • All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[7][14]

  • Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as bases and oxidizers.[5][7]

  • Keep containers securely closed when not in use.[7]

  • Arrange for waste pickup through your institution's EHS department.[14]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling Uty HY Peptide (246-254) (TFA) in a laboratory setting.

Safe Handling Workflow for Uty HY Peptide (246-254) (TFA) cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access (Eyewash, Shower) prep_fume_hood->prep_emergency handle_acclimate Acclimate Peptide to Room Temp prep_emergency->handle_acclimate handle_weigh Weigh Lyophilized Powder handle_acclimate->handle_weigh handle_reconstitute Reconstitute in Appropriate Solvent handle_weigh->handle_reconstitute storage_lyophilized Store Lyophilized Peptide at -20°C handle_weigh->storage_lyophilized storage_solution Aliquot and Store Solution at -80°C handle_reconstitute->storage_solution disposal_segregate Segregate Hazardous Waste (Solid, Liquid, Sharps) handle_reconstitute->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for handling Uty HY Peptide (246-254) (TFA).

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。